Tetracosapentaenoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H38O2 |
|---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-tetracosa-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h14-23H,2-13H2,1H3,(H,25,26)/b15-14+,17-16+,19-18+,21-20+,23-22+ |
InChI Key |
KXVFBCSUGDNXQF-DNHDRHJDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CC=CC=CC=CC(=O)O |
Synonyms |
24:5n-3 tetracosapentaenoate tetracosapentaenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis Pathway of Tetracosapentaenoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosapentaenoic acid (24:5n-3), a very-long-chain polyunsaturated fatty acid (VLC-PUFA), is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA) and possesses intrinsic biological activities. Understanding its synthesis pathway is paramount for elucidating the regulation of omega-3 fatty acid metabolism and for developing novel therapeutic strategies targeting inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the enzymatic steps, key enzymes, regulatory mechanisms, and analytical techniques pertinent to the synthesis of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are fatty acids with carbon chains of 24 or more. Among these, this compound (24:5n-3), also known as heneicosapentaenoic acid, plays a pivotal role as a precursor in the "Sprecher pathway," the primary route for docosahexaenoic acid (DHA, 22:6n-3) synthesis in mammals. This pathway involves a series of elongation and desaturation reactions that convert eicosapentaenoic acid (EPA, 20:5n-3) and docosapentaenoic acid (DPA, 22:5n-3) into longer-chain fatty acids. Beyond its role as an intermediate, emerging evidence suggests that this compound may have independent biological functions, particularly in the resolution of inflammation.[1][2] This guide details the core synthesis pathway of this compound, the enzymes involved, and methods for its study, providing a valuable resource for researchers in lipid biochemistry and drug development.
The Core Synthesis Pathway
The synthesis of this compound is an extension of the canonical pathway for long-chain omega-3 fatty acid synthesis, primarily occurring in the endoplasmic reticulum. The immediate precursor for this compound is docosapentaenoic acid (DPA, 22:5n-3). The synthesis involves a two-carbon elongation step.
The key enzymatic reaction is:
Docosapentaenoic acid (22:5n-3) + Malonyl-CoA → 3-keto-tetracosapentaenoyl-CoA → → Tetracosapentaenoyl-CoA (24:5-CoA)
This elongation process is catalyzed by a multi-enzyme complex, with the initial and rate-limiting step being the condensation of DPA-CoA with malonyl-CoA, which is performed by a fatty acid elongase.
Key Enzymes
2.1.1. Elongase of Very-Long-Chain Fatty Acids 2 (Elovl2)
Elovl2 is the primary enzyme responsible for the elongation of C22 polyunsaturated fatty acids, including the conversion of DPA (22:5n-3) to 24:5n-3.[3][4] Studies in rats have shown that Elovl2 exhibits high activity towards C20 and C22 PUFA substrates.[5] While another elongase, Elovl5, is active on C18 and C20 PUFAs, it has minimal to no activity on C22 substrates, making Elovl2 the crucial enzyme for this specific elongation step.[3] The activity of Elovl2 appears to be a critical control point in the overall synthesis of DHA.[5]
2.1.2. Fatty Acid Desaturase 2 (Fads2)
Following its synthesis, this compound (24:5n-3) is the substrate for Fads2, also known as Δ6-desaturase. Fads2 introduces a double bond at the Δ6 position, converting 24:5n-3 to tetracosahexaenoic acid (24:6n-3).[6] This is a crucial step in the Sprecher pathway leading to DHA. Interestingly, Fads2 is the same enzyme that catalyzes the initial Δ6-desaturation of α-linolenic acid (ALA) at the beginning of the omega-3 synthesis cascade.[6]
Pathway Visualization
Quantitative Data
| Enzyme | Substrate | Relative Activity/Product Formation | Organism/System | Reference |
| Elovl2 (rat) | Eicosapentaenoic Acid (EPA, 20:5n-3) | Active, produces DPA (22:5n-3) | Recombinant Yeast | [5] |
| Docosapentaenoic Acid (DPA, 22:5n-3) | Active, produces 24:5n-3 | Recombinant Yeast | [3][5] | |
| Arachidonic Acid (AA, 20:4n-6) | Lower activity compared to EPA | Recombinant Yeast | [5] | |
| Adrenic Acid (22:4n-6) | Lower activity compared to DPA | Recombinant Yeast | [5] | |
| Elovl5 (rat) | Stearidonic Acid (SDA, 18:4n-3) | Active | Recombinant Yeast | [5] |
| Eicosapentaenoic Acid (EPA, 20:5n-3) | Active | Recombinant Yeast | [5] | |
| Docosapentaenoic Acid (DPA, 22:5n-3) | No significant activity | Recombinant Yeast | [3] | |
| Fads2 (human) | This compound (24:5n-3) | Active, produces 24:6n-3 | Human cells | [6] |
| α-Linolenic Acid (ALA, 18:3n-3) | Active, produces Stearidonic Acid | Human cells | [6] |
Table 1: Substrate Specificity of Key Enzymes in this compound Synthesis.
| Supplement | Parameter Measured | Result | Population | Reference |
| EPA (3 g/day for 12 weeks) | Plasma this compound (24:5n-3) | 215% increase | Humans | [4] |
| Plasma Tetracosahexaenoic Acid (24:6n-3) | 112% increase | Humans | [4] | |
| DHA (3 g/day for 12 weeks) | Plasma this compound (24:5n-3) | No significant change | Humans | [4] |
| Plasma Tetracosahexaenoic Acid (24:6n-3) | No significant change | Humans | [4] |
Table 2: Effects of Omega-3 Supplementation on Plasma Levels of 24-Carbon PUFAs.
Experimental Protocols
Heterologous Expression of Elongases in Saccharomyces cerevisiae
This protocol allows for the functional characterization of elongase enzymes in a controlled system.
Methodology:
-
Gene Cloning: The open reading frame of the elongase gene (e.g., Elovl2) is amplified by PCR and cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate (B1210297) method. Transformants are selected on appropriate selective media (e.g., synthetic complete medium lacking uracil).
-
Protein Expression and Substrate Feeding: Yeast transformants are grown in selective medium with a non-inducing carbon source (e.g., raffinose). Expression is induced by transferring the cells to a medium containing the inducing sugar (e.g., galactose). The precursor fatty acid (e.g., docosapentaenoic acid) is added to the culture medium.
-
Lipid Analysis: After a defined incubation period, yeast cells are harvested, and total lipids are extracted. The fatty acids are then converted to fatty acid methyl esters (FAMEs) by transesterification.
-
GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the fatty acid profile, including the precursor and the elongated product (this compound).[7]
In Vitro Fatty Acid Elongase Assay with Radiolabeled Substrates
This assay directly measures the enzymatic activity of elongases in microsomal preparations.
Methodology:
-
Microsome Preparation: Microsomes are isolated from tissues or cells expressing the elongase of interest by differential centrifugation.
-
Reaction Mixture: The assay is typically performed in a potassium phosphate (B84403) buffer (pH 6.5-7.4) containing:
-
Microsomal protein
-
[1-14C]-labeled fatty acyl-CoA substrate (e.g., [1-14C]DPA-CoA)
-
Malonyl-CoA (unlabeled)
-
NADPH
-
Bovine serum albumin (fatty acid-free)
-
-
Reaction Incubation: The reaction is initiated by the addition of the microsomal fraction and incubated at 37°C for a specific time.
-
Reaction Termination and Saponification: The reaction is stopped by the addition of a strong base (e.g., KOH in methanol), and the mixture is heated to saponify the acyl-CoAs to free fatty acids.
-
Extraction and Analysis: The free fatty acids are extracted with an organic solvent (e.g., hexane). The radiolabeled product (e.g., [14C]this compound) is then separated from the unreacted substrate by reverse-phase high-performance liquid chromatography (HPLC) and quantified by liquid scintillation counting.
Regulation of the Synthesis Pathway
The synthesis of this compound is tightly regulated as part of the overall control of long-chain fatty acid metabolism.
Transcriptional Regulation: The expression of both ELOVL2 and FADS2 genes is regulated by key transcription factors involved in lipid homeostasis, including:
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): A major regulator of lipogenesis, SREBP-1 can upregulate the expression of both elongases and desaturases in response to insulin (B600854) and high carbohydrate levels.[8][9]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is activated by fatty acids and fibrate drugs and is involved in regulating the expression of genes for fatty acid oxidation and also for elongation and desaturation.[8][9]
Substrate Competition and Inhibition: The enzymes in the PUFA synthesis pathway have overlapping substrate specificities, leading to competition between the n-3 and n-6 fatty acid series. For example, high levels of linoleic acid (18:2n-6) can compete with α-linolenic acid (18:3n-3) for Fads2, potentially reducing the overall flux through the n-3 pathway.
Synthesis in Marine Organisms
Marine organisms, particularly microalgae and thraustochytrids, are the primary producers of long-chain omega-3 fatty acids. The synthesis pathways in these organisms can differ from the canonical mammalian pathway.
-
Phytoplankton: Many species of phytoplankton synthesize EPA and DHA through a desaturase/elongase pathway similar to that in mammals.[10] The specific enzymes and their substrate specificities can vary between species, leading to different fatty acid profiles.[10]
-
Thraustochytrids: Some marine protists like Thraustochytrium and Schizochytrium utilize an alternative anaerobic polyketide synthase (PKS) pathway for the synthesis of DHA and other PUFAs.[7][11] This pathway does not involve free fatty acid intermediates that are sequentially desaturated and elongated. However, some thraustochytrids also possess genes for the aerobic desaturase/elongase pathway.[7][11]
Relevance for Drug Development
The synthesis pathway of this compound and other VLC-PUFAs is a potential target for therapeutic intervention in a variety of diseases.
-
Inflammatory Diseases: Omega-3 fatty acids, including EPA and DHA, are precursors to specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins, which actively resolve inflammation.[1][2] By understanding and potentially modulating the synthesis of precursors like this compound, it may be possible to enhance the production of these beneficial SPMs.
-
Metabolic Diseases: The balance of different fatty acid species is crucial for metabolic health. Dysregulation of fatty acid metabolism is implicated in conditions such as type 2 diabetes and non-alcoholic fatty liver disease.[12] Modulating the activity of enzymes like Elovl2 could be a strategy to alter the fatty acid profile and impact these conditions.
-
Neurological and Retinal Health: DHA is highly enriched in the brain and retina, and its synthesis is critical for normal function. Since this compound is a direct precursor to DHA, targeting the enzymes in this pathway could be relevant for neurodegenerative and retinal diseases.[13]
Conclusion
The synthesis of this compound represents a key step in the production of the vital omega-3 fatty acid, DHA. The pathway is primarily driven by the elongase Elovl2 and the desaturase Fads2, and its activity is under tight transcriptional control. This technical guide has provided a detailed overview of this pathway, including quantitative data and experimental protocols to facilitate further investigation. A deeper understanding of the synthesis and regulation of this compound will undoubtedly open new avenues for research and the development of novel therapeutics for a range of human diseases.
References
- 1. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]
- 6. uniprot.org [uniprot.org]
- 7. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Omega-3 polyunsaturated fatty acid biomarkers and risk of type 2 diabetes, cardiovascular disease, cancer, and mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foundmyfitness.com [foundmyfitness.com]
- 12. mdpi.com [mdpi.com]
- 13. Retinal polyunsaturated fatty acid supplementation reverses aging-related vision decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Tetracosapentaenoic Acid: A Technical Guide to its Discovery and Analysis in Marine Invertebrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vast biodiversity of marine invertebrates offers a rich and largely untapped resource for novel bioactive compounds. Among these are the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a class of lipids that are gaining increasing attention for their potential pharmacological applications. This technical guide focuses on a specific VLC-PUFA, tetracosapentaenoic acid (24:5), delving into its discovery within marine invertebrates, its quantitative distribution, the detailed experimental protocols for its analysis, and its biosynthetic pathways. This document serves as an in-depth resource for researchers in marine natural products, drug discovery, and lipid biochemistry.
Quantitative Distribution of this compound in Marine Invertebrates
The occurrence of this compound is sporadic across different marine invertebrate phyla, often appearing as a minor component of the total fatty acid profile. The table below summarizes the reported quantitative data for this fatty acid in various species. It is important to note that two main isomers have been identified: 24:5n-3 and 24:5n-6.
| Phylum | Class | Species | Isomer | Tissue/Whole Organism | Concentration (% of Total Fatty Acids) | Reference |
| Cnidaria | Scyphozoa | Aurelia sp. | 24:5n-6 | Whole Organism | 0.8 | [1] |
| Echinodermata | Crinoidea | Davidaster antarcticus | 24:5n-3 | Whole Organism | Present | [2] |
| Mollusca | Gastropoda | Armina maculata | 24:5n-6 | Whole Organism | Present (from diet) | [3] |
| Porifera | Demospongiae | Microciona prolifera | 5,9-24:2 | Whole Organism | Present | [4] |
Biosynthesis of this compound
The biosynthesis of this compound in marine invertebrates is not fully elucidated for all species but is understood to occur via the "Sprecher pathway," an extension of the conventional polyunsaturated fatty acid (PUFA) synthesis pathway. This pathway involves a series of elongation and desaturation steps of shorter-chain PUFAs. For the n-3 isomer (24:5n-3), the precursor is typically docosapentaenoic acid (DPA; 22:5n-3), while the n-6 isomer (24:5n-6) is likely derived from docosatetraenoic acid (22:4n-6). The key enzymes involved are elongases of very-long-chain fatty acids (Elovl) and fatty acyl desaturases (Fads).
Biosynthesis of this compound Isomers.
Experimental Protocols
The accurate identification and quantification of this compound in marine invertebrate tissues require meticulous experimental procedures. The following sections detail the key steps from sample preparation to instrumental analysis.
Lipid Extraction
The initial step involves the extraction of total lipids from the tissue homogenate. The Folch method or a modification thereof is commonly employed.
Materials:
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the marine invertebrate tissue sample in a 2:1 (v/v) chloroform:methanol solution.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, the fatty acids in the lipid extract must be converted to their more volatile methyl esters.
Materials:
-
Methanolic HCl (e.g., 5%) or BF3-methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Resuspend the dried lipid extract in a known volume of methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for 1-2 hours in a sealed vial to facilitate transesterification.
-
After cooling, add an equal volume of water and extract the FAMEs with hexane.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The resulting hexane solution containing the FAMEs is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for the separation, identification, and quantification of FAMEs.
Typical GC-MS Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A polar capillary column (e.g., BPX70 or SP-2560) is suitable for FAME separation.
-
Injector: Split/splitless injector, typically operated in split mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate FAMEs based on their chain length and degree of unsaturation. A typical program might start at a lower temperature (e.g., 140°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Identification: FAMEs are identified by comparing their retention times with those of authentic standards and by matching their mass spectra with libraries such as the NIST/Wiley library. The mass spectra of PUFA methyl esters show characteristic fragmentation patterns that aid in their identification.
Quantification: Quantification is typically performed by comparing the peak area of the target FAME with that of an internal standard (e.g., C19:0 or C23:0) of a known concentration.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the analysis of this compound from marine invertebrate samples.
Workflow for this compound Analysis.
Conclusion
The discovery and analysis of this compound in marine invertebrates highlight the chemical diversity within this group and underscore the potential for finding novel fatty acids with unique biological activities. The methodologies outlined in this guide provide a robust framework for researchers to isolate, identify, and quantify this and other VLC-PUFAs. Further research into the distribution and biological roles of this compound is warranted and may lead to the development of new therapeutic agents.
References
The Biochemical Landscape of Tetracosapentaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosapentaenoic acid (TPA), a 24-carbon omega-3 polyunsaturated fatty acid (PUFA), is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA), a vital component of neuronal and retinal cell membranes. While often overshadowed by its more famous counterparts, eicosapentaenoic acid (EPA) and DHA, TPA possesses unique biochemical properties and plays a significant role in lipid metabolism. This technical guide provides a comprehensive overview of the core biochemical aspects of this compound, including its physicochemical properties, metabolic pathways, and its emerging role in cellular signaling. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C24H38O2 | [1] |
| Molecular Weight | 358.6 g/mol | [1] |
| IUPAC Name | (9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenoic acid | [2] |
| Synonyms | 24:5n-3, this compound | [1] |
| Physical Description | Solid | [2] |
Biosynthesis and Metabolism of this compound
The primary pathway for the synthesis of TPA involves the elongation of shorter-chain omega-3 fatty acids, primarily docosapentaenoic acid (DPA, 22:5n-3). This process is a key part of the "Sprecher pathway," which elucidates the conversion of EPA to DHA.
The Sprecher Pathway: A Central Role for TPA
The conversion of EPA to DHA is not a direct desaturation reaction but rather a multi-step process involving chain elongation and subsequent peroxisomal β-oxidation. TPA is a crucial intermediate in this pathway.[3][4]
The key steps involving TPA are:
-
Elongation of DPA (22:5n-3) to TPA (24:5n-3): This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL4 has been identified as a key enzyme in the synthesis of very-long-chain fatty acids, including TPA.[1][5] This elongation occurs in the endoplasmic reticulum.
-
Desaturation of TPA (24:5n-3) to Tetracosahexaenoic Acid (24:6n-3): Following its synthesis, TPA is desaturated by a Δ6-desaturase to form tetracosahexaenoic acid (THA).[3]
-
Peroxisomal β-oxidation of THA (24:6n-3) to DHA (22:6n-3): THA is then transported to peroxisomes, where it undergoes one round of β-oxidation to yield DHA.[3][4]
This pathway is particularly active in the retina and liver.[5][6][7] The accumulation of VLCFAs, including TPA, is a hallmark of certain peroxisomal disorders like Zellweger syndrome, highlighting the importance of proper peroxisomal function in their metabolism.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
The Physiological Role of Tetracosapentaenoic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosapentaenoic acid (TPA; 24:5n-3) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) that holds a unique position in mammalian lipid metabolism. Unlike its shorter-chain omega-3 counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), TPA is not significantly obtained from dietary sources. Instead, it is synthesized endogenously in specific tissues and serves primarily as a critical intermediate in the "Sprecher pathway," the main route for DHA biosynthesis from EPA. While its role as a precursor is well-established, the direct physiological or signaling functions of TPA itself are still under investigation. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and known physiological context of TPA in mammals, summarizes available quantitative data, details experimental protocols for its analysis, and illustrates key pathways.
Biosynthesis and Metabolism of this compound
In mammals, the synthesis of DHA from the essential fatty acid alpha-linolenic acid (ALA) is a multi-step process involving a series of desaturation and elongation enzymes. The final and critical steps for producing DHA from EPA occur via the Sprecher pathway, which operates across two cellular compartments: the endoplasmic reticulum and the peroxisome. TPA is a central intermediate in this pathway.[1]
The key steps involving TPA are:
-
Elongation of EPA: Eicosapentaenoic acid (EPA; 20:5n-3) is elongated by an ELOVL family elongase (primarily ELOVL2) in the endoplasmic reticulum to form docosapentaenoic acid (DPA; 22:5n-3).[1]
-
Formation of TPA: DPA is further elongated, also in the endoplasmic reticulum, to produce this compound (TPA; 24:5n-3).[1]
-
Desaturation to THA: TPA undergoes a Δ6-desaturation step (catalyzed by FADS2) to form tetracosahexaenoic acid (THA; 24:6n-3).[2]
-
Peroxisomal Chain Shortening: THA is then transported to the peroxisome, where it undergoes one cycle of β-oxidation to be chain-shortened, yielding the final product, docosahexaenoic acid (DHA; 22:6n-3).[1]
This pathway is crucial because mammals lack the Δ4-desaturase enzyme that would be required to convert DPA directly to DHA.[2] Therefore, the synthesis of TPA is an obligatory step for the endogenous production of DHA from EPA.
Tissue Distribution and Quantitative Data
VLC-PUFAs are known to be enriched in specific mammalian tissues, notably the retina, brain, and testes, where they are synthesized in situ.[3] While DHA is the most abundant omega-3 PUFA in these tissues, TPA exists as a low-abundance but metabolically critical precursor.[1]
Recent studies have begun to quantify TPA levels in human plasma and tissues, revealing insights into its metabolism. For instance, supplementation with EPA, but not DHA, leads to a significant increase in plasma TPA concentrations, supporting its position as a precursor to DHA.[4]
| Biological Matrix | Condition | Species | TPA Concentration / Level | Citation(s) |
| Human Plasma (Male) | Baseline (Olive Oil Control) | Human | 1.3 ± 0.1 nmol/mL | [4] |
| Human Plasma (Male) | 12 weeks, 3 g/day EPA | Human | 4.1 ± 0.7 nmol/mL | [4] |
| Human Plasma (Female) | 12 weeks, 3 g/day EPA | Human | Significantly higher than males (~111% higher) | [4] |
| Whole Brain | Baseline | Human | ~0.002 mg/brain | [5] |
| Retina | N/A | Bovine | Actively synthesized from DPA; a major labeled polyene | [6] |
| Testes | N/A | Mammals | Presence confirmed, but specific concentration not quantified | [7] |
Note: Quantitative data for TPA in retina and testes remains limited in the literature. Studies confirm its synthesis and presence but often do not report absolute concentrations.
Physiological Role and Signaling
The primary and undisputed physiological role of TPA is its function as an obligate intermediate in the biosynthesis of DHA.[1][2] The high concentration of DHA in the brain and retina is essential for proper neurological function and vision, respectively.[3][8] Therefore, the synthesis of TPA is vital for maintaining the structural and functional integrity of these tissues.
Direct Signaling Functions: To date, there is limited evidence for TPA itself acting as a direct signaling molecule by binding to specific receptors. The signaling roles of VLC-PUFAs are generally not well understood.[3] While shorter-chain fatty acids like EPA and DHA can modulate various signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs), a direct role for TPA has not been established.[9]
However, derivatives of other VLC-PUFAs, known as elovanoids, have been identified as potent signaling molecules involved in neuroprotection and the resolution of inflammation.[3] It is plausible, though not yet demonstrated, that TPA or its metabolites could have undiscovered signaling functions.
Experimental Protocols: Analysis of TPA
The quantitative analysis of TPA and other VLC-PUFAs in biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS) following chemical derivatization.
Protocol: Lipid Extraction and FAME Derivatization for GC-MS Analysis
This protocol outlines the key steps for converting fatty acids within a biological tissue or plasma sample into fatty acid methyl esters (FAMEs) for subsequent analysis.
-
Homogenization & Lipid Extraction:
-
Accurately weigh a small amount of frozen tissue (e.g., 20-50 mg) or pipette a precise volume of plasma.
-
Add an internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated standard) to the sample for accurate quantification.
-
Homogenize the tissue in a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v), to extract total lipids. For plasma, vortexing with the solvent is sufficient. This is a modified Folch extraction.
-
Centrifuge the sample to pellet the solid material. Collect the liquid supernatant containing the lipids.
-
Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. Centrifuge and collect the lower organic phase.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
-
Saponification and Methylation (Transesterification):
-
Resuspend the dried lipid extract in a solution of sodium or potassium hydroxide (B78521) in methanol (e.g., 0.5 M NaOH in methanol). This step, known as saponification, cleaves the fatty acids from their glycerol (B35011) backbone, forming fatty acid salts.
-
Heat the mixture (e.g., at 100°C for 5-10 minutes) to ensure complete reaction.
-
Add a methylation reagent, such as 14% boron trifluoride in methanol (BF₃-methanol).
-
Heat the sample again (e.g., at 100°C for 30 minutes). The BF₃ catalyzes the methylation of the fatty acid salts to form FAMEs.
-
Cool the sample to room temperature.
-
-
FAME Extraction:
-
Add hexane (B92381) (a non-polar solvent) and water to the sample tube.
-
Vortex vigorously to extract the FAMEs into the upper hexane layer. The polar components will remain in the lower methanol/water layer.
-
Centrifuge to achieve clear phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAME extract into the GC-MS.
-
The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar wax column like DB-FATWAX).
-
The separated FAMEs are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for identification and quantification relative to the internal standard.
-
References
- 1. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fennetic.net [fennetic.net]
- 3. mdpi.com [mdpi.com]
- 4. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Active synthesis of C24:5, n-3 fatty acid in retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decrease of docosahexaenoic acid in testes of mice fed a high-fat diet is associated with impaired sperm acrosome reaction and fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mollersomega3.nl [mollersomega3.nl]
- 9. Frontiers | Galectin-3 in acute myocardial infarction: from molecular mechanisms to clinical translation [frontiersin.org]
Tetracosapentaenoic Acid Metabolism and Elongation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosapentaenoic acid (TPA), a 24-carbon omega-3 very long-chain polyunsaturated fatty acid (VLC-PUFA), is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA) and plays a significant role in various physiological processes. Its metabolism is a complex interplay of elongation and desaturation reactions in the endoplasmic reticulum and subsequent catabolism via peroxisomal β-oxidation. This technical guide provides an in-depth overview of the core metabolic pathways of TPA, detailed experimental protocols for its analysis, and quantitative data to support further research and drug development endeavors.
Anabolic Pathways: Elongation of Precursor Fatty Acids
The synthesis of this compound (24:5n-3) is an integral part of the omega-3 polyunsaturated fatty acid biosynthetic pathway, commencing from the essential fatty acid, α-linolenic acid (ALA, 18:3n-3). The conversion of eicosapentaenoic acid (EPA, 20:5n-3) to TPA involves a series of elongation and desaturation steps primarily occurring in the endoplasmic reticulum.
The key enzymes involved in this anabolic cascade are the Elongation of Very Long-chain fatty acids (ELOVL) family of enzymes and the fatty acid desaturases (FADS). Specifically, ELOVL2, ELOVL4, and ELOVL5 are the principal elongases responsible for extending the carbon chain of PUFAs, while FADS2 (also known as Δ6-desaturase) is a key desaturase.
The proposed primary pathway for the synthesis of TPA from EPA is as follows:
-
Elongation of EPA (20:5n-3) to Docosapentaenoic Acid (DPA, 22:5n-3): This initial two-carbon elongation is primarily catalyzed by ELOVL5 and to some extent by ELOVL2 .
-
Elongation of DPA (22:5n-3) to this compound (TPA, 24:5n-3): The subsequent elongation of DPA to TPA is predominantly carried out by ELOVL2 . ELOVL4 is also capable of elongating C22 PUFAs to C24 PUFAs.[1]
Catabolic Pathways: Peroxisomal β-Oxidation
As a very long-chain fatty acid, this compound is primarily catabolized through β-oxidation within the peroxisomes. This is because mitochondria are not equipped to handle fatty acids with chain lengths greater than 22 carbons. The peroxisomal β-oxidation of TPA involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle, producing acetyl-CoA.
The key enzymes in peroxisomal β-oxidation include Acyl-CoA Oxidase 1 (ACOX1), which catalyzes the first and rate-limiting step, and other enzymes for the subsequent hydration, dehydrogenation, and thiolytic cleavage steps. The process continues until the fatty acid is shortened to a length that can be further metabolized in the mitochondria.
The proposed step-by-step peroxisomal β-oxidation of TPA is as follows:
-
Activation: TPA is first activated to its CoA ester, Tetracosapentaenoyl-CoA, in the cytoplasm.
-
Transport into Peroxisome: Tetracosapentaenoyl-CoA is transported into the peroxisome.
-
First Dehydrogenation: Acyl-CoA Oxidase 1 (ACOX1) introduces a double bond between the α and β carbons, producing FADH₂ and 2-trans,x,x,x,x-tetracosapentaenoyl-CoA.
-
Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.
-
Second Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH.
-
Thiolytic Cleavage: A thiolase cleaves the β-ketoacyl-CoA, releasing one molecule of acetyl-CoA and a chain-shortened (22:5n-3) acyl-CoA. This docosapentaenoyl-CoA can then undergo further rounds of β-oxidation.
Data Presentation
Quantitative Data on TPA Metabolism
Quantitative data on TPA levels and the kinetics of the enzymes involved in its metabolism are crucial for understanding its physiological significance. The following tables summarize available data from the literature.
Table 1: Plasma this compound (TPA) and Tetracosahexaenoic Acid (THA) Concentrations Following Omega-3 PUFA Supplementation in Humans
| Supplement Group (3 g/day for 12 weeks) | Analyte | Baseline (nmol/mL ± SEM) | Post-supplementation (nmol/mL ± SEM) | % Change | p-value |
| EPA | TPAn-3 | 1.3 ± 0.1 | 4.1 ± 0.7 | +215% | < 0.0001 |
| THA | 1.7 ± 0.2 | 3.6 ± 0.5 | +112% | < 0.0001 | |
| DHA | TPAn-3 | No significant change | No significant change | - | NS |
| THA | No significant change | No significant change | - | NS | |
| Olive Oil (Control) | TPAn-3 | No significant change | No significant change | - | NS |
| THA | No significant change | No significant change | - | NS |
Data from a secondary analysis of a double-blind randomized control trial.[2]
Table 2: Fatty Acid Composition of Human Brain, Retina, and Testis (% of total fatty acids)
| Fatty Acid | Brain (Gray Matter) | Retina (Peripheral) | Testis |
| 16:0 (Palmitic) | 23.5 | 20.1 | 22.3 |
| 18:0 (Stearic) | 18.2 | 16.8 | 10.1 |
| 18:1n-9 (Oleic) | 29.8 | 12.5 | 15.2 |
| 20:4n-6 (Arachidonic) | 9.8 | 12.3 | 18.5 |
| 22:6n-3 (DHA) | 12.1 | 22.3 | 15.6 |
| 24:5n-3 (TPA) | Not Reported | Not Reported | Not Reported |
Note: Specific quantitative data for TPA in these tissues is not consistently reported in readily available literature. The table presents the major fatty acids to provide context.[3][4][5]
Table 3: Kinetic Parameters of Human Acyl-CoA Oxidase 1 (ACOX1)
| Isoform | Substrate | Km (µM) | Vmax (U/mg) |
| ACOX1a | Palmitoyl-CoA | 73 | 0.076 |
| ACOX1b | Palmitoyl-CoA | 90 | 1.8 |
Data from biochemical characterization of recombinant human ACOX1 isoforms.[6]
Experimental Protocols
Protocol 1: Analysis of Very Long-Chain Polyunsaturated Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the extraction and analysis of VLC-PUFAs, including TPA, from biological samples.
1. Lipid Extraction (Folch Method)
-
Homogenize tissue or cell samples in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower phase and dry it under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add a solution of 14% boron trifluoride (BF₃) in methanol.
-
Heat the mixture at 100°C for 30 minutes in a sealed tube.
-
After cooling, add water and hexane (B92381) to the tube and vortex to extract the FAMEs into the upper hexane layer.
-
Collect the hexane layer containing the FAMEs.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating FAMEs.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 2-5°C/min. Hold at the final temperature for a sufficient time to elute all VLC-PUFAs.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards and by using mass spectral libraries.
-
Protocol 2: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and specific method for the quantification of TPA without derivatization.
1. Lipid Extraction
-
Perform lipid extraction as described in Protocol 1.
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to separate the fatty acids.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for TPA need to be determined. For a C24:5 fatty acid, the precursor ion would be the deprotonated molecule [M-H]⁻. The product ions would be generated by collision-induced dissociation (CID) of the precursor ion.
-
Example MRM transition for TPA (m/z 355.3 -> product ion): The exact product ions would need to be optimized, but common fragments for fatty acids include loss of CO₂.
-
-
Conclusion
The metabolism of this compound is a vital component of the broader landscape of polyunsaturated fatty acid biochemistry. Its synthesis through a series of elongation steps and its subsequent catabolism in peroxisomes highlight the intricate regulation of lipid homeostasis in the cell. While significant progress has been made in identifying the key enzymatic players, further research is needed to fully elucidate the precise regulatory mechanisms and to quantify the tissue-specific concentrations and metabolic fluxes of TPA. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue these investigations, ultimately contributing to a deeper understanding of the role of TPA in health and disease and paving the way for novel therapeutic interventions.
References
- 1. Fatty acid composition of the human macula and peripheral retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Survey of Fatty Acid Content of the Male Reproductive System in Mice Supplemented With Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 6 from Distribution and fatty acid composition of phosphoglycerides in normal human brain. | Semantic Scholar [semanticscholar.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tetracosapentaenoic Acid as a Precursor to Docosahexaenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for the proper functioning of the central nervous system and retina. While dietary intake is a primary source of DHA, its endogenous synthesis from the essential fatty acid α-linolenic acid (ALA, 18:3n-3) is of significant interest, particularly in contexts of inadequate dietary supply. This technical guide provides an in-depth exploration of the "Sprecher pathway," the established biochemical route for DHA synthesis, with a specific focus on the pivotal role of tetracosapentaenoic acid (TPA, 24:5n-3) as a key intermediate. This document details the enzymatic steps, subcellular localization, and regulatory mechanisms governing this pathway. Furthermore, it presents a compilation of quantitative data on conversion rates and physiological concentrations, along with detailed experimental protocols for the analysis of these fatty acids, to serve as a comprehensive resource for researchers in the field.
The Biochemical Pathway: From ALA to DHA
The endogenous synthesis of DHA from ALA is a multi-step process involving a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisomes. This pathway, often referred to as the "Sprecher pathway," bypasses a direct Δ4-desaturation of docosapentaenoic acid (DPA, 22:5n-3), which was once hypothesized. Instead, it proceeds through C24 intermediates, with this compound (TPA) and tetracosahexaenoic acid (THA) playing crucial roles.
The key enzymatic steps are as follows:
-
Elongation and Desaturation to DPA (22:5n-3): ALA (18:3n-3) is converted to eicosapentaenoic acid (EPA, 20:5n-3) and then to DPA (22:5n-3) through a series of reactions catalyzed by fatty acid elongases (ELOVL) and desaturases (FADS).
-
Elongation to TPA (24:5n-3): DPA is elongated by an ELOVL enzyme to form this compound (TPA, 24:5n-3).
-
Δ6-Desaturation to THA (24:6n-3): TPA is then desaturated by a Δ6-desaturase (encoded by the FADS2 gene) to form tetracosahexaenoic acid (THA, 24:6n-3).[1]
-
Peroxisomal β-Oxidation to DHA (22:6n-3): THA is transported to the peroxisomes, where it undergoes a single round of β-oxidation to yield the final product, docosahexaenoic acid (DHA, 22:6n-3).[2] This final step is critical, and defects in peroxisomal function can lead to impaired DHA synthesis.[2]
Subcellular Localization of DHA Synthesis
The synthesis of DHA is a spatially organized process, with distinct steps occurring in different cellular compartments. The initial elongation and desaturation steps, leading to the formation of THA, take place in the endoplasmic reticulum. The final, crucial step of converting THA to DHA occurs within the peroxisomes. This compartmentalization highlights the importance of intracellular fatty acid transport and the coordinated function of these two organelles in DHA biosynthesis.
Caption: The Sprecher pathway for DHA synthesis, highlighting the subcellular localization of enzymatic steps.
Quantitative Insights into TPA to DHA Conversion
The efficiency of the conversion of ALA to DHA is a subject of ongoing research and is influenced by various factors, including diet, sex, and genetic background. The following tables summarize key quantitative data related to the intermediates and conversion rates in this pathway.
Table 1: Plasma Concentrations of TPA and THA in Humans
| Analyte | Condition | Concentration (nmol/mL ± SEM) | Reference |
| TPA (24:5n-3) | Baseline | 1.3 ± 0.1 | [3] |
| After 12 weeks of EPA supplementation (3g/day) | 4.1 ± 0.7 | [3] | |
| THA (24:6n-3) | Baseline | 1.7 ± 0.2 | [3] |
| After 12 weeks of EPA supplementation (3g/day) | 3.6 ± 0.5 | [3] |
Note: EPA supplementation significantly increased plasma TPA and THA levels, suggesting that increased substrate availability drives the synthesis of these C24 intermediates.[3] In contrast, DHA supplementation did not affect their concentrations.[3]
Table 2: Synthesis-Secretion and Conversion Rates
| Parameter | Value | Subjects/Model | Reference |
| Synthesis-secretion rate of TPA from ALA | 0.30 mg/day | Humans | [4] |
| Synthesis-secretion rate of THA from ALA | 0.32 mg/day | Humans | [4] |
| Synthesis-secretion rate of DHA from ALA | 0.47 and 0.27 mg/day (two subjects) | Humans | [4] |
| Estimated net fractional ALA inter-conversion to DHA | 9% | Young women | [5] |
| General estimated conversion rate of ALA to DHA | <4% | General population | [6] |
Regulatory Mechanisms
The biosynthesis of DHA is a tightly regulated process, with transcriptional control playing a key role in modulating the activity of the pathway.
PPARα Regulation
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a major regulator of lipid metabolism. PPARα can modulate the transcription of genes involved in DHA synthesis, most notably FADS2, which encodes the rate-limiting Δ6-desaturase.[7][8] PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes to regulate their expression.[7][8] DHA itself can act as a ligand for PPARα, creating a feedback loop where high levels of DHA can downregulate its own synthesis by repressing FADS2 transcription.[7]
References
- 1. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Human Whole-Body Synthesis-Secretion Rates of DHA and EPA from Circulating Unesterified α-Linolenic Acid at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.fabresearch.org [library.fabresearch.org]
- 6. examine.com [examine.com]
- 7. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 8. researchgate.net [researchgate.net]
A Technical Deep Dive into Tetracosapentaenoic Acid in Marine Ecosystems
An In-depth Guide for Researchers and Drug Development Professionals on the Natural Sources, Analysis, and Potential Biological Significance of a Lesser-Known Very-Long-Chain Polyunsaturated Fatty Acid.
Abstract
Tetracosapentaenoic acid (TPA), a very-long-chain polyunsaturated fatty acid (VLC-PUFA), represents a relatively underexplored component of the marine lipidome. While research has predominantly focused on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), emerging evidence indicates that TPA is a significant constituent in specific marine phyla, particularly coelenterates. This technical guide synthesizes the current knowledge on the natural sources of TPA in marine food webs, details the experimental protocols for its identification and quantification, and explores its potential biosynthetic and signaling pathways. A comprehensive understanding of TPA's distribution and biological role is crucial for researchers in marine biology, natural product chemistry, and drug development seeking to harness the therapeutic potential of novel marine-derived lipids.
Natural Sources and Distribution of this compound
The primary producers of long-chain polyunsaturated fatty acids (LC-PUFAs) in the marine environment are microalgae and phytoplankton.[1][2][3] These fatty acids are subsequently transferred and bioaccumulated through the food web. While EPA and DHA are widespread, significant concentrations of this compound (specifically all-cis-6,9,12,15,18-tetracosapentaenoic acid) have been primarily identified in marine coelenterates.
Table 1: Quantitative Data on this compound (TPA) in Marine Organisms
| Trophic Level | Phylum/Class | Species/Group | Tissue/Lipid Fraction | TPA Concentration (% of Total Fatty Acids) | Reference |
| Primary Consumers | Cnidaria | Octocorallia (various species) | Total Lipids | Up to 20% | [4] |
| Primary Consumers | Cnidaria | Coelenterates (various species) | Total Lipids | Significant quantities | [4] |
Note: There is a notable scarcity of quantitative data for TPA in other marine trophic levels such as phytoplankton, zooplankton, crustaceans, and fish, where EPA and DHA are the predominantly studied VLC-PUFAs.
Initial findings suggest that TPA is synthesized within the tissues of coral polyps, with evidence pointing to the conversion of C18-C20 PUFAs into these longer-chain fatty acids.[5]
Biosynthesis and Trophic Transfer
The biosynthesis of TPA is believed to follow the established pathways of fatty acid elongation and desaturation. The proposed pathway involves the elongation of eicosapentaenoic acid (EPA; 20:5n-3) to this compound (24:5n-3). This very-long-chain fatty acid can then be further desaturated to form tetracosahexaenoic acid (24:6n-3).
The transfer of TPA through the marine food web is less understood compared to EPA and DHA. Given its significant presence in Octocorallia, it is plausible that predators of these organisms would accumulate TPA. However, further research employing stable isotope tracing is necessary to elucidate the precise trophic transfer dynamics of TPA and other VLC-PUFAs.[6]
Experimental Protocols for TPA Analysis
The analysis of TPA and other VLC-PUFAs requires specialized protocols due to their high molecular weight and lower volatility compared to shorter-chain fatty acids. The following outlines a general workflow for the extraction, derivatization, and analysis of TPA from marine biological samples.
Lipid Extraction
The Folch method or a modified Bligh & Dyer method are commonly employed for the total lipid extraction from marine tissues.
Protocol: Modified Folch Extraction
-
Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) solution.
-
Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
-
Lipid Collection: The lower chloroform phase, containing the total lipids, is carefully collected.
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase volatility for gas chromatography (GC) analysis, the fatty acids within the lipid extract are converted to their corresponding methyl esters.
Protocol: Acid-Catalyzed Methylation using BF3-Methanol
-
Saponification: The dried lipid extract is saponified by heating with a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids from their glycerol (B35011) backbone.
-
Methylation: Boron trifluoride-methanol (BF3-methanol, typically 14% w/v) is added, and the mixture is heated to catalyze the methylation of the free fatty acids.[7][8]
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent such as hexane (B92381).
-
Purification: The hexane layer is washed with a saturated NaCl solution and dried over anhydrous sodium sulfate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the separation and identification of FAMEs, including those of VLC-PUFAs.
Typical GC-MS Parameters:
-
Column: A polar capillary column (e.g., BPX-70 or SP-2560) is recommended for good separation of FAME isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with the temperature set to a high value (e.g., 250-280°C) to ensure volatilization of VLC-FAMEs.
-
Oven Temperature Program: A temperature gradient is crucial for separating a wide range of FAMEs. The program typically starts at a lower temperature and ramps up to a high final temperature (e.g., up to 250-300°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of FAMEs provide characteristic fragmentation patterns that aid in their identification. Quantification is achieved by comparing peak areas to those of known standards.
Potential Signaling Pathways and Biological Activity
The direct signaling roles of TPA are not yet well-defined. However, based on the known functions of other long-chain PUFAs, several potential pathways can be hypothesized.
Eicosanoid and Docosanoid Synthesis
PUFAs are precursors to a vast array of signaling molecules, including eicosanoids (from C20 PUFAs) and docosanoids (from C22 PUFAs), which are critical regulators of inflammation and immune responses.[9][10][11][12] It is plausible that TPA (a C24 PUFA) could be a substrate for lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to the formation of novel, long-chain signaling molecules with unique biological activities. Further research is needed to investigate the enzymatic conversion of TPA and the functional roles of its potential derivatives.
Modulation of Membrane Domains and Cellular Signaling
PUFAs are integral components of cell membranes and can influence the formation and function of lipid rafts—microdomains enriched in certain lipids and proteins that act as signaling platforms.[13][14] The incorporation of VLC-PUFAs like TPA into cell membranes could alter the physical properties of these domains, thereby modulating the activity of membrane-associated receptors and signaling proteins. For example, PUFAs have been shown to affect T-cell signaling by altering the composition of the cytoplasmic layer of detergent-resistant membrane domains.[13]
Free fatty acids can also act as ligands for G-protein coupled receptors (GPCRs), such as FFAR4 (GPR120), which is activated by long-chain fatty acids (C10-C24) and plays a role in attenuating cardiometabolic disease.[15] TPA, falling within this carbon chain length range, is a potential candidate for activating such receptors and initiating downstream signaling cascades.
Conclusion and Future Directions
This compound is an emerging fatty acid of interest within the marine environment, with significant concentrations found in coelenterates. While its broader distribution and trophic transfer dynamics remain to be fully elucidated, established analytical techniques for VLC-PUFAs can be readily applied to quantify its presence in diverse marine organisms. The potential for TPA to serve as a precursor to novel bioactive lipid mediators and to modulate cellular signaling pathways warrants further investigation. Future research should focus on:
-
Quantitative surveys: Broadening the analysis of TPA across various trophic levels to create a more complete picture of its distribution in marine food webs.
-
Metabolic studies: Elucidating the enzymatic pathways involved in the synthesis and metabolism of TPA in marine organisms.
-
Pharmacological screening: Investigating the biological activities of TPA and its potential derivatives, particularly in the context of inflammation, immune response, and other therapeutic areas.
A deeper understanding of the sources and functions of TPA will not only enhance our knowledge of marine lipid biochemistry but may also unveil new opportunities for the development of novel pharmaceuticals and nutraceuticals from marine resources.
References
- 1. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fatty Acid Profiles and Production in Marine Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Current Progress in Lipidomics of Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trophic transfer of polyunsaturated fatty acids across the aquatic–terrestrial interface: An experimental tritrophic food chain approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 9. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 10. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eicosanoid - Wikipedia [en.wikipedia.org]
- 13. Polyunsaturated Fatty Acids Inhibit T Cell Signal Transduction by Modification of Detergent-insoluble Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dietary docosahexaenoic and eicosapentaenoic acid: Emerging mediators of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling through Free Fatty Acid Receptor 4 Attenuates Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Conversion of Eicosapentaenoic Acid to Tetracosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enzymatic conversion of eicosapentaenoic acid (EPA; 20:5n-3) to tetracosapentaenoic acid (TPA; 24:5n-3), a critical step in the biosynthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs), is primarily catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2). This enzyme facilitates the sequential two-carbon elongation of EPA to docosapentaenoic acid (DPA; 22:5n-3), which is then further elongated to TPA. Understanding the kinetics and experimental protocols for this conversion is vital for research into lipid metabolism, the physiological roles of these fatty acids, and the development of therapeutics targeting these pathways. This guide provides a comprehensive overview of the enzymatic process, detailed experimental methodologies, and quantitative data to support further research and development.
The Core Enzymatic Pathway
The conversion of EPA to TPA is a two-step elongation process occurring in the endoplasmic reticulum. Both steps are catalyzed by the enzyme ELOVL2, a key elongase in the PUFA biosynthetic pathway.
Quantitative Data on Enzyme Activity
While specific Michaelis-Menten kinetic constants (Km and Vmax) for the conversion of EPA and DPA by purified ELOVL2 are not extensively documented in publicly available literature, studies on heterologously expressed rat ELOVL2 in Saccharomyces cerevisiae provide valuable insights into its substrate preference and efficiency. The data consistently shows that ELOVL2 is active with both C20 and C22 PUFA substrates.[1]
Table 1: Substrate Specificity and Product Formation of Rat Elovl2
| Substrate (100 µM) | Primary Product | Relative Elongase Activity (%)* |
| Eicosapentaenoic Acid (EPA; 20:5n-3) | Docosapentaenoic Acid (DPA; 22:5n-3) | 100 |
| Docosapentaenoic Acid (DPA; 22:5n-3) | This compound (TPA; 24:5n-3) | ~55 |
| Arachidonic Acid (AA; 20:4n-6) | Docosatetraenoic Acid (22:4n-6) | ~22 |
| Adrenic Acid (22:4n-6) | Tetracosatetraenoic Acid (24:4n-6) | ~22 |
*Relative activity is estimated based on product formation in yeast expression systems and may not represent true Vmax values. Data synthesized from qualitative descriptions in cited literature.[1]
Experimental Protocols
Heterologous Expression of ELOVL2 in Saccharomyces cerevisiae
For detailed kinetic studies and to avoid interference from other microsomal enzymes, heterologous expression and purification of ELOVL2 are recommended. The yeast Saccharomyces cerevisiae is a suitable host for expressing functional mammalian elongases.[2]
Protocol 3.1.1: Yeast Expression of Rat ELOVL2
-
Vector Construction: Subclone the full-length coding sequence of rat Elovl2 into a yeast expression vector (e.g., pYES2/CT) under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., INVSc1) with the expression plasmid using the lithium acetate/polyethylene glycol method.
-
Culture and Induction:
-
Grow a pre-culture of the transformed yeast in a selective medium (e.g., synthetic complete medium lacking uracil) with 2% glucose at 30°C overnight.
-
Inoculate the main culture in the same medium and grow to an OD600 of ~0.6-0.8.
-
Induce protein expression by adding galactose to a final concentration of 2% and continue to culture for 24-48 hours at 30°C.
-
-
Harvesting: Pellet the yeast cells by centrifugation and wash with sterile water. The cell pellet can be stored at -80°C until needed for microsomal preparation.
Preparation of Microsomes from Yeast or Animal Tissue
Microsomal fractions containing the membrane-bound ELOVL2 enzyme are required for the in vitro elongation assay.
Protocol 3.2.1: Microsomal Preparation
-
Cell/Tissue Lysis:
-
Yeast: Resuspend the yeast cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors). Lyse the cells using glass beads and vigorous vortexing or a bead beater.
-
Animal Tissue (e.g., Rat Liver): Homogenize fresh or frozen liver tissue in a buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and protease inhibitors using a Dounce or Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
-
Resuspension and Storage:
-
Discard the supernatant and gently resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Aliquots of the microsomal preparation can be stored at -80°C.
-
In Vitro Fatty Acid Elongation Assay
This assay measures the incorporation of radiolabeled malonyl-CoA into the fatty acid substrate.
Protocol 3.3.1: ELOVL2 Enzymatic Assay
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 6.5-7.4) | 50-100 mM |
| EPA or DPA-CoA Substrate | 10-100 µM |
| [2-¹⁴C]Malonyl-CoA | 50-100 µM (specific activity ~50 mCi/mmol) |
| NADPH | 1-2 mM |
| Bovine Serum Albumin (fatty acid-free) | 0.1% (w/v) |
| Microsomal Protein | 50-200 µg |
| dH₂O | to final volume (e.g., 200 µL) |
-
Initiation and Incubation:
-
Pre-incubate the reaction mixture without the microsomal protein at 37°C for 2 minutes.
-
Initiate the reaction by adding the microsomal preparation.
-
Incubate at 37°C for 20-30 minutes with gentle shaking.
-
-
Reaction Termination and Saponification:
-
Stop the reaction by adding 100 µL of 2.5 M KOH in 50% ethanol.
-
Saponify the fatty acids by incubating at 65°C for 1 hour.
-
-
Fatty Acid Extraction:
-
Acidify the reaction mixture with 200 µL of 5 M HCl.
-
Extract the fatty acids by adding 500 µL of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases.
-
Collect the upper hexane phase. Repeat the extraction twice.
-
-
Quantification:
-
Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.
-
Resuspend the fatty acid residue in a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The incorporated radioactivity is proportional to the elongase activity.
-
Analysis of Fatty Acid Products by Gas Chromatography (GC)
For detailed product identification and quantification, gas chromatography of the fatty acid methyl esters (FAMEs) is the method of choice.
Protocol 3.4.1: FAME Preparation and GC Analysis
-
Methylation: After the extraction step in the elongation assay, evaporate the hexane and methylate the fatty acids using 14% boron trifluoride in methanol (B129727) at 100°C for 30 minutes, or with methanolic HCl.
-
FAME Extraction: Extract the FAMEs with hexane and concentrate the sample under nitrogen.
-
GC Analysis:
-
Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI or similar).[3]
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program for separating C20-C24 PUFAs is as follows:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/minute to 180°C.
-
Ramp 2: 5°C/minute to 240°C, hold for 15 minutes.
-
-
Detector: Flame ionization detector (FID) at 260°C or a mass spectrometer (MS) for definitive identification.
-
-
Quantification: Identify and quantify the peaks corresponding to the methyl esters of EPA, DPA, and TPA by comparing their retention times and mass spectra to authentic standards.
Table 2: Typical Gas Chromatography Parameters for FAME Analysis
| Parameter | Setting |
| Column | DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film) or equivalent |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Oven Program | 100°C (2 min) -> 10°C/min to 180°C -> 5°C/min to 240°C (15 min) |
| Detector | FID at 260°C or Mass Spectrometer |
Conclusion
The enzymatic conversion of EPA to TPA by ELOVL2 is a fundamental process in omega-3 fatty acid metabolism. The protocols outlined in this guide provide a robust framework for researchers to investigate this pathway in detail. By employing heterologous expression systems, in vitro enzymatic assays, and advanced analytical techniques, a deeper understanding of the kinetics, regulation, and physiological significance of this conversion can be achieved. This knowledge is crucial for the development of novel strategies to modulate PUFA profiles for therapeutic benefit.
References
Tetracosapentaenoic Acid: A Pivotal Intermediate in Neuronal Tissue Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracosapentaenoic acid (24:5n-3) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) that holds a critical position in the intricate landscape of neuronal tissue development. While often overshadowed by its renowned derivative, docosahexaenoic acid (DHA), emerging research underscores the importance of the entire n-3 polyunsaturated fatty acid synthetic pathway, in which this compound serves as a key intermediate. This technical guide provides a comprehensive overview of the synthesis, metabolism, and putative roles of this compound in the developing nervous system. It delves into the cellular machinery responsible for its production, primarily within astrocytes, and its subsequent transfer to neurons. Furthermore, this document outlines detailed experimental protocols for the analysis of VLC-PUFAs in neuronal tissues and discusses the signaling pathways potentially influenced by these essential lipids. This guide is intended to be a valuable resource for researchers and professionals dedicated to unraveling the complexities of neuronal lipid metabolism and exploring novel therapeutic avenues for neurodevelopmental and neurodegenerative disorders.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids in the Brain
The central nervous system (CNS) is exceptionally enriched in lipids, which are fundamental to its structure and function. Among these, the n-3 polyunsaturated fatty acids (PUFAs) are of paramount importance for neuronal health and development. While docosahexaenoic acid (DHA, 22:6n-3) is the most abundant and extensively studied n-3 PUFA in the brain, its synthesis is a multi-step process involving the elongation and desaturation of shorter-chain precursors. This compound (24:5n-3) is a crucial, yet often overlooked, intermediate in this pathway.
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical for specific functions within neuronal tissues. They are integral components of sphingolipids and are highly enriched in lipid rafts, specialized membrane microdomains that are crucial for neuronal signaling and polarity.[1][2] Disruptions in VLCFA synthesis have been linked to severe neurological deficits, highlighting their indispensable role in brain development.[1]
This guide will focus specifically on this compound, exploring its known functions as a precursor to DHA and investigating the potential for unique roles in neuronal development.
Synthesis and Metabolism of this compound in Neural Tissues
The synthesis of this compound is part of the n-3 PUFA metabolic pathway, which begins with the essential fatty acid alpha-linolenic acid (ALA, 18:3n-3). This pathway involves a series of elongation and desaturation reactions primarily occurring in the endoplasmic reticulum and peroxisomes.
The Omega-3 Fatty Acid Synthetic Pathway
The conversion of ALA to longer-chain n-3 PUFAs is a coordinated enzymatic cascade:
-
α-Linolenic acid (ALA, 18:3n-3) is first desaturated by Δ6-desaturase.
-
The resulting fatty acid is elongated to form eicosatetraenoic acid (20:4n-3).
-
Eicosapentaenoic acid (EPA, 20:5n-3) is produced through the action of Δ5-desaturase.
-
EPA is then elongated by elongase-2 (ELOVL2) to docosapentaenoic acid (DPA, 22:5n-3).[3]
-
A subsequent elongation step, also mediated by ELOVL2, converts DPA to This compound (24:5n-3) .[3]
-
This compound is then desaturated by Δ6-desaturase to form tetracosahexaenoic acid (24:6n-3).[3]
-
Finally, tetracosahexaenoic acid undergoes one cycle of peroxisomal β-oxidation to yield docosahexaenoic acid (DHA, 22:6n-3) .[3]
The Crucial Role of Astrocytes
While neurons have a high demand for DHA and other long-chain PUFAs, they have a limited capacity to synthesize them from shorter-chain precursors.[4][5][6] Research has demonstrated that astrocytes are the primary site of n-3 PUFA synthesis within the brain.[4][5][6] Astrocytes actively take up ALA and EPA from the circulation and convert them into longer-chain PUFAs, including this compound and DHA.[7][8] These newly synthesized fatty acids are then released by astrocytes and subsequently taken up by neurons.[4][9] This intercellular metabolic coupling ensures that neurons receive an adequate supply of essential fatty acids for their development and function.
Putative Roles of this compound in Neuronal Development
While the primary recognized role of this compound in the brain is as a precursor to DHA, its status as a VLC-PUFA suggests it may have intrinsic functions.
Incorporation into Neuronal Membranes and Lipid Rafts
VLCFAs are essential for the formation and stability of lipid rafts.[1][2] These specialized membrane domains are enriched in sphingolipids and cholesterol and function as platforms for signal transduction. The incorporation of VLCFAs, such as those derived from this compound, into sphingolipids is critical for maintaining the integrity and function of these rafts.[1] In neuronal growth cones, lipid rafts are particularly abundant and play a crucial role in axon guidance and neuronal polarity.[1][2] A deficiency in VLCFA synthesis leads to abnormal neuronal network formation, underscoring their importance in early development.[1]
Modulation of Signaling Pathways
While direct evidence for signaling pathways specifically modulated by this compound is limited, the broader class of n-3 PUFAs is known to influence several key signaling cascades involved in neurodevelopment and neuroprotection. For instance, n-3 PUFAs can modulate the PI3-kinase/Akt pathway, which is critical for neuronal survival and growth.[3][10][11] It is plausible that this compound, either directly or through its metabolites, contributes to the activation of such pro-survival pathways.
Quantitative Data on this compound in Neuronal Tissues
Specific quantitative data for this compound in different brain regions and neuronal cell types is sparse in the existing literature. Most lipidomic studies provide data on the more abundant n-3 PUFAs like DHA and EPA. However, some studies provide insights into the relative abundance of VLC-PUFAs.
| Fatty Acid | Brain Region | Concentration (Example Study) | Reference |
| DHA (22:6n-3) | Whole Brain | ~3.47 g per brain | [4] |
| EPA (20:5n-3) | Whole Brain | 250-300 times lower than DHA | [3] |
| This compound (24:5n-3) | Plasma (after EPA supplementation) | Increased by 215% (from 1.3 to 4.1 nmol/mL) | [12] |
| VLCFAs (general) | Neuronal Membranes | Enriched in sphingolipids within lipid rafts | [1][2] |
Note: The data presented are illustrative and may vary significantly between studies, species, and developmental stages. The lack of specific quantitative data for this compound in neuronal tissue is a notable gap in the current research landscape.
Experimental Protocols
The analysis of this compound and other VLC-PUFAs in neuronal tissue requires specialized lipidomic techniques.
Lipid Extraction from Neuronal Tissue
A common method for lipid extraction is a modified Bligh and Dyer or Folch procedure.
Materials:
-
Neuronal tissue (e.g., brain region, cultured neurons or astrocytes)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Sonicator (for tissue homogenization)
-
Centrifuge
-
Nitrogen gas stream evaporator
Protocol:
-
Homogenize the neuronal tissue sample in a 2:1 (v/v) mixture of chloroform:methanol.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract can be stored at -80°C until further analysis.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To quantify individual fatty acids, the lipid extract must be derivatized to form volatile fatty acid methyl esters (FAMEs).
Materials:
-
Dried lipid extract
-
Methanolic HCl or BF3-methanol
-
Saturated NaCl solution
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)
Protocol:
-
Resuspend the dried lipid extract in methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-100°C for the appropriate time to facilitate transesterification.
-
After cooling, add hexane and saturated NaCl solution to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Inject an aliquot of the hexane layer into the GC-MS system.
-
Identify and quantify individual FAMEs based on their retention times and mass spectra, using appropriate internal and external standards.
Conclusion and Future Directions
This compound is a vital intermediate in the synthesis of DHA within the central nervous system, a process predominantly carried out by astrocytes to support neuronal development and function. Its nature as a very-long-chain polyunsaturated fatty acid suggests a potential for direct involvement in the structural integrity of neuronal membranes and the function of lipid rafts, which are critical for neuronal signaling.
However, a significant knowledge gap exists regarding the specific, independent roles of this compound. Future research should focus on:
-
Quantitative Lipidomics: Detailed analysis of the concentration and distribution of this compound in different brain regions, as well as in isolated neurons and glial cells, at various developmental stages.
-
Functional Studies: Direct comparative studies of the effects of this compound versus DHA on key neurodevelopmental processes such as neurite outgrowth, synaptogenesis, and neuronal migration.
-
Signaling Pathway Analysis: Investigation into whether this compound can directly modulate specific signaling pathways in neurons, independent of its conversion to DHA.
A deeper understanding of the unique contributions of this compound will provide a more complete picture of n-3 PUFA metabolism in the brain and may reveal novel targets for therapeutic interventions aimed at promoting healthy neurodevelopment and mitigating the effects of neurodegenerative diseases.
References
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. A synaptogenic amide N-docosahexaenoylethanolamide promotes hippocampal development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocytes, not neurons, produce docosahexaenoic acid (22:6 omega-3) and arachidonic acid (20:4 omega-6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomic analysis of brain and hippocampus from mice fed with high-fat diet and treated with fecal microbiota transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. N-3 polyunsaturated fatty acids promote astrocyte differentiation and neurotrophin production independent of cAMP in patient-derived neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of eicosapentaenoic acid on synaptic plasticity, fatty acid profile and phosphoinositide 3-kinase signaling in rat hippocampus and differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Regulation of Tetracosapentaenoic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosapentaenoic acid (TPA), a 24-carbon polyunsaturated fatty acid (PUFA), represents a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA), an essential nutrient for cognitive and ocular health. The endogenous synthesis of TPA is a tightly controlled process, governed by a series of enzymatic reactions and regulated at the genetic level by a network of transcription factors. Understanding the nuances of this regulation is paramount for researchers in lipidomics, metabolic diseases, and drug development, as it offers potential targets for therapeutic intervention. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms controlling TPA biosynthesis, complete with quantitative data, detailed experimental protocols, and visual pathways to facilitate a comprehensive understanding.
Core Biosynthetic Pathway
The synthesis of this compound is an extension of the general pathway for long-chain PUFA biosynthesis, primarily occurring in the endoplasmic reticulum. The key enzymatic steps involve the sequential action of fatty acid elongases and desaturases.
The immediate precursor for TPA (24:5n-3) is docosapentaenoic acid (DPA, 22:5n-3). The conversion is catalyzed by a specific fatty acid elongase.
Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Function | Substrate(s) | Product(s) |
| Elongase of Very Long Chain Fatty Acids 2 | ELOVL2 | Elongates C22 PUFAs to C24 PUFAs.[1][2] | Docosapentaenoic acid (DPA; 22:5n-3), 22:4n-6 | This compound (24:5n-3) , 24:5n-6 |
| Elongase of Very Long Chain Fatty Acids 5 | ELOVL5 | Primarily elongates C18 and C20 PUFAs.[1][3] | γ-linolenic acid (18:3n-6), Stearidonic acid (18:4n-3), Eicosapentaenoic acid (EPA; 20:5n-3), Arachidonic acid (AA; 20:4n-6) | Dihomo-γ-linolenic acid (20:3n-6), n-3 Eicosatetraenoic acid (20:4n-3), Docosapentaenoic acid (DPA; 22:5n-3), Docosatetraenoic acid (22:4n-6) |
| Fatty Acid Desaturase 2 (Δ6-Desaturase) | FADS2 | Introduces a double bond at the Δ6 position. Also involved in the desaturation of 24:5n-3 to 24:6n-3.[4] | α-linolenic acid (ALA; 18:3n-3), Linoleic acid (LA; 18:2n-6), This compound (24:5n-3) | Stearidonic acid (18:4n-3), γ-linolenic acid (18:3n-6), Tetracosahexaenoic acid (24:6n-3) |
Note: While ELOVL5 can produce DPA, the subsequent and critical elongation to TPA is primarily mediated by ELOVL2.[1][2]
Transcriptional Regulation of Key Biosynthetic Genes
The expression of the genes encoding the enzymes responsible for TPA biosynthesis is tightly regulated by a cohort of transcription factors that respond to cellular energy status and dietary lipid intake.
Key Transcriptional Regulators
| Transcription Factor | Target Gene(s) | Mode of Regulation | Inducers | Inhibitors |
| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) | ELOVL5, FADS1, FADS2 | Upregulation[5][6][7] | Insulin, LXR agonists[8] | Polyunsaturated fatty acids (PUFAs)[6][7][8] |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | ELOVL5, FADS1, FADS2 | Upregulation[5] | Fibrates, PUFAs | |
| Liver X Receptor Alpha (LXRα) | SREBP-1c, ELOVL5 | Upregulation (indirectly via SREBP-1c for ELOVL5)[6][7] | Oxysterols | |
| DNA Methylation | ELOVL2 | Downregulation[9][10] | Aging[9][10] | 5-Aza-2'-deoxycytidine (demethylating agent)[9][10] |
The regulation of ELOVL2, the key elongase for TPA synthesis, is notably influenced by epigenetic modifications. Studies have shown a strong correlation between increased age and hypermethylation of the ELOVL2 promoter, leading to its transcriptional silencing.[9][10] This age-dependent downregulation of ELOVL2 may contribute to a reduced capacity for DHA synthesis in older individuals.
Experimental Protocols
Quantification of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to measure the mRNA levels of ELOVL2, ELOVL5, and FADS2.
a. RNA Isolation and cDNA Synthesis:
-
Harvest cells or tissues and immediately homogenize in a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
b. qRT-PCR:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., ELOVL2) and a reference gene (e.g., β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the PCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Example Primers for qRT-PCR:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Human ELOVL2 | GCT GGC TTT GCT TTT GAG TG | GCA GAT GGC CTT GTC CTT GT |
| Human ELOVL5 | TGG GCT ACG AAG GAG AAG AA | GGG AAG GCT GAG GTA GAG GA |
| Human FADS2 | TCC ACA GAG GAC GAG GAC AT | GGC TGA GGC TGG GTA TGT AT |
| Human β-actin | CTG GCA CCC AGC ACA ATG | GCC GAT CCA CAC GGA GTA CT |
Note: Primer sequences should be validated for specificity and efficiency before use.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of total cellular fatty acid profiles, including this compound.[11][12][13]
a. Lipid Extraction:
-
Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Extract total lipids using the Folch method with a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).[13]
-
Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) to the sample prior to extraction for quantification.
b. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of 2% (v/v) sulfuric acid in methanol to the lipid residue.
-
Heat the mixture at 80-100°C for 1-2 hours to convert fatty acids to their corresponding FAMEs.[13]
-
Neutralize the reaction and extract the FAMEs with an organic solvent like hexane.
c. GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a polar capillary column (e.g., DB-23 or equivalent) for optimal separation of FAMEs.
-
Set the GC oven temperature program to achieve baseline separation of the fatty acid methyl esters.
-
Identify individual FAMEs based on their retention times compared to known standards and their mass spectra.
-
Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.
Conclusion
The genetic regulation of this compound biosynthesis is a complex interplay between specific elongase and desaturase enzymes and a network of transcription factors responsive to metabolic and dietary cues. The pivotal role of ELOVL2 in the final elongation step to produce TPA highlights it as a key control point. Furthermore, the epigenetic regulation of ELOVL2 through age-related DNA methylation presents a compelling area for further investigation, particularly in the context of age-related decline in DHA levels. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to explore this critical aspect of lipid metabolism and to identify novel therapeutic targets for a range of metabolic and age-related disorders.
References
- 1. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for differential elongation of omega-3 docosapentaenoic acid by the rat Elovl5 and Elovl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Tetracosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the accurate quantification of tetracosapentaenoic acid (TPA; 24:5), a very long-chain omega-3 polyunsaturated fatty acid. TPA is a key intermediate in the metabolic pathway converting eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), making its precise measurement crucial for studies in nutrition, metabolic disorders, and drug development.
Introduction
This compound (TPA) is a 24-carbon polyunsaturated fatty acid that serves as a direct precursor to DHA, an essential fatty acid critical for brain health and development. The quantification of TPA in biological matrices such as plasma, tissues, and cells is essential for understanding the efficacy of omega-3 supplementation, diagnosing metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism. This document details validated analytical methods for TPA quantification, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
TPA is synthesized from EPA through a series of elongation and desaturation steps and is subsequently converted to DHA. Understanding this pathway is critical for interpreting quantitative data.
Analytical Methods for this compound Quantification
The two primary analytical techniques for the quantification of TPA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, but differ in their sample preparation requirements and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for fatty acid analysis. It requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) through derivatization.
Experimental Workflow for GC-MS Analysis
Application Notes and Protocols: Tetracosapentaenoic Acid in Lipidomics Research
Introduction
Tetracosapentaenoic acid (TPA), a 24-carbon omega-3 polyunsaturated fatty acid (PUFA), serves as a crucial intermediate in the metabolic conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA).[1][2] While often considered a transient metabolite, its quantification and study are of growing interest in lipidomics. Understanding the flux through this pathway is vital for research in nutrition, metabolic diseases, and neurology, as DHA is essential for brain health and development.[3][4] The elongation of EPA to TPA is a key step that precedes the final conversion to DHA, which occurs via peroxisomal β-oxidation.[2] Lipidomics studies focusing on TPA can provide insights into the efficiency of the DHA synthesis pathway and how it is affected by diet, sex, and pathological conditions.[1]
Quantitative Data Presentation
The concentration of this compound in biological samples is an important indicator of omega-3 fatty acid metabolism. Below is a summary of quantitative data from a human supplementation study.
| Biological Matrix | Subject Group | Condition | TPA Concentration (nmol/mL ± SEM) | Citation |
| Plasma | Men & Women | Baseline (before supplementation) | 1.3 ± 0.1 | [1] |
| Plasma | Men & Women | 12 weeks of EPA supplementation (3 g/day ) | 4.1 ± 0.7 | [1] |
| Plasma | Women | After EPA supplementation | Significantly higher than men (111% higher) | [1] |
| Plasma | Men | After EPA supplementation | Lower than women | [1] |
| Plasma | Men & Women | 12 weeks of DHA or Olive Oil supplementation | No significant change from baseline | [1] |
Table 1: Plasma this compound (TPA) Concentrations in a Human Supplementation Trial. Data shows a significant increase in plasma TPA following EPA supplementation, with a pronounced difference between sexes.[1]
Signaling and Metabolic Pathways
Omega-3 Fatty Acid Biosynthesis Pathway
This compound is a key intermediate in the endogenous synthesis of DHA from EPA. This pathway involves a series of elongation and desaturation steps occurring in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisome.
Potential Anti-Inflammatory Signaling
While direct signaling roles of TPA are still under investigation, related very-long-chain PUFAs have been shown to exert anti-inflammatory effects, potentially by inhibiting key inflammatory pathways such as NF-κB and COX-2.[5] This suggests a plausible mechanism by which TPA or its metabolites could contribute to the anti-inflammatory properties of omega-3 fatty acids.
Experimental Protocols
Protocol 1: Total Lipid Extraction from Plasma
This protocol is a modification of the Bligh and Dyer method and is suitable for extracting total fatty acids from plasma samples.[6]
Materials:
-
Plasma sample
-
Ice-cold Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (DCM) or Chloroform
-
Phosphate-buffered saline (PBS)
-
Deuterated internal standards for fatty acids (e.g., Lauric Acid-d3, Palmitic Acid-d3)[7]
-
Vortex mixer
-
Centrifuge
Procedure:
-
For 10 μL of plasma, add PBS to bring the total volume to 200 μL in a glass tube.[6]
-
Add 100 μL of an appropriate deuterated internal standard mix.[6][7]
-
Add 500 μL of ice-cold methanol and 250 μL of dichloromethane.[6]
-
Vortex the mixture vigorously for 10 minutes to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.[7]
-
Carefully collect the lower organic layer (dichloromethane/chloroform) containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.
-
Repeat the extraction by adding another 250 μL of dichloromethane to the remaining aqueous layer, vortex, centrifuge, and pool the organic layers.
-
Dry the combined organic extracts under a stream of nitrogen gas. The dried lipid extract is now ready for derivatization and analysis.
Protocol 2: Fatty Acid Analysis by GC-MS
This protocol describes the derivatization of fatty acids to pentafluorobenzyl (PFB) esters for sensitive detection by GC-MS in negative chemical ionization (NCI) mode.[6][7]
Materials:
-
Dried lipid extract
-
1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724)
-
1% Diisopropylethylamine (DIPEA) in acetonitrile
-
Iso-octane
-
GC-MS system equipped with a suitable capillary column (e.g., DB-225)
Procedure:
-
Derivatization:
-
Sample Reconstitution:
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (NCI Mode):
-
Ion Source: Negative Chemical Ionization (NCI)
-
Ion Source Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM) to monitor the specific [M-PFB]⁻ ions for TPA and internal standards.
-
-
Protocol 3: Fatty Acid Analysis by UPLC-MS/MS
This protocol provides a method for the rapid and sensitive quantification of underivatized fatty acids using UPLC-MS/MS.[8][9]
Materials:
-
Dried lipid extract
-
Reconstitution Solvent: 65:35:5 acetonitrile/isopropanol/water (v/v/v) + 0.1% formic acid.[10]
-
Mobile Phase A: 0.1% Formic acid in Water or 2 mM Ammonium Acetate in Water.[9][10]
-
Mobile Phase B: Acetonitrile or Acetonitrile/Isopropanol mixture.
-
UPLC-MS/MS system with an ESI source
-
Reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 50 mm x 2.1 mm, 1.7 µm).[8]
Procedure:
-
Sample Preparation:
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent.[10]
-
Centrifuge to pellet any insoluble material and transfer the supernatant to a UPLC vial.
-
-
UPLC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for TPA (C24:5): The precursor ion would be the deprotonated molecule [M-H]⁻ (m/z ~355.3). Product ions would correspond to characteristic fragments and need to be optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve maximum sensitivity for TPA.[9][10]
-
Lipidomics Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound in a lipidomics study.
References
- 1. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exogenous tetracosahexaenoic acid modifies the fatty acid composition of human primary T lymphocytes and Jurkat T cell leukemia cells contingent on cell type - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Innovative Lipidomic Methods for Blood Lipid Biomarkers [jstage.jst.go.jp]
- 4. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipidomic and Fatty Acid Biomarkers in Whole Blood Can Predict the Dietary Intake of Eicosapentaenoic and Docosahexaenoic Acids in a Danish Population - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetracosapentaenoic Acid as a Biomarker in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosapentaenoic acid (TPA), a 24-carbon omega-3 polyunsaturated fatty acid (PUFA), is emerging as a significant biomarker in the study of metabolic pathways. As a key intermediate in the endogenous synthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA), TPA levels can provide valuable insights into the flux and efficiency of the omega-3 PUFA metabolic cascade. Dysregulation of this pathway has been implicated in a variety of metabolic disorders, including insulin (B600854) resistance, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease. These application notes provide a comprehensive overview of the role of TPA as a biomarker, alongside detailed protocols for its quantification in biological samples.
Data Presentation: TPA in Human Plasma
The following table summarizes quantitative data from a clinical intervention study, illustrating the responsiveness of plasma TPA concentrations to dietary supplementation with EPA. This highlights its potential as a dynamic biomarker of omega-3 PUFA metabolism.
| Participant Group | Treatment | Baseline Plasma TPA (nmol/mL ± SEM) | Post-intervention Plasma TPA (nmol/mL ± SEM) | Percentage Change |
| Men & Women | EPA (3 g/day for 12 weeks) | 1.3 ± 0.1 | 4.1 ± 0.7 | +215%[1] |
| Men & Women | DHA (3 g/day for 12 weeks) | No significant change | No significant change | - |
| Men & Women | Olive Oil (Control) | No significant change | No significant change | - |
Data from a secondary analysis of a double-blind randomized control trial.[1]
Signaling Pathways and Logical Relationships
The metabolic positioning of TPA is crucial to its utility as a biomarker. It is a direct downstream product of EPA elongation and a precursor to the formation of DHA, a vital component of cell membranes, particularly in the brain and retina.
Experimental Protocols
Protocol 1: Quantification of Total this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a robust method for the analysis of total TPA in human plasma, involving lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a commercially available deuterated long-chain fatty acid.
-
Solvents (HPLC or GC grade): Chloroform, Methanol (B129727), Hexane (B92381), Isooctane.
-
Reagents: 0.5 M KOH in methanol, 14% Boron trifluoride in methanol (BF3-MeOH), Saturated NaCl solution, Anhydrous sodium sulfate.
-
Equipment: Glass centrifuge tubes with Teflon-lined caps, Nitrogen evaporator, Vortex mixer, Centrifuge, Gas chromatograph with mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 16x100 mm glass tube, add 200 µL of plasma.
-
Add a known amount of internal standard (e.g., 10 µg of C17:0).
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully aspirate the upper aqueous layer.
-
Transfer the lower organic layer containing the lipids to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Saponification and Methylation (to form FAMEs):
-
Add 2 mL of 0.5 M KOH in methanol to the dried lipid extract.
-
Incubate at 80°C for 10 minutes in a heating block.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF3-MeOH, cap tightly, and incubate at 80°C for 10 minutes.
-
Cool to room temperature.
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Repeat the hexane extraction and combine the hexane layers.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
-
GC-MS Analysis:
-
GC Column: A polar capillary column, such as a CP-Sil 88 or SP-2560 (100 m x 0.25 mm i.d., 0.20 µm film thickness), is recommended for the separation of long-chain PUFA isomers.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: 4°C/minute to 240°C.
-
Hold at 240°C for 20 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for TPA-methyl ester and the internal standard methyl ester.
-
-
Quality Control:
-
A calibration curve should be prepared using a certified TPA standard.
-
Blank and quality control samples should be included in each analytical run.
Conclusion
This compound is a promising biomarker for assessing the metabolic conversion of dietary omega-3 fatty acids. Its levels are responsive to dietary interventions and may reflect the activity of key enzymes in the DHA biosynthesis pathway. The provided protocols offer a validated framework for the accurate quantification of TPA in clinical and research settings, enabling further investigation into its role in metabolic health and disease. As research in this area progresses, TPA is poised to become an increasingly important tool for professionals in nutrition, clinical chemistry, and drug development.
References
Application Notes and Protocols: The Role of Tetracosapentaenoic Acid and Related Very-Long-Chain Omega-3 Fatty Acids in Cellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the specific roles of tetracosapentaenoic acid (24:5, n-3; TPA) in cell signaling pathways is currently limited in the scientific literature. TPA is primarily recognized as a metabolic intermediate in the biosynthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA).[1][2][3][4] Consequently, much of its biological activity is inferred from studies of its precursor, EPA, and its product, DHA. These well-studied omega-3 polyunsaturated fatty acids (PUFAs) have been shown to modulate a variety of signaling cascades. This document provides an overview of the signaling pathways affected by very-long-chain omega-3 PUFAs, using EPA and DHA as the primary examples, with the understanding that TPA likely shares or contributes to these mechanisms.
Introduction
Very-long-chain omega-3 polyunsaturated fatty acids are crucial regulators of cellular function, acting as signaling molecules that influence a multitude of physiological and pathological processes.[5][6] These fatty acids can modulate signaling pathways through various mechanisms, including direct interaction with cell surface and nuclear receptors, incorporation into cellular membranes leading to altered membrane fluidity and lipid raft composition, and serving as precursors for bioactive lipid mediators.[7][8] Key signaling pathways impacted include those involved in inflammation, cell proliferation, apoptosis, and metabolism.
Key Signaling Pathways
G-Protein Coupled Receptor (GPCR) Signaling: GPR120
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a key cell surface receptor for omega-3 PUFAs, including EPA and DHA.[9][10][11][12] Activation of GPR120 by these fatty acids initiates potent anti-inflammatory and insulin-sensitizing effects.[9][10]
Upon ligand binding, GPR120 can signal through two distinct pathways:
-
Gαq/11-mediated pathway: This leads to an increase in intracellular calcium concentrations.
-
β-arrestin-2-mediated pathway: This pathway is crucial for the anti-inflammatory effects of omega-3 PUFAs. It involves the recruitment of β-arrestin-2 to the receptor, leading to the inhibition of TAK1, a key kinase in the TLR and TNF-α pro-inflammatory signaling cascades.[9][13] This ultimately results in the suppression of NF-κB and JNK activation.[9][10]
Nuclear Receptor Signaling: Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a family of nuclear receptors that act as ligand-activated transcription factors regulating gene expression in metabolism and inflammation.[14] Omega-3 PUFAs, such as EPA and DHA, are natural ligands for PPARs, particularly PPARα and PPARγ.[15][16][17][18]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver. Activation of PPARα by omega-3 PUFAs leads to the upregulation of genes involved in fatty acid oxidation.[17]
-
PPARγ: Highly expressed in adipose tissue, it plays a key role in adipogenesis and lipid storage.[15] Activation of PPARγ by EPA has been shown to induce cell cycle exit and lipid accumulation.[15]
The anti-inflammatory effects of PPAR activation by omega-3 PUFAs are partly mediated by the inhibition of the pro-inflammatory transcription factor NF-κB.[16]
Quantitative Data
Direct quantitative data for TPA's interaction with signaling molecules is scarce. The following table summarizes representative data for EPA and DHA.
| Fatty Acid | Target | Assay Type | Value | Cell/System | Reference |
| EPA | GPR120 | Calcium Mobilization | EC50: 9.9 µM | HEK293 cells | [11] |
| DHA | GPR120 | Calcium Mobilization | EC50: 18.2 µM | HEK293 cells | [11] |
| EPA | PPARα | Transactivation Assay | ~1.5-fold activation at 30 µM | - | [18] |
| DHA | PPARα | Transactivation Assay | ~2-fold activation at 30 µM | - | [18] |
| EPA | PPARγ | Reporter Gene Assay | Significant activation at 50 µM | hMGEC | [15] |
| EPA | NF-κB (p65 phosphorylation) | Western Blot | Attenuated palmitate-induced increase | 3T3-L1 adipocytes | [10] |
| DHA | NF-κB (p65 phosphorylation) | Western Blot | Abrogated LPS-induced phosphorylation | RAW 264.7 macrophages | [9] |
| EPA | Plasma TPA levels | GC-MS | 215% increase after 12 weeks of 3g/day supplementation | Human plasma | [3] |
Experimental Protocols
Protocol 1: In Vitro GPR120 Activation Assay
Objective: To determine the ability of TPA or other fatty acids to activate GPR120 signaling.
Materials:
-
HEK293 cells stably expressing GPR120
-
DMEM supplemented with 10% FBS and antibiotics
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
TPA, EPA, DHA, and other fatty acids of interest
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture GPR120-expressing HEK293 cells in DMEM with 10% FBS.
-
Fatty Acid Preparation: Prepare stock solutions of fatty acids complexed to BSA.
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with a serum-free medium and incubate with Fura-2 AM for 60 minutes at 37°C.
-
Calcium Measurement: Wash cells to remove excess dye. Place the plate in a fluorescence plate reader.
-
Stimulation: Add varying concentrations of the fatty acid-BSA complexes to the wells.
-
Data Acquisition: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm over time to determine the intracellular calcium concentration.
-
Analysis: Calculate the ratio of fluorescence at 340/380 nm and plot against the fatty acid concentration to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum n-3 this compound and Tetracosahexaenoic Acid Increase Following Higher Dietary α-Linolenic Acid but not Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Effects of Fatty Acids Involved in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosapentaenoic acid shows anti-inflammatory effect via GPR120 in 3T3-L1 adipocytes and attenuates adipose tissue inflammation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basic Aspects of Tumor Cell Fatty Acid-Regulated Signaling and Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-3 PUFA Supplementation Triggers PPAR-α Activation and PPAR-α/NF-κB Interaction: Anti-Inflammatory Implications in Liver Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tetracosapentaenoic Acid in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetracosapentaenoic acid (TPA, 24:5n-3) is a very long-chain omega-3 polyunsaturated fatty acid. It serves as an important intermediate in the metabolic pathway that converts eicosapentaenoic acid (EPA) into docosahexaenoic acid (DHA).[1][2] Given the crucial roles of EPA and DHA in cardiovascular health and cognitive function, accurately quantifying their metabolic precursors like TPA in plasma is essential for nutritional studies, clinical trials, and understanding lipid metabolism.[3][4]
This application note provides a detailed protocol for the extraction and quantification of total this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers lipid extraction, sample hydrolysis, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
This protocol is a composite method based on established lipid analysis techniques.[5][6][7]
Materials and Reagents
-
Solvents (LC-MS Grade): Methanol, Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water
-
Reagents: Ammonium (B1175870) acetate, Hydrochloric acid (37%), Hexane (B92381)
-
Internal Standard (IS): Deuterated arachidonic acid (AA-d8) or another appropriate non-endogenous fatty acid like docosatrienoic acid (22:3n-3).[3][6]
-
Equipment: Glass test tubes with Teflon-lined screw caps, heating block, centrifugal evaporator or nitrogen evaporator, vortex mixer, centrifuge, autosampler vials.
Sample Preparation and Lipid Extraction
The following workflow outlines the key steps from plasma sample to analysis-ready extract.
Caption: Experimental workflow for TPA quantification.
Protocol Steps:
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: In a glass test tube, add 200 µL of plasma. To this, add a known amount of internal standard solution (e.g., 200 µL of AA-d8).[6]
-
Hydrolysis (for Total TPA): To measure both free and esterified TPA, a hydrolysis step is required.[7] Add 1 mL of an acetonitrile/37% hydrochloric acid mixture (4:1 v/v) to the plasma/IS mixture.[6] Cap the tubes tightly and incubate at 90°C for 2 hours in a heating block.[6] This step cleaves fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Extraction: After incubation, allow the samples to cool to room temperature. Add 2 mL of hexane to each tube, vortex vigorously for 1 minute, and then centrifuge to separate the layers.[6]
-
Collection: Carefully transfer the upper hexane layer containing the fatty acids to a clean glass tube.
-
Drying: Evaporate the hexane extract to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.[8]
-
Reconstitution: Reconstitute the dried lipid residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 70% Acetonitrile in water with 10 mM ammonium acetate).[6][8] Vortex for two minutes to ensure the lipids are fully dissolved.[9] Transfer the final sample to an autosampler vial for analysis.
LC-MS/MS Analysis
A reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer is used for analysis.[6][10] Detection is typically performed in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[10][11]
| Parameter | Typical Conditions |
| LC System | UFLC / UHPLC System[6] |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, <3 µm)[6][9] |
| Column Temp | 40 °C[6][10] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[6] |
| Mobile Phase B | Acetonitrile[6] or Acetonitrile/Isopropanol mixture[5] |
| Flow Rate | 0.4 - 0.45 mL/min[6] |
| Injection Volume | 5 µL |
| LC Gradient | Start at 70% B, ramp to 100% B over 3-4 minutes, hold, and re-equilibrate.[6] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[11] |
| MS Detection | Triple Quadrupole in Multiple Reaction Monitoring (MRM) mode[6] |
MRM Transitions:
The precursor ion for fatty acids in negative mode is the deprotonated molecule [M-H]⁻. The product ion can be the precursor itself or a characteristic fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (TPA) | 357.5 | 357.5 / 313.5 (loss of CO₂) |
| Arachidonic Acid-d8 (IS) | 311.2 | 267.2 |
Note: These are theoretical m/z values. Actual values and optimal collision energies should be determined by direct infusion of standards on the specific instrument used.
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using standards of known TPA concentration and a fixed concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against concentration.
Table 1: Plasma TPA Concentrations from a Human Supplementation Study
A secondary analysis of a randomized control trial provides insight into expected plasma TPA concentrations and their response to supplementation.[1]
| Supplementation Group | Sex | Baseline (nmol/mL ± SEM) | 12-Week Follow-up (nmol/mL ± SEM) | Percent Change |
| EPA (3 g/day ) | Combined | 1.3 ± 0.1 | 4.1 ± 0.7 | +215% |
| DHA (3 g/day ) | Combined | No Significant Change | No Significant Change | - |
| Olive Oil (Placebo) | Combined | No Significant Change | No Significant Change | - |
Data sourced from Metherel et al. (2022).[1] The study also noted that women generally had significantly higher plasma TPA concentrations than men in the EPA-supplemented group.[1]
TPA Biosynthetic Pathway
TPA is an intermediate in the omega-3 fatty acid elongation and desaturation pathway, positioned between EPA and DHA.[12] This pathway is crucial for the endogenous synthesis of DHA.
Caption: Omega-3 fatty acid metabolic pathway.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of total this compound in human plasma.[10] This protocol, which includes an essential hydrolysis step to account for all forms of the fatty acid, is suitable for clinical research and nutritional studies aimed at investigating the intricate metabolism of omega-3 polyunsaturated fatty acids.
References
- 1. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipidomic and Fatty Acid Biomarkers in Whole Blood Can Predict the Dietary Intake of Eicosapentaenoic and Docosahexaenoic Acids in a Danish Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of total eicosapentaenoic acid, docosahexaenoic acid and arachidonic acid in plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LIPID MAPS [lipidmaps.org]
Application Notes and Protocols for In Vitro Cancer Cell Line Studies Using Tetracosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracosapentaenoic acid (TPA), a long-chain omega-3 polyunsaturated fatty acid (PUFA), is an emerging area of interest in cancer research. While extensive research has focused on the anti-cancer properties of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the specific effects of TPA are less characterized. These application notes provide a comprehensive guide for the in vitro investigation of TPA's effects on cancer cell lines, drawing upon established protocols for other omega-3 PUFAs. The provided methodologies and data serve as a foundational framework for researchers to design and execute experiments to elucidate the therapeutic potential of TPA.
Data Presentation: Efficacy of Omega-3 PUFAs in Cancer Cell Lines
The following tables summarize quantitative data from studies on the effects of EPA and DHA on various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for TPA, which would require empirical determination.
Table 1: Inhibitory Concentration (IC50) of Omega-3 PUFAs on Cancer Cell Viability
| Fatty Acid | Cancer Cell Line | IC50 (µM) | Incubation Time (hours) | Assay |
| EPA | Pancreatic (MIA PaCa-2) | 2.5 - 5 | 72 | Cell Growth Assay |
| EPA | Pancreatic (PANC-1) | ~5 | 72 | Cell Growth Assay |
| EPA | Pancreatic (CFPAC) | ~5 | 72 | Cell Growth Assay |
| DHA | Breast (MCF-7) | 20.2 | 72 | MTT Assay[1] |
| DHA | Breast (MDA-MB-231) | >200 | 72 | MTT Assay[1] |
| DHA | Breast (MDA-MB-435s) | ~70-100 | 72 | MTT Assay[1] |
Table 2: Induction of Apoptosis by Omega-3 PUFAs in Cancer Cell Lines
| Fatty Acid | Cancer Cell Line | Concentration (µM) | Incubation Time (hours) | Method | Observations |
| EPA | Pancreatic (MIA PaCa-2) | Not Specified | Not Specified | Flow Cytometry, DNA Fragmentation | Presence of sub-G1 population, DNA laddering[2] |
| DHA | Breast (MCF-7) | 10-100 | 48 | Annexin V/PI Staining | Dose-dependent increase in apoptotic cells |
| DHA | Colorectal (SW620) | 10-70 | Not Specified | Not Specified | Induction of apoptosis in cancer stem-like cells[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile, bioavailable stock solution of TPA for treating cancer cell lines in vitro.
Materials:
-
This compound (high purity)
-
Ethanol (B145695) (cell culture grade, absolute)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or incubator at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Stock Solution Preparation (in Ethanol):
-
In a sterile environment (e.g., laminar flow hood), dissolve TPA in absolute ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the ethanolic stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Complexing with BSA:
-
Prepare a stock solution of fatty acid-free BSA in sterile PBS (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
In a sterile conical tube, add the desired volume of the TPA ethanolic stock solution.
-
Slowly add the pre-warmed BSA solution to the TPA solution while gently vortexing. The molar ratio of TPA to BSA should be optimized, but a starting point of 2:1 to 4:1 is common.
-
Incubate the TPA-BSA complex at 37°C for 30-60 minutes with occasional swirling to allow for efficient binding.
-
-
Preparation of Working Solution:
-
Sterile-filter the TPA-BSA complex through a 0.22 µm syringe filter into a new sterile tube.
-
Determine the concentration of the TPA stock solution.
-
Dilute the TPA-BSA stock solution to the desired final concentrations in the complete cell culture medium immediately before treating the cells.
-
-
Control Preparation:
-
Prepare a vehicle control containing the same final concentrations of ethanol and BSA in the cell culture medium as the highest concentration of TPA used.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of TPA on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
TPA-BSA complex and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the TPA-BSA complex (e.g., 1, 10, 25, 50, 100 µM).
-
Include wells with the vehicle control and untreated cells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the TPA concentration to determine the IC50 value.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with TPA.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
TPA-BSA complex and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of TPA-BSA complex and vehicle control for the chosen duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing any detached cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: TPA-Induced Apoptosis
Caption: Proposed pathway of TPA-induced apoptosis in cancer cells.
Signaling Pathway: TPA and NF-κB Inhibition
Caption: TPA's potential inhibition of the NF-κB signaling pathway.
Signaling Pathway: TPA and MAPK Modulation
Caption: TPA's potential modulation of the MAPK signaling cascade.
Experimental Workflow: In Vitro Screening of TPA
Caption: A typical experimental workflow for screening TPA's in vitro effects.
Conclusion
These application notes and protocols provide a robust starting point for investigating the in vitro anti-cancer effects of this compound. While specific quantitative data for TPA is currently limited in the scientific literature, the methodologies established for other long-chain omega-3 fatty acids offer a reliable framework for initial studies. Researchers are encouraged to empirically determine the optimal experimental conditions for their specific cancer cell lines of interest. The exploration of TPA's mechanisms of action holds promise for the development of novel therapeutic strategies in oncology.
References
Application of Tetracosapentaenoic Acid in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and potential applications of tetracosapentaenoic acid (TPA), an omega-3 polyunsaturated fatty acid (PUFA), in neurobiology research. While direct research on TPA is emerging, this document extrapolates from the well-established roles of related long-chain omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), to outline potential areas of investigation and provide detailed experimental protocols.
Introduction to this compound (TPA)
This compound (24:5, n-3) is a long-chain omega-3 polyunsaturated fatty acid that serves as a direct precursor to the vital brain lipid, docosahexaenoic acid (DHA).[1] Its position in the omega-3 PUFA metabolic pathway suggests a potential role in neuronal health and function. While DHA and EPA have been extensively studied for their neuroprotective and anti-inflammatory properties, the specific functions of TPA are an active area of investigation.[2] Emerging research suggests that TPA levels in plasma increase with EPA supplementation, indicating its metabolic significance.[1] Furthermore, a closely related molecule, tetracosahexaenoylethanolamide (THEA), a derivative of tetracosahexaenoic acid (24:6n-3), has been shown to be elevated during ischemia and to increase neuronal output, hinting at the potential neuroactive properties of these 24-carbon PUFAs.[3]
Potential Applications in Neurobiology Research
Based on the functions of other omega-3 PUFAs, TPA is a promising candidate for investigation in the following areas:
-
Neuroinflammation: Omega-3 PUFAs are known to modulate neuroinflammatory processes.[4][5][6][7] TPA may exert anti-inflammatory effects by influencing microglial and astrocyte activation and the production of inflammatory mediators.[5][8]
-
Neuroprotection: By potentially activating pro-survival signaling pathways, such as the PI3K/Akt pathway, TPA could protect neurons from various insults, including oxidative stress and excitotoxicity.[4][9]
-
Neuronal Differentiation and Synaptic Plasticity: As a precursor to DHA, which is crucial for neuronal growth and synaptogenesis, TPA may play a role in neuronal development and maintaining synaptic health.[2][10]
-
Neurological Disorders: The therapeutic potential of TPA could be explored in the context of neurodegenerative diseases like Alzheimer's disease and mood disorders such as depression, where neuroinflammation and neuronal dysfunction are key pathological features.[2][4]
Quantitative Data on the Effects of Related Omega-3 PUFAs
Direct quantitative data on the effects of TPA on neuronal cells is limited. The following tables summarize the effects of the more extensively studied omega-3 PUFAs, EPA and DPA, which can serve as a reference for designing experiments with TPA.
Table 1: Effects of Docosapentaenoic Acid (DPA) on LPS-Stimulated BV2 Microglia
| Biomarker | Treatment | Fold Change vs. LPS Control | Reference |
| Pro-inflammatory Factors | |||
| iNOS | LPS + DPA (50 µM) | ↓ | [4] |
| IL-1β | LPS + DPA (50 µM) | ↓ | [4] |
| TNF-α | LPS + DPA (50 µM) | ↓ | [4] |
| Anti-inflammatory Factors | |||
| Arg-1 | LPS + DPA (50 µM) | ↑ | [4] |
| IL-10 | LPS + DPA (50 µM) | ↑ | [4] |
| Signaling Proteins | |||
| p-NF-κB p65 | LPS + DPA (50 µM) | ↓ | [4] |
| p-p38 MAPK | LPS + DPA (50 µM) | ↓ | [4] |
Table 2: Effects of DPA on Primary Neurons Treated with Conditioned Medium from LPS-Stimulated BV2 Cells
| Biomarker | Treatment | Fold Change vs. Conditioned Medium Control | Reference |
| Neurotrophic Factors | |||
| BDNF | Conditioned Medium + DPA (50 µM) | ↑ | [4] |
| TrkB | Conditioned Medium + DPA (50 µM) | ↑ | [4] |
| Pro-survival Signaling | |||
| p-PI3K | Conditioned Medium + DPA (50 µM) | ↑ | [4] |
| p-Akt | Conditioned Medium + DPA (50 µM) | ↑ | [4] |
| Apoptosis-related | |||
| p75NTR | Conditioned Medium + DPA (50 µM) | ↓ | [4] |
Experimental Protocols
Protocol 1: Preparation and Application of Fatty Acid-BSA Complexes to Neuronal Cultures
This protocol is adapted from a method for preparing fatty acid-BSA complexes for treating primary hippocampal neurons.[11]
Materials:
-
This compound (TPA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
0.1 M Tris Buffer (pH 7.4)
-
Sterile, ultrapure water
-
0.22 µm syringe filter
-
Heating block
-
Shaking incubator
Procedure:
-
Preparation of TPA Stock Solution: Dissolve TPA in 100% ethanol to a stock concentration of 100 mM. Store at -20°C.
-
Preparation of BSA Solution:
-
Prepare 0.1 M Tris buffer (pH 7.4).
-
In a sterile 50 ml tube, dissolve fatty acid-free BSA in the Tris buffer to a final concentration of 10% (w/v).
-
Gently rotate the tube at 37°C until the BSA is completely dissolved. Do not vortex.
-
-
Complex Formation:
-
Warm the BSA solution to 37°C.
-
Add the TPA stock solution dropwise to the BSA solution while gently stirring to achieve the desired final molar ratio (e.g., 3:1 TPA:BSA).
-
Incubate the mixture at 37°C for 2-3 hours with gentle shaking. The solution should become clear.
-
Wrap the tube in aluminum foil to protect it from light.
-
-
Sterilization and Storage:
-
Sterile filter the TPA-BSA complex solution through a 0.22 µm syringe filter in a sterile culture hood.
-
Aliquot and store at 4°C for short-term use (up to one week) or -20°C for long-term storage.
-
-
Application to Neuronal Cultures:
-
Thaw the TPA-BSA complex at room temperature.
-
Dilute the complex in the cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Replace the existing medium of the neuronal cultures with the TPA-containing medium.
-
Incubate for the desired period (e.g., 24-48 hours) before proceeding with downstream analysis.
-
Protocol 2: Assessment of Neuroinflammation in Microglial Cells
Cell Line: BV2 microglial cell line
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
TPA-BSA complex (from Protocol 1)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, iScript cDNA Synthesis Kit, SYBR Green)
-
ELISA kits for TNF-α and IL-6
-
Antibodies for Western blotting (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
Procedure:
-
Cell Seeding: Seed BV2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the TPA-BSA complex (e.g., 10, 25, 50 µM) for 2 hours.
-
Induce inflammation by adding LPS (100 ng/mL) to the wells (except for the vehicle control group).
-
Co-incubate with TPA-BSA and LPS for 24 hours.
-
-
Analysis of Inflammatory Mediators:
-
Gene Expression (qPCR):
-
Harvest cells and extract total RNA.
-
Synthesize cDNA.
-
Perform qPCR to analyze the relative expression of genes encoding pro-inflammatory markers (e.g., Nos2, Il1b, Tnf).
-
-
Protein Secretion (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercial ELISA kits according to the manufacturer's instructions.
-
-
Protein Expression (Western Blot):
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated NF-κB, and total NF-κB. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway
The following diagram illustrates a potential signaling pathway through which TPA may exert neuroprotective and anti-inflammatory effects, based on the known mechanisms of docosapentaenoic acid (DPA).[4]
Potential signaling pathway of this compound (TPA).
Experimental Workflow
The diagram below outlines a typical experimental workflow for investigating the effects of TPA on neuronal cells.
General experimental workflow for studying TPA in neurobiology.
References
- 1. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracosahexaenoylethanolamide, a novel N-acylethanolamide, is elevated in ischemia and increases neuronal output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-3 Polyunsaturated Fatty Acids and the Resolution of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid suppresses neuroinflammatory responses and induces heme oxygenase-1 expression in BV-2 microglia: implications of antidepressant effects for ω-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of eicosapentaenoic acid on synaptic plasticity, fatty acid profile and phosphoinositide 3-kinase signaling in rat hippocampus and differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fatty Acid Induction to Hippocampal Neurons [protocols.io]
Application Notes and Protocols: Stable Isotope Labeling of Tetracosapentaenoic Acid for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[1] By introducing compounds enriched with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can track their incorporation into complex biomolecules, their catabolism, and their role in various metabolic and signaling pathways.[1] This approach offers a dynamic view of metabolism that is not achievable with static measurements alone.[2] Tetracosapentaenoic acid (TPA or 24:5n-3), a very long-chain polyunsaturated fatty acid (VLC-PUFA), is a key intermediate in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3), an essential fatty acid critical for brain and retinal function.[3][4] Understanding the metabolic flux of TPA is crucial for elucidating the regulation of DHA synthesis and for developing therapeutic strategies for metabolic and neurological disorders.
These application notes provide detailed protocols for the synthesis of stable isotope-labeled TPA, its application in in vitro and in vivo metabolic tracing studies, and methods for sample analysis.
Data Presentation: Quantitative Analysis of Labeled TPA Metabolism
While direct quantitative data for the metabolic tracing of labeled TPA is not extensively available in the literature, the following tables provide an illustrative example of how such data could be presented. The data is extrapolated from studies on other stable isotope-labeled very long-chain fatty acids.[2][5]
Table 1: Incorporation of ¹³C-Tetracosapentaenoic Acid into Lipid Classes in Cultured Hepatocytes.
| Time (hours) | ¹³C-TPA Incorporation (nmol/mg protein) | |||
| Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Triacylglycerols (TAG) | Cholesteryl Esters (CE) | |
| 1 | 0.8 ± 0.1 | 0.5 ± 0.1 | 2.1 ± 0.3 | 0.2 ± 0.05 |
| 4 | 2.5 ± 0.4 | 1.8 ± 0.2 | 8.5 ± 1.1 | 0.9 ± 0.1 |
| 12 | 5.1 ± 0.7 | 3.9 ± 0.5 | 15.2 ± 2.0 | 2.1 ± 0.3 |
| 24 | 6.8 ± 0.9 | 5.2 ± 0.6 | 18.9 ± 2.5 | 2.8 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Distribution of Intravenously Administered Deuterium-Labeled this compound (d-TPA) in a Rodent Model.
| Tissue | d-TPA Concentration (nmol/g tissue) at 6 hours post-injection |
| Liver | 15.7 ± 2.1 |
| Brain | 1.2 ± 0.3 |
| Retina | 2.5 ± 0.5 |
| Adipose Tissue (Epididymal) | 8.9 ± 1.5 |
| Skeletal Muscle (Gastrocnemius) | 3.4 ± 0.6 |
| Plasma | 5.8 ± 0.9 (nmol/mL) |
Data are presented as mean ± standard deviation.
Table 3: Metabolic Conversion of ¹³C-Tetracosapentaenoic Acid to Downstream Metabolites in Rat Plasma.
| Time (hours) | ¹³C-Labeled Metabolite Concentration (nmol/mL) | |
| ¹³C-Tetracosahexaenoic Acid (24:6n-3) | ¹³C-Docosahexaenoic Acid (22:6n-3) | |
| 1 | 0.5 ± 0.1 | 0.2 ± 0.04 |
| 4 | 1.8 ± 0.3 | 0.9 ± 0.1 |
| 12 | 3.2 ± 0.5 | 2.1 ± 0.3 |
| 24 | 4.1 ± 0.6 | 3.5 ± 0.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Chemical Synthesis of Deuterium-Labeled this compound (d-TPA)
This protocol is adapted from a method for the synthesis of deuterium-labeled very long-chain polyunsaturated fatty acids.[6]
Materials:
-
Docosapentaenoic acid (DPA, 22:5n-3)
-
Lithium aluminum deuteride (B1239839) (LiAlD₄)
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Arylalkyl sulfone
-
n-Butyllithium (n-BuLi)
-
Sodium amalgam (Na/Hg)
-
All reactions should be carried out under an inert atmosphere (e.g., argon) and protected from light to prevent oxidation.[6]
Procedure:
-
Reduction of DPA to Deuterated Alcohol:
-
Dissolve DPA in anhydrous THF.
-
Slowly add a solution of LiAlD₄ in THF at 0°C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the deuterated alcohol with diethyl ether, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
-
Tosylation of the Deuterated Alcohol:
-
Dissolve the deuterated alcohol in anhydrous pyridine.
-
Add TsCl portion-wise at 0°C.
-
Stir the reaction overnight at 4°C.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deuterated tosylate.
-
-
Coupling with Arylalkyl Sulfone:
-
Dissolve the arylalkyl sulfone in anhydrous THF and cool to -78°C.
-
Add n-BuLi dropwise and stir for 30 minutes to form the carbanion.
-
Add a solution of the deuterated tosylate in THF and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, dry, and concentrate.
-
-
Desulfonylation:
-
Dissolve the coupled product in anhydrous methanol (B129727).
-
Add sodium amalgam and stir vigorously for 4 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the resulting d-TPA by column chromatography on silica (B1680970) gel.
-
Protocol 2: In Vitro Metabolic Tracing of ¹³C-TPA in Cultured Cells
Materials:
-
Cultured cells (e.g., hepatocytes, neuronal cells)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
¹³C-labeled this compound (¹³C-TPA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (B151607) (HPLC grade)
-
Internal standards for mass spectrometry (e.g., deuterated fatty acids)
Procedure:
-
Preparation of Labeled Fatty Acid-BSA Complex:
-
Dissolve ¹³C-TPA in a small volume of ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free culture medium.
-
Slowly add the ¹³C-TPA solution to the BSA solution while stirring to achieve the desired final concentration.
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Labeling:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add the labeling medium containing the ¹³C-TPA-BSA complex to the cells.
-
Incubate for the desired time points (e.g., 1, 4, 12, 24 hours).
-
-
Lipid Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 0.8 mL of water, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the lipid extract under a stream of nitrogen.
-
For GC-MS analysis, derivatize the fatty acids to fatty acid methyl esters (FAMEs) by incubating with 2.5% H₂SO₄ in methanol at 80°C for 1 hour.
-
Extract the FAMEs with hexane.[1]
-
For LC-MS/MS analysis, reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples by GC-MS or LC-MS/MS to determine the isotopic enrichment in TPA and its metabolites.[7]
-
Protocol 3: In Vivo Metabolic Tracing of d-TPA in a Rodent Model
Materials:
-
Deuterium-labeled this compound (d-TPA)
-
Vehicle for injection (e.g., corn oil, saline with BSA)
-
Rodent model (e.g., mice or rats)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue harvesting tools
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of d-TPA in the chosen vehicle at the desired concentration.
-
-
Animal Dosing:
-
Administer the d-TPA solution to the animals via the desired route (e.g., oral gavage, intravenous injection).[8]
-
-
Sample Collection:
-
At specified time points, collect blood samples via tail vein or cardiac puncture into heparinized tubes.
-
Separate plasma by centrifugation.
-
At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, brain, retina, adipose tissue).
-
Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Lipid Extraction and Analysis:
-
Extract lipids from plasma and homogenized tissues using the method described in Protocol 2.
-
Prepare samples for mass spectrometry as described in Protocol 2.
-
Analyze the samples to quantify the concentration of d-TPA and its deuterated metabolites in different tissues and plasma.
-
Visualization of Pathways and Workflows
TPA Biosynthesis and Metabolism
The following diagram illustrates the key steps in the biosynthesis of TPA from its precursor, docosapentaenoic acid (DPA), and its subsequent conversion to docosahexaenoic acid (DHA).
Caption: Biosynthesis pathway of this compound (TPA) and its conversion to Docosahexaenoic Acid (DHA).
Experimental Workflow for In Vitro TPA Tracing
This workflow outlines the major steps involved in an in vitro metabolic tracing experiment using stable isotope-labeled TPA.
Caption: Experimental workflow for in vitro metabolic tracing of stable isotope-labeled TPA.
Logical Relationship of TPA Metabolism Regulation
The expression of enzymes involved in TPA metabolism is regulated by various transcription factors, which are in turn influenced by cellular metabolic status and external signals.
Caption: Transcriptional regulation of enzymes involved in TPA metabolism.
Conclusion
The use of stable isotope-labeled this compound provides a robust method for investigating the dynamics of very long-chain polyunsaturated fatty acid metabolism. The protocols and conceptual frameworks presented here offer a guide for researchers to design and execute experiments aimed at understanding the intricate pathways of TPA synthesis, incorporation into complex lipids, and conversion to other bioactive molecules. Such studies are essential for advancing our knowledge of lipid metabolism in health and disease and for the development of novel therapeutic interventions.
References
- 1. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of uniformly labeled 13C-eicosapentaenoic acid and 13C-arachidonic acid in young and old men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic fate of an oral tracer dose of [13C]docosahexaenoic acid triglycerides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Tetracosapentaenoic Acid
Welcome to the technical support center for the analysis of tetracosapentaenoic acid (24:5n-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the stability challenges associated with the handling and analysis of this very-long-chain omega-3 polyunsaturated fatty acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to instability during analysis?
A1: this compound is a polyunsaturated fatty acid (PUFA) with five double bonds. This high degree of unsaturation makes it highly susceptible to degradation through two primary pathways:
-
Oxidation: The double bonds are prone to attack by reactive oxygen species, leading to the formation of various oxidation products such as hydroperoxides, aldehydes, and ketones. This process is accelerated by exposure to oxygen, light, heat, and the presence of metal ions.
-
Isomerization: The cis-double bonds can convert to the more stable trans-isomers, particularly when exposed to high temperatures, strong acids, or bases. This can alter the biological activity and lead to inaccurate quantification.
Q2: What are the main factors that compromise the stability of this compound in my samples?
A2: Several factors during sample collection, preparation, and analysis can lead to the degradation of this compound:
-
High Temperatures: Heat is a significant contributor to both oxidation and isomerization.[1] Steps like solvent evaporation and derivatization for Gas Chromatography (GC) analysis are particularly critical.
-
Exposure to Oxygen and Light: Oxygen is a key reactant in the oxidation process, and light can provide the energy to initiate these reactions.
-
Harsh pH Conditions: Both strongly acidic and basic conditions can catalyze the isomerization of double bonds.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation reactions.
-
Repeated Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the formation of ice crystals that disrupt cellular structures, releasing pro-oxidant factors and increasing the exposure of this compound to oxidative stress. One study on a different polyunsaturated fatty acid metabolite, 8-iso-PGF2α, showed a significant increase after six freeze-thaw cycles in the absence of an antioxidant.
-
Enzymatic Degradation: Endogenous enzymes in biological samples can degrade lipids if not properly inactivated.
Q3: How can I minimize the degradation of this compound during sample storage?
A3: Proper storage is crucial for maintaining the integrity of your samples. Here are some best practices:
-
Storage Temperature: Store samples at -80°C for long-term stability. While some studies suggest that omega-3 fatty acids in fish can be relatively stable even at -12°C for a few months, lower temperatures are always recommended for pure compounds or extracts.[1]
-
Inert Atmosphere: Store samples under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect samples from light.
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the sample or extraction solvent.
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.
Q4: What are the signs of this compound degradation in my analytical results?
A4: Degradation of this compound can manifest in several ways in your chromatograms and mass spectra:
-
Appearance of Unexpected Peaks: Oxidation and isomerization will create new compounds that may appear as additional peaks in your chromatogram.
-
Reduced Peak Area of the Analyte: As this compound degrades, its concentration decreases, leading to a smaller peak area.
-
Peak Tailing or Broadening: Degradation products can interact with the analytical column differently, leading to poor peak shapes.
-
Mass Spectral Changes: The mass spectrum may show ions corresponding to the addition of oxygen atoms (e.g., M+16, M+32) or other fragmentation patterns indicative of structural changes.
Troubleshooting Guides
Issue 1: Low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | - Work on ice and use pre-chilled solvents.- Minimize exposure to air and light.- Add an antioxidant (e.g., BHT) to the extraction solvent. |
| Inefficient extraction | - Ensure the chosen solvent system is appropriate for the sample matrix.- Perform multiple extractions of the sample. |
| Adsorption to surfaces | - Use silanized glassware to prevent adsorption of the fatty acid.- Ensure all transfer steps are quantitative. |
Issue 2: Appearance of extra peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Oxidation | - Check for sources of oxygen and light exposure during sample handling.- Purge solvents with nitrogen or argon.- Analyze a fresh standard to confirm it is not contaminated. |
| Isomerization | - Avoid high temperatures during sample preparation and derivatization.- Use milder derivatization reagents and conditions. |
| Contamination | - Run a solvent blank to check for contamination from solvents or the instrument.- Clean the injector port and replace the liner if using GC. |
Quantitative Data on Stability
While specific quantitative data on the degradation rate of this compound is limited in the literature, data from related long-chain polyunsaturated fatty acids can provide valuable insights into its stability. The following table summarizes the observed degradation of PUFAs under different conditions.
| Analyte/Matrix | Condition | Observed Change | Reference |
| PUFAs in fish oil | Deodorization at 220°C | 4.2% formation of geometrical isomers | |
| PUFAs in fish oil | Deodorization at 250°C | 7.6% formation of geometrical isomers | |
| 8-iso-PGF2α (a PUFA metabolite) in urine | 6 freeze-thaw cycles (without antioxidant) | Significant increase in concentration | |
| PUFAs in rabbit meat | Repeated freeze-thaw cycles | Obvious decrease in total PUFA content | [2] |
Experimental Protocols
Protocol 1: Extraction and GC-MS Analysis of this compound from Plasma
This protocol is adapted from a validated method for the quantification of fatty acids in human plasma phospholipids (B1166683) by GC-Triple Quadrupole Mass Spectrometry and can be applied for this compound analysis.[3]
1. Lipid Extraction (Modified Folch Method):
-
To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture containing 0.005% BHT.
-
Vortex for 1 minute and incubate at room temperature for 20 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a clean glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly and heat at 50°C for 2 hours.
-
After cooling, add 1 mL of saturated NaCl solution.
-
Extract the FAMEs twice with 1 mL of n-hexane.
-
Pool the hexane (B92381) layers and evaporate to dryness under nitrogen.
-
Reconstitute the FAMEs in an appropriate volume of hexane for GC-MS analysis.
3. GC-MS Parameters:
-
Column: A highly polar cyanopropyl siloxane column (e.g., 100 m x 0.25 mm, 0.2 µm film thickness) is recommended for good separation of fatty acid isomers.
-
Injector Temperature: 250°C
-
Oven Program: 100°C for 4 min, then ramp to 240°C at 3°C/min, and hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. The molecular ion of this compound methyl ester and characteristic fragment ions should be monitored.
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 3. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS for Tetracosapentaenoic Acid Detection
Welcome to the technical support center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of tetracosapentaenoic acid (24:5n-3). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the accuracy and reliability of your analytical results.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Methyl Ester (TAME)
Q: My chromatogram for this compound methyl ester (TAME) shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for long-chain polyunsaturated fatty acid (PUFA) methyl esters like TAME is a common challenge. It can compromise resolution and the accuracy of quantification. The primary causes and their solutions are outlined below:
-
Active Sites in the GC System: TAME, even after derivatization, can interact with active sites (silanol groups) in the injector liner, the front of the GC column, or the MS (B15284909) interface. This is a common cause of peak tailing for sensitive compounds.
-
Solution:
-
Inlet Liner: Use a deactivated inlet liner and replace it regularly. Deactivated glass wool in the liner can help trap non-volatile residues.
-
Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.[1] Regular column conditioning (baking out) according to the manufacturer's instructions is also crucial.[2]
-
Inert Flow Path: Ensure all components in the sample flow path, including ferrules and connectors, are made of inert materials.
-
-
-
Incomplete Derivatization: The presence of underivatized this compound, which is highly polar, will lead to significant peak tailing.
-
Solution: Optimize the derivatization protocol. Ensure reagents are fresh and anhydrous. Common derivatization methods include using boron trifluoride (BF3) in methanol (B129727) or methanolic HCl. For challenging samples, silylation reagents like BSTFA or MSTFA can be used.
-
-
Low Injector Temperature: An injector temperature that is too low can cause incomplete and slow vaporization of high-boiling point compounds like TAME.
-
Solution: Increase the injector temperature. A typical starting point is 250°C, but for very long-chain fatty acids, temperatures up to 300-350°C may be necessary.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue 2: Low Signal Intensity or Poor Sensitivity for this compound
Q: I am struggling to detect this compound, or the signal-to-noise ratio is very low. How can I improve the sensitivity of my GC-MS method?
A: Low sensitivity for trace levels of this compound can be a significant hurdle. Here are several strategies to enhance signal intensity:
-
Mass Spectrometer Operating Mode:
-
Solution: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode.[3] SIM mode significantly increases sensitivity by monitoring only a few characteristic ions of the target analyte. For TAME, select ions that are specific and abundant in its mass spectrum.
-
-
Derivatization Strategy:
-
Sample Preparation and Extraction:
-
Solution: Ensure an efficient extraction of lipids from the sample matrix. The Folch or Bligh-Dyer methods are commonly used.[6] Minimize sample loss during extraction and solvent evaporation steps.
-
-
GC Parameters:
-
Solution: Optimize the carrier gas flow rate to ensure optimal chromatographic efficiency. Use a temperature program that allows for good peak focusing at the head of the column. A slower ramp rate during the elution of TAME can sometimes improve peak shape and height.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable derivatization method for this compound analysis by GC-MS?
A1: The most common and generally effective method is the conversion of this compound to its fatty acid methyl ester (FAME) using either acid-catalyzed (e.g., BF3-methanol, methanolic HCl) or base-catalyzed (e.g., sodium methoxide) transesterification.[7] Acid-catalyzed methods are suitable for both free fatty acids and esterified fatty acids. For enhanced sensitivity, especially in biological samples with low concentrations, derivatization to pentafluorobenzyl (PFB) esters followed by negative chemical ionization (NCI) GC-MS is a powerful alternative.[4][5]
Q2: Which type of GC column is recommended for the separation of this compound methyl ester (TAME)?
A2: For the analysis of polyunsaturated fatty acid methyl esters (PUFA-FAMEs) like TAME, highly polar cyanopropyl-substituted polysiloxane stationary phases are recommended. Columns such as a SP-2560 or a similar phase provide excellent resolution for positional and geometric isomers of long-chain fatty acids.[7] A longer column (e.g., 100 m) can further enhance the separation of complex fatty acid mixtures.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: Peak identification should be based on a combination of retention time and mass spectral data.
-
Retention Time: Compare the retention time of the peak in your sample to that of a certified reference standard of this compound methyl ester.
-
Mass Spectrum: The mass spectrum of the peak should match the mass spectrum of the reference standard and/or a library spectrum (e.g., NIST, Wiley). For FAMEs, characteristic fragmentation patterns can aid in identification. Electron ionization (EI) can cause significant fragmentation, which is useful for structural elucidation but may result in a weak or absent molecular ion.[5] Soft ionization techniques like field ionization (FI) can be used to confirm the molecular weight.[8]
Q4: What are the critical parameters to consider for the quantitative analysis of this compound?
A4: For accurate quantification, the following are crucial:
-
Internal Standard: Use a suitable internal standard, such as a fatty acid with an odd-numbered carbon chain (e.g., C17:0 or C19:0) or a stable isotope-labeled version of the analyte, added at the beginning of the sample preparation to correct for extraction losses and injection variability.[3][5]
-
Calibration Curve: Generate a calibration curve using a certified reference standard of this compound over the expected concentration range in your samples.
-
Linearity and Range: Ensure that the concentration of TAME in your samples falls within the linear range of the calibration curve.
-
SIM Mode: For low concentrations, use SIM mode for data acquisition to achieve the necessary sensitivity and selectivity.[3]
Data Presentation
Table 1: Recommended GC-MS Parameters for this compound Methyl Ester (TAME) Analysis
| Parameter | Recommended Setting | Notes |
| GC System | ||
| Injector Type | Split/Splitless | Splitless for trace analysis. |
| Injector Temperature | 250 - 300 °C | Higher temperatures may be needed for long-chain FAMEs. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | Constant flow mode (e.g., 1 mL/min). |
| Column | Highly polar cyanopropylsiloxane (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm) | Provides good separation of PUFA isomers.[7] |
| Oven Program | Example: 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold 20 min. | Optimize based on the specific column and sample complexity. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for FAME analysis. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and quantitative accuracy. |
| Monitored Ions | Select characteristic ions for TAME | To be determined from the mass spectrum of a standard. |
| Dwell Time | 50 - 100 ms per ion |
Experimental Protocols
Protocol 1: Lipid Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a general procedure for the extraction of total lipids from a biological sample and subsequent conversion to FAMEs for GC-MS analysis.
Materials:
-
Methanol
-
0.9% NaCl solution
-
14% Boron trifluoride (BF3) in methanol
-
Anhydrous sodium sulfate (B86663)
-
Internal standard solution (e.g., heptadecanoic acid, C17:0)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Homogenization: Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol mixture (2:1, v/v). Add a known amount of the internal standard.
-
Lipid Extraction (Folch Method):
-
To the homogenate, add 0.2 volumes of 0.9% NaCl solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization (Acid-Catalyzed Methylation):
-
To the dried lipid extract, add 1-2 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of deionized water and 2-3 mL of hexane to the tube.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Concentration: Evaporate the hexane to the desired final volume (e.g., 100 µL) under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in TAME analysis.
Caption: Derivatization workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jeol.com [jeol.com]
Technical Support Center: Improving Extraction Efficiency of Very Long-Chain Fatty Acids (VLCFAs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the extraction of very long-chain fatty acids (VLCFAs).
Troubleshooting Guides
Issue 1: Low or No Recovery of VLCFAs
Question: My VLCFA recovery is very low or non-existent after extraction. What are the potential causes and how can I resolve this?
Answer: Low recovery of VLCFAs is a common issue often stemming from their unique hydrophobic nature and cellular location. Here are the likely causes and corresponding solutions:
-
Incomplete Cell Lysis: The rigid cell membrane may not be sufficiently disrupted to release intracellular VLCFAs.[1]
-
Inefficient Solvent Extraction: The solvent system may not be optimal for solubilizing highly hydrophobic VLCFAs.
-
Insufficient Solvent Volume: Using a small volume of solvent relative to the sample size can lead to incomplete extraction.
-
Solution: Increase the solvent-to-sample ratio. The Folch method, for instance, uses a larger proportion of solvent compared to the Bligh & Dyer method, which can be advantageous for samples with higher lipid content.[1]
-
-
Analyte Degradation: Unsaturated VLCFAs are susceptible to oxidation, and all fatty acids can be degraded by enzymatic activity if not handled properly.
-
Adsorption to Surfaces: VLCFAs can adhere to plastic surfaces, leading to sample loss.
-
Solution: Use glass tubes and vials throughout the entire extraction and storage process to prevent adsorption.[1]
-
Issue 2: High Variability Between Replicate Samples
Question: I am observing significant variability in VLCFA levels between my technical replicates. What could be causing this inconsistency?
Answer: High variability can undermine the reliability of your results. The following factors are common culprits:
-
Inconsistent Homogenization: If cell pellets or tissues are not uniformly resuspended and homogenized, the amount of starting material in each replicate will differ.
-
Solution: Standardize your homogenization procedure. Ensure each sample is subjected to the same duration and intensity of vortexing, sonication, or other disruption methods.
-
-
Incomplete Phase Separation: A poorly defined interface between the aqueous and organic layers during liquid-liquid extraction can lead to inconsistent collection of the lipid-containing phase.
-
Solution: Ensure complete phase separation by centrifuging the samples for an adequate time and force (e.g., 2000 x g for 10 minutes).[1] A clear, sharp interface should be visible before proceeding.
-
-
Pipetting Errors: Viscous organic solvents can be challenging to pipette accurately.
-
Solution: Use positive displacement pipettes for more accurate and reproducible handling of organic solvents.
-
-
Inconsistent Drying of Lipid Extract: Residual solvent or water in the final lipid extract can affect subsequent quantification.
-
Solution: Dry the lipid extracts under a gentle stream of nitrogen gas until a thin film is formed.[1] Apply consistent drying times across all samples.
-
Issue 3: Extraneous Peaks in Chromatogram
Question: My chromatogram shows extraneous peaks that are interfering with the quantification of my target VLCFAs. What is the source of this contamination?
Answer: Contaminating peaks can originate from several sources throughout the experimental workflow:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic tubes and pipette tips.
-
Solution: Whenever possible, use glass consumables. If plastics are unavoidable, ensure they are of high quality and rinsed with a solvent before use.[1]
-
-
Solvent Impurities: Low-grade solvents can contain impurities that appear as peaks in the chromatogram.
-
Solution: Use high-purity, HPLC-grade or MS-grade solvents for all steps of the extraction and analysis.[1]
-
-
Carryover from Previous Injections: High-concentration samples can lead to carryover in subsequent analytical runs.
-
Solution: Run blank injections (pure solvent) between samples to check for and mitigate carryover. If carryover is persistent, the analytical column and injection port may require cleaning.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting VLCFAs from cultured cells?
A1: The "best" method can depend on the specific cell type and the downstream analytical technique. However, the Folch and Bligh & Dyer methods are considered gold standards for total lipid extraction and are highly effective for VLCFAs.[1] The Folch method uses a 2:1 chloroform:methanol mixture, while the Bligh & Dyer method uses a 1:2:0.8 ratio of chloroform:methanol:water.[1]
Q2: Is cell disruption necessary for VLCFA extraction?
A2: Yes, cell disruption is a critical step to ensure the efficient extraction of intracellular lipids.[1] The cell membrane acts as a barrier that prevents solvents from readily accessing the lipids within. Methods such as sonication, bead milling, freeze-thawing, or homogenization are essential to break open the cells and maximize the surface area for solvent interaction.[1]
Q3: How can I improve the phase separation during liquid-liquid extraction?
A3: To achieve a clean separation between the organic (lipid-containing) and aqueous phases, ensure thorough mixing of the solvent system and the sample, followed by centrifugation. A typical centrifugation step is 2000 x g for 10 minutes.[1] The addition of a salt solution (e.g., 0.9% NaCl) helps to sharpen the interface.[1]
Q4: What is derivatization and why is it necessary for VLCFA analysis by GC-MS?
A4: Derivatization is a chemical reaction that converts the polar carboxyl group of a fatty acid into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). This is essential for GC-MS analysis because free fatty acids have poor chromatographic peak shape and can adsorb to the stationary phase, leading to inaccurate quantification.[2]
Q5: Are there alternative extraction methods to solvent-based approaches?
A5: Yes, Solid-Phase Extraction (SPE) and Supercritical Fluid Extraction (SFE) are common alternatives. SPE uses a solid sorbent to selectively retain and elute lipids, offering high purity.[3] SFE employs supercritical CO2 as a solvent, which is non-toxic and easily removed, making it a "green" alternative.[4][5]
Data Presentation
Table 1: Comparison of Common Liquid-Liquid Extraction Methods for VLCFAs
| Feature | Folch Method | Bligh & Dyer Method | Hexane:Isopropanol |
| Solvent Ratio | Chloroform:Methanol (2:1, v/v) | Chloroform:Methanol:Water (1:2:0.8, v/v/v) | Hexane:Isopropanol (3:2, v/v) |
| Typical Application | General tissues, high lipid content | Biological fluids, lower lipid content | Highly nonpolar lipids |
| Advantages | High recovery for a broad range of lipids, well-established. | Rapid, uses less solvent than Folch. | Less toxic than chloroform-based methods. |
| Disadvantages | Use of toxic chlorinated solvent (chloroform). | Can be less efficient for very high lipid content samples. | May have lower recovery for more polar lipids. |
Table 2: Reported Recovery Rates of Fatty Acids Using Different Extraction Techniques
| Extraction Method | Sample Matrix | Target Analytes | Average Recovery (%) | Reference |
| Soxhlet | Marine Powders | Total Fatty Acids | Lower than other methods | [6] |
| Bligh & Dyer | Marine Powders | Total Fatty Acids | Comparable to direct methylation | [6] |
| Microwave-Assisted Extraction (MAE) | Pangus Fish | MUFAs | Highest among tested methods | [7] |
| Solvent Extraction (SE) | Pangus Fish | PUFAs | Highest among tested methods | [7] |
| Supercritical Fluid Extraction (SFE) | Trout Muscle | Total Lipids | 78% (neat CO2), 97% (+Ethanol) | [8] |
Experimental Protocols
Protocol 1: Modified Folch Method for VLCFA Extraction from Cultured Cells
This protocol is adapted for a pellet of approximately 1-5 million cells.
-
Cell Harvesting and Washing:
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Wash the pellet twice with 1 mL of ice-cold phosphate-buffered saline (PBS), centrifuging after each wash to remove residual media.
-
The final cell pellet can be stored at -80°C or used immediately.
-
-
Cell Lysis and Lipid Extraction:
-
Place the cell pellet on ice.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the cell pellet.[1]
-
Vortex vigorously for 2 minutes to lyse the cells and precipitate proteins.
-
(Optional but recommended) Sonicate the sample on ice for 3 cycles of 30 seconds to ensure complete cell disruption.
-
-
Phase Separation:
-
Lipid Collection:
-
Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
To maximize recovery, you can re-extract the remaining aqueous layer and protein pellet with another 1 mL of chloroform, centrifuge, and pool the organic layers.[1]
-
-
Drying and Storage:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further analysis.
-
Before analysis, reconstitute the dried lipid extract in an appropriate solvent (e.g., hexane for GC-MS).
-
Protocol 2: General Solid-Phase Extraction (SPE) for VLCFA Purification
This protocol provides a general guideline for purifying VLCFAs from a total lipid extract using a C18 reversed-phase cartridge.
-
Sample Preparation:
-
Obtain a total lipid extract using a method like the Folch protocol.
-
Dry the extract under nitrogen and reconstitute in a small volume of a solvent compatible with the SPE loading conditions (e.g., methanol/water mixture).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol.
-
Equilibrate the cartridge by passing 1-2 column volumes of water. Do not allow the cartridge to dry out.[9]
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., 1 mL/min).[9]
-
-
Washing:
-
Wash the cartridge with a polar solvent (e.g., water or a low percentage methanol/water solution) to remove polar impurities.
-
-
Elution:
-
Elute the retained VLCFAs with a nonpolar organic solvent (e.g., acetonitrile, hexane, or chloroform/methanol).[9]
-
Collect the eluate in a clean glass tube.
-
-
Final Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified VLCFAs in a suitable solvent for your analytical instrument.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. Supercritical Fluid Extraction and Chromatography of Lipids in Bilberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
"troubleshooting tetracosapentaenoic acid quantification in complex samples"
Welcome to the technical support center for the quantification of tetracosapentaenoic acid (C24:5) in complex samples. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
Issue: Poor Peak Shape (Tailing, Broadening, or Splitting) in Chromatography
Q1: What are the common causes of poor peak shape for this compound in my chromatogram?
Poor peak shape can significantly impact the accuracy and precision of quantification. Common causes include:
-
Active Sites: Free silanol (B1196071) groups in the gas chromatography (GC) inlet liner or on the column can interact with the fatty acid methyl esters (FAMEs), leading to peak tailing. Using a deactivated liner and a high-quality, well-maintained column is crucial.[1]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broadened and asymmetric peaks.[1] Consider diluting your sample or reducing the injection volume.
-
Suboptimal Temperatures: An injector temperature that is too low may lead to incomplete volatilization. Conversely, an oven ramp rate that is too rapid may not adequately separate co-eluting compounds.[1]
-
Matrix Contamination: Accumulation of non-volatile components from the sample matrix in the inlet or at the head of the column can cause peak distortion.[1] Regular maintenance, such as trimming the column and replacing the liner, is essential.[1]
-
Improper Injection Technique: This can also contribute to peak shape issues in liquid chromatography-mass spectrometry (LC-MS).[2]
Issue: Low Signal Intensity or Poor Sensitivity
Q2: I am observing a weak signal for this compound. How can I improve the sensitivity of my analysis?
Low signal intensity can be due to several factors throughout the analytical workflow:
-
Inefficient Extraction: The choice of extraction method is critical. For complex lipids, a robust extraction method like the Folch method (chloroform:methanol mixture) is often necessary to ensure complete recovery from the sample matrix.[3] For free fatty acids, extraction under acidic conditions is important.[4]
-
Incomplete Derivatization: The conversion of this compound to its more volatile and detectable form (e.g., FAMEs) is a critical step.[5] The choice of derivatization reagent and reaction conditions (temperature and time) must be optimized. For instance, acid-catalyzed methylation using boron trifluoride-methanol (BF3-methanol) is a common and effective method.[3][5]
-
Ion Suppression in LC-MS: Co-eluting matrix components can suppress the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[6] Improving sample cleanup, optimizing chromatographic separation to resolve the analyte from interfering compounds, or using a different ionization source may be necessary.
-
Suboptimal MS Parameters: Ensure that the mass spectrometer parameters, such as ion source settings (e.g., temperature, gas flows) and detector voltage, are optimized for this compound.[7]
Issue: High Variability and Poor Reproducibility
Q3: My quantitative results for this compound are not reproducible across injections or samples. What could be the cause?
High variability can undermine the reliability of your data. Key factors to investigate include:
-
Inconsistent Sample Preparation: Variations in extraction efficiency and derivatization yield between samples are common sources of irreproducibility. The addition of an appropriate internal standard early in the sample preparation process is crucial to correct for these variations.[3][8]
-
System Contamination: Contamination from sample residues, mobile phase impurities, or column bleed can lead to high background noise and inconsistent results.[2] Regular cleaning of the ion source and checking the purity of solvents and reagents are important preventative measures.[6][7]
-
Retention Time Shifts: Fluctuations in retention time can affect peak integration and quantification.[2] This can be caused by changes in the mobile phase composition, column degradation, or temperature fluctuations.
-
Instability of the Analyte: Polyunsaturated fatty acids can be prone to oxidation.[9] Proper sample handling and storage (e.g., at -80°C) and minimizing exposure to air and light are important to prevent degradation.[10]
Frequently Asked Questions (FAQs)
Q4: Which derivatization method is best for quantifying this compound?
The optimal derivatization method depends on the analytical platform and the nature of the sample. Acid-catalyzed esterification to form fatty acid methyl esters (FAMEs) is a widely used and robust method for both GC-MS and LC-MS analysis.[5][11][12] Common reagents include boron trifluoride-methanol (BF3-methanol) and methanolic HCl.[5] Silylation is another option, particularly for free fatty acids, using reagents like BSTFA.[5] For LC-MS, derivatization with reagents that enhance ionization efficiency, such as 3-picolylamine (3-PA), can significantly improve sensitivity.[13]
Q5: How do I choose an appropriate internal standard for this compound quantification?
An ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. For GC-MS, a stable isotope-labeled this compound would be the best choice as it co-elutes and experiences similar matrix effects.[1] If a stable isotope-labeled standard is not available, a non-endogenous fatty acid with a similar chain length and degree of unsaturation, or an odd-chain fatty acid (e.g., C17:0 or C19:0), can be used.[3][11] For GC analysis, a chemically inert compound like tetracosane (B166392) can also serve as an internal standard.[3]
Q6: What are the key considerations for sample extraction of this compound from complex matrices like plasma or tissues?
The primary goal of extraction is to efficiently isolate lipids, including this compound, from the sample matrix while minimizing the co-extraction of interfering substances.
-
Homogenization: For tissue samples, thorough homogenization in a suitable buffer is the first step.[3]
-
Lipid Extraction: The Folch method, using a chloroform:methanol (2:1, v/v) mixture, is a classic and effective method for extracting a broad range of lipids.[3]
-
Phase Separation: After extraction, a salt solution (e.g., 0.9% NaCl) is added to facilitate the separation of the organic phase (containing lipids) from the aqueous phase.[3]
-
Drying: The collected organic phase is then evaporated to dryness under a gentle stream of nitrogen before proceeding to derivatization.[3]
-
Simplified Methods: For some biological samples, simplified methods that omit the lipid extraction step prior to methylation have been shown to be effective for the analysis of long-chain polyunsaturated fatty acids, though this may not be suitable for all sample types or for the quantification of shorter-chain fatty acids.[14]
Q7: How can I identify and mitigate matrix effects in my LC-MS analysis?
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of quantification.[6] To assess matrix effects, you can perform a post-extraction spike experiment:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte standard in a clean solvent.
-
Set B (Post-Spike): Blank matrix extract with the analyte standard spiked in after extraction.
-
Set C (Pre-Spike): Blank matrix with the analyte standard spiked in before extraction.[1]
-
-
Analyze and Calculate:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[1]
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).[1] To mitigate matrix effects, you can improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.
Quantitative Data Summary
The following table summarizes the performance of different derivatization methods for the analysis of very long-chain fatty acids.
| Derivatization Method | Target Analyte Form | Typical Reagents | Reaction Conditions | Reported Derivatization Efficiency | Limit of Detection (LOD) | Key Advantages | Key Disadvantages | Analytical Platform |
| Acid-Catalyzed Esterification (FAMEs) | Free Fatty Acids, Total Fatty Acids (after hydrolysis) | Boron trifluoride-methanol (BF3-methanol), Methanolic HCl | 60-100°C, 10-90 min | High | Low femtomole range reported with specific LC-MS methods[13] | Robust, widely applicable, good for total fatty acid profiling.[5] | Reagents can be harsh. | GC-MS, LC-MS |
| Silylation | Free Fatty Acids | BSTFA with 1% TMCS | 60°C, 60 min | High | Not specified in the provided context | Milder than acid-catalyzed esterification. | Derivatives can be moisture-sensitive. | GC-MS |
| Fluorescent Derivatization | Free Fatty Acids | Varies | Varies | High | Not specified in the provided context | High sensitivity for fluorescence detection. | May require a specific detector. | HPLC-Fluorescence |
Experimental Protocols
Protocol 1: Total Fatty Acid Analysis using GC-MS after FAME Derivatization
This protocol is suitable for the analysis of total fatty acids in a sample after hydrolysis of complex lipids.[5]
1. Lipid Extraction (Folch Method) a. To 100 µL of the sample (e.g., plasma or tissue homogenate), add 2 mL of a chloroform:methanol (2:1, v/v) mixture.[3] b. Add a known amount of an appropriate internal standard (e.g., C17:0 or C19:0). c. Vortex vigorously for 2 minutes. d. Add 0.5 mL of 0.9% NaCl solution and vortex again for 1 minute.[3] e. Centrifuge at 2000 x g for 10 minutes to separate the phases.[3] f. Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.[3] g. Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[3]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol a. To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[5] b. Cap the vial tightly and heat at 60°C for 60 minutes.[5] c. Cool the vial to room temperature. d. Add 2 mL of distilled water and 2 mL of hexane (B92381). e. Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.[3] f. Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.[3] g. Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.[3] h. Transfer the dried hexane extract to a GC vial for analysis.
3. GC-MS Analysis a. Column: SP-2560 or CP-Sil 88 capillary column (or equivalent for fatty acid analysis).[10] b. Injector Temperature: 250°C c. Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 5°C/min to 240°C, hold for 10 minutes. d. Carrier Gas: Helium or Hydrogen. e. MS Transfer Line Temperature: 280°C. f. Ion Source Temperature: 230°C, Electron Ionization (EI) at 70 eV. g. Acquisition Mode: Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification of target ions for this compound methyl ester.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 13. mdpi.com [mdpi.com]
- 14. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetracosapentaenoic Acid Analysis
Welcome to the Technical Support Center for tetracosapentaenoic acid (C24:5) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem: Poor peak shape (tailing or fronting) for this compound methyl ester (TRAME).
-
Possible Cause 1: Incomplete Derivatization. Free fatty acids are polar and can interact with active sites in the GC system, leading to peak tailing.
-
Solution: Ensure your derivatization reaction to form fatty acid methyl esters (FAMEs) has gone to completion. Review your derivatization protocol, checking reaction time, temperature, and reagent concentrations. Consider using a more robust derivatization agent like boron trifluoride (BF₃) in methanol.[1]
-
-
Possible Cause 2: Active Sites in the GC System. Active sites in the injector liner, column, or detector can cause polar analytes to tail.
-
Solution: Use a deactivated inlet liner. If the column is old or has been used with many complex samples, it may have active sites; consider conditioning the column or trimming the first few centimeters.[1]
-
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute your sample. You can also increase the split ratio.
-
-
Possible Cause 4: Improper Column Installation. A poorly installed column can create dead volume, resulting in peak tailing.[1]
-
Solution: Ensure the column is installed correctly in both the inlet and the detector according to the manufacturer's instructions.
-
Problem: Low or no signal for TRAME.
-
Possible Cause 1: Analyte Degradation. Very long-chain polyunsaturated fatty acids are susceptible to thermal degradation in a hot injector.
-
Solution: Optimize the injector temperature. Use a lower temperature if possible without compromising volatilization. Ensure the residence time in the injector is minimized by using a faster carrier gas flow rate.
-
-
Possible Cause 2: Leaks in the System. Leaks in the carrier gas line or at the injector can lead to poor sensitivity.
-
Solution: Perform a leak check of your GC system and repair any leaks found.
-
-
Possible Cause 3: Detector Issues. The detector may not be sensitive enough, or its parameters may not be optimized.
-
Solution: For mass spectrometry, ensure the detector is tuned and calibrated. Check the ionization source for cleanliness. For a flame ionization detector (FID), check the gas flows and ensure the flame is lit.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Problem: Poor reproducibility and inaccurate quantification.
-
Possible Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to unreliable results.[2][3]
-
Solution:
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.[2]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-tetracosapentaenoic acid) that co-elutes with the analyte can compensate for matrix effects.
-
Assess Matrix Effects: Perform a post-extraction spiking experiment to quantify the extent of ion suppression or enhancement.[2][3]
-
-
-
Possible Cause 2: Analyte Oxidation. Polyunsaturated fatty acids are prone to oxidation during sample preparation and storage, leading to lower analyte concentrations.[4]
-
Solution: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents. Store samples at -80°C and minimize their exposure to light and air.
-
Problem: Co-elution with isomeric fatty acids.
-
Possible Cause: Insufficient Chromatographic Resolution. this compound has several positional and geometric isomers that can be difficult to separate.
-
Solution:
-
Optimize LC Method: Use a longer column, a shallower gradient, or a different stationary phase (e.g., a C18 or C30 column) to improve separation.[5]
-
Silver-Ion Chromatography (Ag-HPLC): This technique can be used to separate isomers based on the number and geometry of their double bonds.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for GC-MS analysis of this compound?
A1: Free fatty acids like this compound are polar and have low volatility, making them unsuitable for direct GC analysis. Derivatization, typically to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[1] This results in sharper, more symmetrical peaks and better separation from other components in the sample.[1]
Q2: What are the most common sources of contamination in fatty acid analysis?
A2: Contamination can be introduced at various stages of the analysis:
-
Sample Preparation: Solvents, glassware, and plasticware can all be sources of fatty acid contamination. Always use high-purity solvents and minimize contact with plastics.[1]
-
GC System: The injector septum, liner, and carrier gas can introduce contaminants. Regular maintenance is essential.[1]
-
Mass Spectrometer: Pump oil and cleaning solvents can be sources of background noise and contamination.[1]
Q3: How can I differentiate between ω-3 and ω-6 isomers of this compound?
A3: Differentiating between positional isomers like ω-3 and ω-6 this compound is challenging with standard GC-MS or LC-MS methods. Advanced techniques are often required:
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns of derivatized fatty acids can sometimes provide clues about the double bond positions.
-
Chemical Derivatization: Specific derivatization reactions that target the double bonds can help in their localization by MS.
Q4: What is the purpose of an internal standard in quantitative analysis?
A4: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample in a known amount before sample processing. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response. For quantitative accuracy, especially in LC-MS where matrix effects are a concern, a stable isotope-labeled internal standard is highly recommended.
Experimental Protocols
Protocol 1: Total Lipid Extraction from Biological Samples (Modified Folch Method)
This protocol is a robust method for extracting total lipids, including this compound, from biological matrices like plasma or tissues.
Materials:
-
Biological sample (e.g., 100 µL plasma or 20 mg tissue homogenate)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.5 mL of 0.9% NaCl solution to the tube.
-
Vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully remove the upper aqueous phase with a Pasteur pipette.
-
Collect the lower organic phase, which contains the total lipid extract.
-
Dry the lipid extract under a gentle stream of nitrogen or using a vacuum evaporator.
-
The dried lipid extract can be stored at -80°C until derivatization.
Protocol 2: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This is a common and effective method for preparing FAMEs for GC-MS analysis.[1]
Materials:
-
Dried total lipid extract
-
14% BF₃ in methanol
-
Saturated NaCl solution
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of 14% BF₃ in methanol.
-
Incubate at 60°C for 10 minutes for methylation.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
The FAMEs are now ready for GC-MS analysis.
Quantitative Data Summary
Table 1: Comparison of Common Derivatization Methods for Fatty Acids
| Derivatization Method | Reagent | Reaction Time | Reaction Temperature | Advantages | Disadvantages |
| Acid-Catalyzed | HCl or H₂SO₄ in Methanol | 1-2 hours | 60-100°C | Inexpensive, effective for free fatty acids and transesterification. | Slower reaction time, harsh conditions can degrade some PUFAs. |
| Base-Catalyzed | NaOCH₃ or KOCH₃ in Methanol | 5-15 minutes | Room Temp - 60°C | Fast, mild conditions. | Not suitable for free fatty acids, risk of saponification. |
| Boron Trifluoride | 14% BF₃ in Methanol | 5-10 minutes | 60°C | Fast, effective for both free fatty acids and transesterification. | Reagent is corrosive and moisture-sensitive. |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting workflow for poor peak shape in GC-MS analysis.
Caption: Biosynthetic pathway of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA), highlighting the role of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
"preventing oxidation of tetracosapentaenoic acid during sample preparation"
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of tetracosapentaenoic acid (TPA) and other polyunsaturated fatty acids (PUFAs) during sample preparation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions related to the handling and preparation of samples containing TPA.
Category 1: Understanding and Preventing Oxidation
Q1: What is this compound, and why is it so prone to oxidation? A1: this compound (24:5n-3) is a long-chain omega-3 polyunsaturated fatty acid. Its structure contains five carbon-carbon double bonds. The hydrogen atoms on the carbons adjacent to these double bonds (bis-allylic hydrogens) have lower bond energies, making them highly susceptible to abstraction by free radicals.[1] This high degree of unsaturation is what makes TPA and other PUFAs like EPA and DHA extremely vulnerable to oxidation, a process also known as lipid peroxidation.[2][3][4]
Q2: What are the primary factors that cause TPA to oxidize during sample preparation? A2: Several factors can initiate and accelerate the oxidation of TPA. It is crucial to control these to maintain sample integrity:
-
Exposure to Oxygen: Atmospheric oxygen is the primary driver of the auto-oxidation chain reaction.[1][2]
-
Presence of Metal Ions: Transition metals, particularly iron (Fe) and copper (Cu), act as catalysts, speeding up the formation of reactive oxygen species (ROS) that attack PUFAs.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1][2][5]
-
Exposure to Light: UV and visible light provide the energy needed to initiate the free radical chain reactions of lipid peroxidation.[1][2][6]
-
Enzymatic Activity: Enzymes naturally present in biological samples, such as lipoxygenases and cyclooxygenases, can enzymatically oxidize PUFAs.[2]
Q3: How can I prevent or minimize TPA oxidation during sample collection and storage? A3: Proper handling from the very first step is critical.
-
Use Antioxidants: Immediately after collection, add an antioxidant to your sample. Butylated hydroxytoluene (BHT) is commonly added to whole blood or plasma to a final concentration of 0.05% (w/v).[2] Using a chelating agent like EDTA (often present in blood collection tubes) or DTPA can also help by binding metal ions.[2][7]
-
Maintain Low Temperatures: Keep samples on ice throughout the collection and processing steps.[8][9] For long-term storage, flash-freeze samples in liquid nitrogen and then store them at -80°C.[2][9] Storage at -20°C may not be sufficient to prevent oxidation over extended periods.[1][2]
-
Minimize Oxygen Exposure: Work quickly and, if possible, under an inert atmosphere like nitrogen or argon.[1][8] Use collection tubes that can be flushed with inert gas and sealed tightly.[8]
-
Protect from Light: Use amber-colored vials or wrap your sample tubes in aluminum foil to block out light.[6]
Category 2: Troubleshooting Unexpected Results
Issue 1: My analytical results show lower-than-expected levels of TPA.
-
Potential Cause: TPA degradation due to oxidation during sample preparation or storage. Oxidized lipids will not be detected as the parent compound, leading to an underestimation.[2]
-
Troubleshooting Steps:
-
Review Your Protocol: Scrutinize every step of your sample handling, extraction, and storage protocol. Are you consistently using antioxidants? Are samples always kept cold and protected from light?
-
Check Reagent and Solvent Quality: Use high-purity, peroxide-free solvents for extraction. It is good practice to run a solvent blank to check for contaminants.[10]
-
Evaluate Storage Conditions: Confirm that long-term storage is at -80°C.[1][2] Repeated freeze-thaw cycles should be avoided; store samples in single-use aliquots.
-
Implement an Internal Standard: Add an internal standard to your samples before the extraction process begins. This can help correct for losses that occur during sample preparation.[10]
-
Issue 2: I am seeing unknown peaks or artifacts in my chromatogram (GC/LC-MS).
-
Potential Cause: These could be byproducts of TPA oxidation, such as aldehydes or ketones.[2] Another possibility, if using BHT as an antioxidant in samples for GC analysis, is that the BHT has become methylated during the derivatization step, causing it to elute with other fatty acid methyl esters.[7]
-
Troubleshooting Steps:
-
Confirm Oxidation: If possible, use an analytical method to test your sample for common markers of lipid oxidation, such as TBARS (Thiobarbituric Acid Reactive Substances).[11]
-
Optimize Antioxidant Use: Ensure your antioxidant is being used correctly. If using BHT with a methylation procedure, modify the conditions to prevent its methylation.[7]
-
Strictly Control the Environment: The most effective solution is prevention. Reinforce all measures to exclude oxygen, light, and heat from your sample preparation workflow.[1][2][6]
-
Data Presentation: Efficacy of Antioxidants
The selection of an appropriate antioxidant is crucial for preventing the degradation of TPA. The following table summarizes findings on the effectiveness of various antioxidants in preserving PUFAs.
| Antioxidant/Method | Concentration/Condition | Matrix/Sample Type | Observed Efficacy | Citation(s) |
| Butylated Hydroxytoluene (BHT) | 0.05% (w/v) | Whole Blood / Plasma | Recommended for immediate addition after collection to prevent oxidation. | [2] |
| BHT & BHA | Not specified | Dry Fermented Sausages | Addition of BHT/BHA was more effective in preventing lipid oxidation during 5 months of storage at 4°C than vacuum packaging alone. | [12] |
| Tocobiol® XT (Natural Tocopherols) | 2500 ppm | Fish Oil | Increased the oxidative stability of the fish oil by 875%. | [13] |
| Grape Seed Extract (GSE) | 0.1% - 0.2% | Dog Food | More effective than BHA at inhibiting the oxidation of EPA and DHA over 12 days of storage. | [14][15] |
| Curcumin | Not specified | Dog Food | More effective than BHA in inhibiting lipid oxidation and preserving EPA and DHA. | [14] |
| Vitamin C (Ascorbic Acid) | Not specified | General Food Products | Scavenges free radicals and can regenerate Vitamin E, enhancing its protective effect. | [6][13] |
| Rosemary Extract | Not specified | General Food Products | A natural antioxidant that can be incorporated to slow the oxidation process. | [6] |
Experimental Protocols
Here are detailed methodologies for sample preparation designed to minimize the oxidation of this compound.
Protocol 1: Lipid Extraction from Plasma/Tissue (Modified Folch Method)
This protocol is designed for the total lipid extraction from biological samples while minimizing oxidative stress.
Materials:
-
Homogenizer
-
Centrifuge (refrigerated)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas cylinder
-
Ice bucket
-
Solvents (HPLC or MS grade): Chloroform (B151607), Methanol (B129727)
-
Antioxidant stock solution: 0.5% (w/v) BHT in methanol
-
Deionized water
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or tissue samples on ice.[2]
-
For tissue, weigh the desired amount and homogenize it in a suitable ice-cold buffer.
-
-
Solvent Preparation:
-
Prepare a chloroform:methanol (2:1, v/v) extraction solvent mixture.
-
Add the BHT stock solution to the extraction solvent to achieve a final BHT concentration of 0.01%. For example, add 2 mL of 0.5% BHT stock to 98 mL of the chloroform:methanol mixture.
-
Keep the extraction solvent on ice.
-
-
Homogenization and Extraction:
-
To 1 part of your sample (e.g., 100 µL of plasma or the tissue homogenate), add 20 parts of the cold extraction solvent (e.g., 2 mL).[2]
-
Vortex the mixture vigorously for 2 minutes to ensure complete homogenization and protein precipitation.[2]
-
Flush the headspace of the tube with nitrogen gas, cap tightly, and incubate on ice for 30 minutes.
-
-
Phase Separation:
-
Add 0.2 parts of deionized water (e.g., 400 µL for a 2 mL extraction).
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the layers.[2] You will see a top aqueous layer and a bottom organic layer containing the lipids.
-
-
Lipid Collection:
-
Using a glass Pasteur pipette, carefully aspirate the bottom organic (chloroform) layer and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.
-
Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Once dried, immediately resuspend the lipid pellet in a small volume of appropriate solvent (e.g., chloroform with 0.01% BHT) for storage.
-
-
Storage:
Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes the conversion of the extracted lipids into volatile FAMEs.
Materials:
-
Heating block or water bath
-
Glass tubes with Teflon-lined caps
-
Solvents: Hexane (B92381), Saturated NaCl solution
-
Derivatization reagent: 14% Boron Trifluoride (BF₃) in Methanol
Procedure:
-
Reaction Setup:
-
Start with the dried lipid extract from Protocol 1.
-
Add 1 mL of hexane to dissolve the lipids, followed by 1 mL of 14% BF₃ in methanol reagent.[16]
-
-
Methylation Reaction:
-
Extraction of FAMEs:
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[2]
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
-
Phase Separation and Collection:
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.[2]
-
Carefully collect the upper hexane layer, which contains the FAMEs.
-
The FAMEs are now ready for injection into the gas chromatograph.
-
Mandatory Visualizations
Workflow for Preventing TPA Oxidation
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils [mdpi.com]
- 6. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 7. Elimination of n-butylated hydroxytoluene methylation during fatty acid analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. btsa.com [btsa.com]
- 14. Effects of Natural Antioxidants on The Stability of Omega-3 Fatty Acids in Dog Food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Tetracosapentaenoic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of tetracosapentaenoic acid (TPA, 24:5n-3) in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for this compound analysis: GC-MS or LC-MS/MS?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for fatty acid analysis, each with its own advantages and limitations.
-
GC-MS is a robust and widely used technique, particularly for volatile and thermally stable compounds. It offers excellent separation efficiency, especially with high-polarity capillary columns. However, GC-MS typically requires a derivatization step to convert fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs), to improve chromatographic separation and detection.[1][2] This additional sample preparation step can add to the complexity of the method.
-
LC-MS/MS is advantageous for the analysis of less volatile, thermally labile, and very long-chain fatty acids like this compound, often without the need for derivatization.[3][4][5] This can simplify the sample preparation workflow.[3][4][5] However, LC-MS/MS can be more susceptible to matrix effects, where components of the biological sample interfere with the ionization of the target analyte.
The choice between GC-MS and LC-MS/MS will depend on the specific requirements of your study, including sample throughput, sensitivity needs, and available instrumentation.
Q2: Why is derivatization necessary for GC-MS analysis of fatty acids?
A2: Derivatization is a critical step in the GC-MS analysis of fatty acids for several reasons:
-
Increased Volatility: Free fatty acids are not volatile enough for gas chromatography. Derivatization converts them into less polar, more volatile esters (e.g., FAMEs), allowing them to be vaporized in the GC inlet and travel through the column.[1]
-
Improved Peak Shape: The polar carboxyl group of free fatty acids can interact with the GC column, leading to poor peak shape (tailing) and reduced separation efficiency. Neutralizing this group through derivatization results in sharper, more symmetrical peaks.
-
Enhanced Stability: Derivatization can protect thermally sensitive fatty acids from degradation at the high temperatures used in GC.
Q3: How should I select an appropriate internal standard for my assay?
A3: The selection of a suitable internal standard (IS) is crucial for accurate and precise quantification, as it corrects for variability during sample preparation and analysis. The ideal internal standard should have similar chemical and physical properties to the analyte of interest. For the analysis of this compound, a stable isotope-labeled (e.g., deuterated) form of the analyte, such as TPA-d5, would be the best choice. If a deuterated analog is not available, a structurally similar very long-chain fatty acid that is not endogenously present in the sample can be used.
Q4: What are the best practices for storing biological samples for this compound analysis?
A4: The stability of fatty acids in biological samples is critical for generating reliable data. For long-term storage, it is recommended to store plasma and serum samples at -80°C.[6][7] Studies have shown that the fatty acid composition of plasma and erythrocyte lipids is stable for nearly 4 years when stored at -80°C.[6][7] Short-term storage at room temperature (3-24 hours) or a single freeze-thaw cycle has been shown to have minimal effects on total fatty acid levels in serum.[1][8] However, for optimal results, it is best to process samples as quickly as possible and minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Signal | 1. Inefficient extraction of TPA from the biological matrix.2. Analyte degradation during sample preparation.3. Poor ionization efficiency in the mass spectrometer (LC-MS/MS).4. Incomplete derivatization (GC-MS). | 1. Optimize the extraction solvent system. A modified Bligh & Dyer or Folch extraction is often effective for lipids.[9] Consider using a solvent mixture with appropriate polarity.2. Minimize sample exposure to high temperatures and light. Work on ice when possible and use antioxidants like butylated hydroxytoluene (BHT).3. For LC-MS/MS, optimize ESI source parameters. The use of ammonium (B1175870) acetate (B1210297) in the mobile phase can improve negative electrospray ionization.[3][4]4. For GC-MS, ensure complete conversion to FAMEs by optimizing the derivatization reaction time, temperature, and reagent concentration. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites on the GC column or in the inlet liner.2. Co-elution with an interfering compound.3. Sample overload. | 1. Use a deactivated inlet liner and perform regular column conditioning. Ensure complete derivatization to cap polar functional groups.2. Adjust the chromatographic gradient (LC) or temperature program (GC) to improve separation.3. Dilute the sample or inject a smaller volume. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Pipetting errors.3. Instability of the analyte in the autosampler.4. Lack of or inappropriate internal standard. | 1. Standardize all sample preparation steps and ensure thorough mixing at each stage.2. Use calibrated pipettes and proper pipetting techniques.3. Keep the autosampler at a controlled, cool temperature.4. Use a stable isotope-labeled internal standard and add it early in the sample preparation process to account for variability in extraction and derivatization.[9] |
| Inaccurate Results (Poor Accuracy/Recovery) | 1. Matrix effects (ion suppression or enhancement) in LC-MS/MS.2. Incomplete extraction from the matrix.3. Calibration curve prepared in a different matrix than the samples. | 1. Use a stable isotope-labeled internal standard. Perform a matrix effect study by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample.2. Optimize the extraction procedure, including the choice of solvent, pH, and number of extraction steps.3. Prepare calibration standards in the same biological matrix as the study samples (matrix-matched calibration curve) or use a surrogate matrix with similar properties. |
Experimental Protocols
Protocol 1: Total this compound Analysis by GC-MS
This protocol describes the general steps for the quantification of total TPA (free and esterified forms) in plasma.
-
Sample Preparation & Internal Standard Spiking:
-
Aliquot 100 µL of plasma into a glass tube.
-
Add a known amount of a suitable internal standard (e.g., deuterated TPA or another very long-chain fatty acid not present in the sample).
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Saponification (Hydrolysis):
-
Add 1 mL of 0.5 M methanolic KOH to the dried lipid extract.
-
Incubate at 90°C for 30-60 minutes to hydrolyze the ester bonds.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Cool the sample to room temperature.
-
Add 2 mL of 14% boron trifluoride (BF₃) in methanol.[1]
-
Incubate at 60°C for 30 minutes.
-
Add 1 mL of water and 1 mL of n-hexane to the reaction mixture.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.
-
Protocol 2: Free this compound Analysis by LC-MS/MS
This protocol outlines a method for the direct quantification of free TPA in plasma without derivatization.
-
Sample Preparation & Internal Standard Spiking:
-
To 200 µL of plasma, add a known amount of deuterated TPA internal standard.
-
-
Protein Precipitation and Extraction:
-
Add 600 µL of a cold organic solvent (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetonitrile) to precipitate proteins and extract the free fatty acids.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for very long-chain polyunsaturated fatty acids. Specific values for this compound may vary depending on the exact methodology and instrumentation.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low nmol/mL range |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 80% |
Note: This table provides representative data based on methods for similar very long-chain polyunsaturated fatty acids. Actual performance should be established during in-house method validation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
"addressing matrix effects in LC-MS/MS analysis of tetracosapentaenoic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tetracosapentaenoic acid.
Troubleshooting Guides
This section addresses specific issues researchers and drug development professionals may encounter during the analysis of this compound.
Issue 1: Low and inconsistent analyte signal for this compound.
-
Question: My signal for this compound is significantly lower than expected and varies between injections. Could this be a matrix effect?
-
Answer: Yes, low and inconsistent signal intensity are classic indicators of ion suppression, a common matrix effect in LC-MS/MS analysis.[1] Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1] In lipid analysis, phospholipids (B1166683) are a primary cause of this interference.[2][3][4]
To confirm if matrix effects are the cause, you can perform the following experiments:
-
Post-Column Infusion: Continuously infuse a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer. Then, inject a blank matrix sample. A drop in the constant analyte signal as matrix components elute indicates the retention time regions where ion suppression is occurring.[5][6]
-
Pre- and Post-Extraction Spike: Compare the signal response of this compound in a pure solvent (pre-extraction spike) to its response when spiked into a blank matrix extract after the extraction process (post-extraction spike). A significantly lower signal in the post-extraction spike confirms the presence of matrix effects.[5][6][7]
-
Issue 2: Poor reproducibility and accuracy in quantitative results.
-
Question: I am observing poor reproducibility and accuracy in my quantitative analysis of this compound. How can I mitigate this?
-
Answer: Poor reproducibility and accuracy are often consequences of uncompensated matrix effects. Several strategies can be employed to minimize or compensate for these effects:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method to compensate for matrix effects.[5][8][9] A SIL-IS, such as deuterated this compound, is chemically identical to the analyte but has a different mass. It should be added to the sample at the beginning of the sample preparation process. Since the SIL-IS and the analyte co-elute and experience the same degree of ion suppression or enhancement, the ratio of their signals provides accurate quantification.[7][10][11]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[5][12] This helps to ensure that the calibration standards and the samples experience similar matrix effects. However, obtaining a truly analyte-free blank matrix for endogenous compounds like this compound can be challenging.[13] In such cases, surrogate matrices like stripped or artificial matrices can be used.[5][14]
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts.[5][8][9] A calibration curve is then generated for each sample, which can be very effective but is also labor-intensive.[5]
-
Issue 3: Gradual decrease in signal intensity and increase in backpressure over a series of injections.
-
Question: Over the course of an analytical run, I'm seeing a decline in the signal for this compound and a rise in the column backpressure. What could be the cause?
-
Answer: This is a strong indication of column fouling and ion source contamination, often caused by the accumulation of non-volatile matrix components, particularly phospholipids.[4][15] Phospholipids can build up on the reversed-phase column, leading to increased backpressure and erratic elution, which in turn affects reproducibility and sensitivity.[4][15]
To address this, consider the following:
-
Enhanced Sample Preparation: Implement more rigorous sample cleanup procedures to remove phospholipids before injection. Techniques like solid-phase extraction (SPE) or specialized phospholipid removal plates are highly effective.[2][6][16][17]
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated and interfering matrix components, preventing them from entering the mass spectrometer.[5]
-
Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to remove strongly retained matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[18] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[12]
Q2: Why are phospholipids a major problem in the analysis of this compound?
A2: Phospholipids are abundant in biological matrices like plasma and serum. Due to their physicochemical properties, they are often co-extracted with fatty acids like this compound and can co-elute during reversed-phase chromatography. In the ion source, phospholipids can suppress the ionization of the target analyte, leading to a loss of sensitivity.[3][4] They can also contaminate the LC and MS systems, causing a range of issues.[4][15]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?
A3: The choice of sample preparation is crucial for minimizing matrix effects. Here is a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but is generally ineffective at removing phospholipids and other interfering components, often leading to significant matrix effects.[16]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower recovery for certain analytes, and the selection of appropriate solvents is critical.[6][16]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte.[6][16][17] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for producing very clean extracts.[6][16]
-
Phospholipid Removal Plates/Cartridges: These are specialized products designed to selectively remove phospholipids from the sample extract and are very effective at reducing matrix effects.[2][15]
Q4: How can I optimize my chromatographic method to reduce matrix effects?
A4: Chromatographic optimization aims to separate this compound from co-eluting matrix components.[1] Strategies include:
-
Adjusting the Mobile Phase Gradient: Modifying the gradient profile can improve the resolution between the analyte and interferences.
-
Changing the Column Chemistry: Using a different stationary phase may provide better separation.
-
Altering the Mobile Phase pH: For ionizable compounds, adjusting the pH can change their retention time relative to interfering components.[16]
Q5: When is a stable isotope-labeled internal standard essential?
A5: A stable isotope-labeled internal standard (SIL-IS) is highly recommended, and often considered essential, for achieving the highest accuracy and precision in quantitative LC-MS/MS analysis of endogenous molecules like this compound, especially when dealing with complex matrices.[11] It is the gold standard for compensating for matrix effects that cannot be completely eliminated through sample preparation or chromatography.[5][8][9]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., methanol (B129727)/water) at a known concentration.
-
Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., plasma) and perform the complete extraction procedure. Spike the final, dried, and reconstituted extract with the this compound standard to the same final concentration as Set A.
-
Set C (Blank Matrix): A blank matrix sample carried through the entire extraction procedure without the addition of the analyte.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma
This is a generalized protocol and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add a stable isotope-labeled internal standard. Precipitate proteins by adding 300 µL of acetonitrile, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other lipids with 1 mL of a strong elution solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[7]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Phospholipid Removal (Illustrative Data)
| Sample Preparation Method | Analyte Recovery (%) | Phospholipid Removal (%) | Relative Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 105 | < 20 | 40 - 70 (Suppression) |
| Liquid-Liquid Extraction (LLE) | 60 - 90 | 70 - 90 | 10 - 30 (Suppression) |
| Solid-Phase Extraction (SPE) | 80 - 100 | > 95 | < 15 (Suppression) |
| Phospholipid Removal Plate | 90 - 105 | > 99 | < 5 (Suppression) |
Note: This table presents illustrative data based on general findings in the literature. Actual values will vary depending on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 18. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Tetracosapentaenoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of tetracosapentaenoic acid (DPA) isomers.
Troubleshooting Guides
Issue 1: Poor or No Resolution of DPA Isomers
Symptom: this compound isomers (e.g., n-3 DPA and n-6 DPA) are co-eluting or showing broad, overlapping peaks in your chromatogram.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Stationary Phase Selectivity | Standard C18 columns may not provide sufficient selectivity for positional isomers. Consider switching to a silver-ion HPLC column (Ag-HPLC) or a more specialized stationary phase. Silver-ion chromatography separates isomers based on the number and position of double bonds.[1] | Improved separation of n-3 and n-6 DPA isomers due to differential interactions of their double bonds with the silver ions on the stationary phase.[1] |
| Suboptimal Mobile Phase Composition | Adjust the organic solvent (e.g., acetonitrile (B52724), methanol) to water ratio. A shallower gradient can often improve the resolution of closely eluting isomers.[2] For Ag-HPLC, a gradient of acetonitrile in a non-polar solvent like hexane (B92381) is often effective.[1] | Enhanced separation by altering the partitioning of the isomers between the mobile and stationary phases. |
| Incorrect Column Temperature | Lowering the column temperature can sometimes increase retention and improve resolution, particularly in Ag-HPLC.[1][2] | Increased interaction time with the stationary phase, potentially leading to better separation of isomers. |
| High Flow Rate | Reduce the flow rate to increase column efficiency. While this will increase the run time, it can significantly improve the separation of challenging isomer pairs.[2] | Sharper peaks and improved resolution due to increased theoretical plates. |
Issue 2: Poor Peak Shape and Tailing
Symptom: DPA isomer peaks are broad, asymmetrical, or show significant tailing.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Ionization of Carboxylic Acid Group | For analysis of free fatty acids, the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the carboxyl group.[3] | Sharper, more symmetrical peaks due to the presence of the fatty acids in their non-ionized form. |
| Sample Overload | Reduce the concentration of the sample being injected onto the column. | Improved peak shape and prevention of fronting or tailing caused by exceeding the column's sample capacity. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any contaminants. If performance does not improve, the column may need to be replaced. | Restoration of sharp, symmetrical peaks if the issue was due to contamination. |
Issue 3: Irreproducible Retention Times
Symptom: The retention times of DPA isomers are shifting between runs.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. | Consistent retention times as the column starts from the same chemical environment for each run. |
| Mobile Phase Instability | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components. | Stable retention times by ensuring a consistent mobile phase composition. |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. | Minimized retention time drift caused by ambient temperature changes. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic technique for separating this compound isomers?
A1: While reversed-phase HPLC (RP-HPLC) can be optimized for this separation, silver-ion HPLC (Ag-HPLC) is often considered the most powerful technique for separating unsaturated fatty acid isomers.[1] The silver ions on the stationary phase interact with the π-electrons of the double bonds, allowing for separation based on the number, position, and configuration of these bonds.[1] Supercritical Fluid Chromatography (SFC) is also a promising technique, offering rapid and efficient separations of non-polar compounds like fatty acid isomers.[3][4][5]
Q2: Is derivatization necessary for the analysis of this compound isomers?
A2: For Gas Chromatography (GC) analysis, derivatization to form volatile esters, such as fatty acid methyl esters (FAMEs), is essential.[6] For HPLC, while not strictly required for free fatty acids, derivatization to their p-bromophenacyl esters can improve peak shape and detection sensitivity, especially with UV detectors.[7]
Q3: How can I confirm the identity of the separated DPA isomers?
A3: Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) is the definitive method for identifying isomers. The fragmentation patterns in the mass spectra can provide structural information to differentiate between isomers.[8]
Q4: What are the key differences between n-3 and n-6 DPA that allow for their chromatographic separation?
A4: The primary difference is the position of the double bonds in the fatty acid chain. n-3 DPA has its first double bond at the third carbon from the methyl end, while n-6 DPA has its first double bond at the sixth carbon. This structural difference leads to subtle variations in their hydrophobicity and their interaction with specialized stationary phases like those used in Ag-HPLC, enabling their separation.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for DPA Isomer Separation
This protocol provides a general framework for the separation of DPA isomers using RP-HPLC. Optimization will be required based on the specific instrument and sample matrix.
-
Sample Preparation:
-
For biological samples, perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Saponify the lipid extract to release free fatty acids.
-
Optional: Derivatize the free fatty acids to p-bromophenacyl esters for improved UV detection.
-
-
HPLC Conditions:
-
Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from a lower to a higher percentage of Mobile Phase B over a prolonged period (e.g., 60-90 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (for derivatized fatty acids) or Mass Spectrometry.
-
Protocol 2: Silver-Ion HPLC (Ag-HPLC) for DPA Isomer Separation
This protocol is specifically for achieving high-resolution separation of DPA isomers.
-
Sample Preparation:
-
Extract and saponify lipids as described in Protocol 1.
-
Derivatization to fatty acid methyl esters (FAMEs) is recommended for Ag-HPLC.
-
-
HPLC Conditions:
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids).
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A very shallow gradient of acetonitrile in hexane (e.g., starting at 0.1% B and slowly increasing).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.[1]
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of n-3 and n-6 this compound
The biosynthesis of n-3 and n-6 DPA occurs through distinct pathways originating from their essential fatty acid precursors, alpha-linolenic acid (ALA) and linoleic acid (LA), respectively.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Postprandial metabolism of docosapentaenoic acid (DPA, 22:5n-3) and eicosapentaenoic acid (EPA, 20:5n-3) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 5. DPA n-3, DPA n-6 and DHA improve lipoprotein profiles and aortic function in hamsters fed a high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects and Mechanisms of n-3 and n-6 Polyunsaturated Fatty Acids in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. Docosapentaenoic acid (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
"calibration strategies for accurate tetracosapentaenoic acid quantification"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate quantification of tetracosapentaenoic acid (TPA).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the analysis of this compound, especially for Gas Chromatography (GC)?
A1: Free fatty acids like this compound are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1] This leads to analytical challenges such as poor and broad peak shapes, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1] Derivatization, most commonly through methylation to form fatty acid methyl esters (FAMEs), increases the volatility and reduces the polarity of the fatty acids, making them suitable for GC analysis.[1][2][3] This process neutralizes the polar carboxyl group, leading to better separation.[1]
Q2: What are the most common analytical techniques for quantifying this compound?
A2: The most common techniques for the identification and quantification of polyunsaturated fatty acids (PUFAs) like this compound are chromatographic methods. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is widely used, especially for analyzing FAMEs.[4][5] High-Performance Liquid Chromatography (HPLC), often coupled with MS, is another powerful technique that can be used, and it has the advantage of analyzing fatty acids at lower temperatures without the need for derivatization.[4][6]
Q3: How do I choose an appropriate internal standard for this compound quantification?
Q4: What are matrix effects in LC-MS/MS analysis and how can they affect my results?
A4: Matrix effects occur when components in the sample matrix co-elute with the analyte of interest and interfere with its ionization process in the mass spectrometer's ion source.[10][11][12] This can lead to either ionization suppression (decreased signal) or enhancement (increased signal), both of which can lead to inaccurate quantification.[10][11][12] In some cases, matrix effects can even alter the retention time and peak shape of the analyte.[10]
Q5: What are the common causes of poor peak shape (tailing or fronting) in my chromatogram?
A5: Poor peak shape is a frequent issue in GC analysis. Peak tailing can be caused by active sites in the GC inlet or column, contamination, or column overload.[1] Peak fronting is often a result of column overload or an inappropriate injection solvent. To troubleshoot, consider checking for system contamination, replacing the inlet liner, and ensuring the sample concentration is within the column's capacity.[1]
Troubleshooting Guides
Calibration Curve Issues
Q: My calibration curve has poor linearity (low R² value). What are the possible causes and solutions?
A: A low R² value suggests that the data points do not fit the linear regression model well.
-
Causes:
-
Inaccurate Standard Preparation: Errors during the serial dilution of your standards are a common reason for non-linearity.[13]
-
Inappropriate Calibration Range: The selected concentration range might be outside the linear dynamic range of the instrument.[13]
-
Detector Saturation: At very high concentrations, the detector's response can become non-linear as it gets saturated.[13]
-
Contamination: Contamination in the blank or solvents can affect the accuracy of the standards.
-
-
Solutions:
-
Carefully reprepare the calibration standards, paying close attention to pipetting and dilution accuracy.
-
Narrow the concentration range of the standards or perform a dilution of the higher concentration standards.[13]
-
If a wide dynamic range is necessary, consider using a weighted linear regression or a quadratic curve fit, but investigate the underlying cause of the non-linearity.[13]
-
Ensure all solvents and glassware are clean and free of contaminants.
-
Q: The y-intercept of my calibration curve is not zero. What does this indicate?
A: A non-zero intercept can point to several issues.
-
Causes:
-
Solutions:
-
Prepare a fresh blank using a clean matrix and solvent to ensure it is free of the analyte.[7]
-
Optimize chromatographic conditions to separate the interfering peak from the analyte peak.
-
Review the data processing settings to ensure proper blank subtraction.
-
Peak and Signal Issues
Q: I am observing inconsistent peak areas for replicate injections of the same sample. What could be the problem?
A: Inconsistent peak areas point towards issues with the analytical system's reproducibility.
-
Causes:
-
Injector Issues: A dirty or leaking injector can lead to variable injection volumes.
-
Syringe Problems: A contaminated or faulty syringe can result in inconsistent sample delivery.
-
System Leaks: Leaks in the GC-MS system can affect pressure and flow rates.[1]
-
Sample Instability: The analyte may be degrading in the autosampler vials over time.
-
-
Solutions:
-
Clean the injector and replace the septum and liner as part of routine maintenance.[1]
-
Thoroughly clean the syringe with an appropriate solvent between injections or replace it if necessary.[1]
-
Perform a system-wide leak check.[1]
-
Ensure samples are stored under appropriate conditions (e.g., cooled autosampler) and analyze them promptly after preparation.
-
Q: I am not seeing a peak, or the peak is very small for this compound. What should I check?
A: The absence or a very small peak for your analyte can be due to several factors.
-
Causes:
-
Sample Degradation: Polyunsaturated fatty acids are prone to oxidation.
-
Inefficient Extraction or Derivatization: The analyte may not be efficiently extracted from the matrix, or the derivatization reaction may be incomplete.
-
Instrument Sensitivity: The instrument may not be sensitive enough to detect low concentrations of the analyte.
-
Adsorption: The analyte may be adsorbing to active sites in the injector or column.
-
-
Solutions:
-
Use antioxidants like BHT during sample preparation to prevent oxidation.
-
Optimize the extraction and derivatization protocols. Ensure reagents are fresh and reaction conditions (temperature, time) are optimal.
-
Check the instrument's tuning and sensitivity. Consider using a more sensitive detection method if available.
-
Deactivate the GC inlet and column or use a column specifically designed for fatty acid analysis.
-
Data Presentation
Table 1: Typical Method Validation Parameters for Fatty Acid Quantification
| Parameter | Acceptance Criteria | Common Issues | Troubleshooting |
| Linearity (R²) | > 0.995[8] | Poor fit of data points to the regression line. | Re-prepare standards, check for detector saturation, adjust concentration range.[13] |
| Precision (%RSD) | < 15% | High variability in replicate measurements. | Check for injector/syringe issues, leaks, and sample stability.[1] |
| Accuracy (% Recovery) | 85-115%[8] | Analyte loss or signal suppression/enhancement. | Optimize extraction, use an appropriate internal standard, investigate matrix effects.[8] |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | The lowest concentration that can be reliably quantified. | Improve sample cleanup, increase injection volume, use a more sensitive instrument. |
Table 2: Common Internal Standards for Fatty Acid Analysis
| Internal Standard | Type | Rationale for Use |
| Deuterated Analogs (e.g., TPA-d5) | Stable Isotope Labeled | Ideal choice; identical chemical and physical properties to the analyte.[7] |
| Heptadecanoic Acid (C17:0) | Odd-Chain Saturated Fatty Acid | Not naturally abundant in most biological samples.[7] |
| Nonadecanoic Acid (C19:0) | Odd-Chain Saturated Fatty Acid | Another option not commonly found in biological systems. |
| Docosatrienoic Acid (22:3n-3) | Polyunsaturated Fatty Acid | Used when it is not expected to be present in the samples being analyzed.[9] |
Experimental Protocols
Protocol: General Procedure for Extraction and Derivatization of Fatty Acids from Plasma for GC-MS Analysis
This protocol provides a general guideline for the extraction of total fatty acids from plasma and their subsequent conversion to FAMEs for GC-MS analysis.
Materials:
-
Plasma sample
-
Internal Standard solution (e.g., C17:0 in methanol)
-
Chloroform
-
0.9% NaCl solution
-
Boron trifluoride (BF₃) in methanol (14%)
-
Anhydrous sodium sulfate (B86663)
-
Conical glass tubes with Teflon-lined screw caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma into a glass tube.
-
Add a known amount of the internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
-
Lipid Extraction:
-
Vortex the tube vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.
-
Vortex again for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform layer) containing the lipids into a new clean glass tube.
-
-
Drying:
-
Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen gas.
-
-
Derivatization (Methylation):
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[1]
-
Seal the tube tightly and heat at 60-100°C for 10-30 minutes. (Note: Optimization of time and temperature may be required) .
-
Cool the tube to room temperature.
-
-
FAME Extraction:
-
Add 1 mL of hexane and 1 mL of water to the tube.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation for GC-MS:
-
Evaporate the hexane under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).
-
Transfer the final sample to a GC vial for analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of long-chain mono- and polyunsaturated fatty acids [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [Quantifiable method of polyunsaturated fatty acids in human plasma by optimized gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Tetracosapentaenoic Acid and Eicosapentaenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA; 20:5n-3) is a well-researched omega-3 polyunsaturated fatty acid (PUFA) renowned for its wide range of bioactive properties, particularly its anti-inflammatory and cardiovascular benefits.[1][2] Tetracosapentaenoic acid (TPA; 24:5n-3), a very-long-chain PUFA, is primarily known as an intermediate in the endogenous synthesis of docosahexaenoic acid (DHA) from EPA.[3] While the bioactivity of EPA is extensively documented, the intrinsic biological effects of TPA are less understood. This guide provides a comparative overview of the known bioactivities of TPA and EPA, focusing on their roles in inflammation and cardiovascular health, supported by available experimental data.
Comparative Bioactivity: TPA vs. EPA
Emerging research suggests that TPA possesses its own distinct bioactive properties, moving beyond its role as a mere metabolic precursor. While direct comparative studies remain limited, preliminary data indicates that TPA shares some of the beneficial effects of EPA, particularly in modulating inflammatory and metabolic pathways.
Anti-inflammatory Effects
Both EPA and TPA have demonstrated anti-inflammatory potential. EPA's anti-inflammatory mechanisms are well-established and include competition with the pro-inflammatory omega-6 fatty acid arachidonic acid (AA) for metabolic enzymes, leading to the production of less potent pro-inflammatory eicosanoids and the synthesis of specialized pro-resolving mediators (SPMs) like resolvins of the E-series.[4][5]
Recent in vitro studies have shown that purified TPA can also suppress inflammation in lipopolysaccharide-stimulated macrophage cells.[1] This suggests that TPA may have direct anti-inflammatory effects, although the precise mechanisms and a direct comparison of potency with EPA are yet to be fully elucidated.
Cardiovascular Effects
EPA is known to exert multiple cardiovascular benefits, including reducing triglyceride levels, decreasing atherosclerotic plaque formation, and inhibiting platelet aggregation.[1][2] Clinical trials have demonstrated the efficacy of high-dose EPA in reducing cardiovascular events.[6]
Animal studies indicate that dietary supplementation with very-long-chain PUFAs, including TPA, can lead to favorable cardiometabolic changes and a decrease in atherosclerotic plaque area in ApoE-deficient mice.[1] This suggests that TPA may contribute to cardiovascular protection, similar to EPA and DHA.
Activation of Nuclear Receptors
A key mechanism underlying the bioactivity of PUFAs is their ability to act as ligands for nuclear receptors, which regulate gene expression. Both EPA and TPA have been shown to activate peroxisome proliferator-activated receptors (PPARs), a family of transcription factors that play a crucial role in lipid metabolism and inflammation.[1][7] The potent activation of PPARs by TPA suggests a molecular mechanism through which it may exert its anti-inflammatory and metabolic effects.[1]
Data Presentation
Table 1: Comparative Bioactivity of this compound (TPA) vs. Eicosapentaenoic Acid (EPA)
| Bioactive Effect | This compound (TPA) | Eicosapentaenoic Acid (EPA) | Key References |
| Anti-inflammatory | Suppresses inflammation in LPS-stimulated macrophages.[1] | Reduces production of pro-inflammatory eicosanoids; precursor to anti-inflammatory resolvins.[4][5] | [1][4][5] |
| Cardiovascular | Decreased atherosclerotic plaque area in ApoE-/- mice.[1] | Reduces triglycerides; decreases plaque progression; inhibits platelet aggregation.[1][2][6] | [1][2][6] |
| PPAR Activation | Potently activates PPARs.[1] | Activates PPARα.[7] | [1][7] |
| Metabolic Precursor | Precursor to Tetracosahexaenoic Acid (THA) and subsequently DHA.[3] | Precursor to TPA and Docosapentaenoic Acid (DPA).[8] | [3][8] |
Experimental Protocols
In Vitro Anti-inflammatory Assay for TPA
-
Cell Line: RAW264.7 macrophage cells.[1]
-
Stimulus: Lipopolysaccharide (LPS).[1]
-
Treatment: Incubation with purified TPA.[1]
-
Endpoint: Assessment of inflammatory markers (e.g., cytokine production).[1]
-
General Fatty Acid Preparation for Cell Culture: Fatty acids are typically dissolved in a suitable solvent like ethanol (B145695) to create a stock solution. This stock is then complexed with fatty acid-free bovine serum albumin (BSA) in the cell culture medium to ensure solubility and delivery to the cells. The final concentration of the solvent in the medium should be minimal to avoid toxicity.[7]
In Vivo Cardiovascular Effects of TPA in a Mouse Model
-
Animal Model: 9-month-old ApoE-/- mice.[1]
-
Diet: Normal diet or a diet fortified with a fish oil containing approximately 40% (w/w) C24-C28 rich very-long-chain PUFAs (including TPA) at 1% or 3% (w/w) for 8 weeks.[1]
-
Endpoints:
Signaling Pathways and Logical Relationships
The bioactivity of both TPA and EPA is intrinsically linked to their metabolism and their ability to influence cellular signaling cascades.
Caption: Biosynthesis and signaling pathways of TPA and EPA.
The diagram above illustrates the metabolic relationship between EPA and TPA, and their convergent and divergent signaling pathways leading to anti-inflammatory and cardioprotective effects. EPA is elongated to TPA by the enzyme ELOVL2.[1] Both fatty acids can activate PPARs, leading to changes in gene expression that favor reduced inflammation and improved cardiovascular health.[1][7] EPA also directly competes with arachidonic acid and is a precursor to anti-inflammatory resolvins.[4][5]
Conclusion
While research on this compound is still in its early stages, emerging evidence suggests that it is not merely a metabolic intermediate but a bioactive molecule with its own anti-inflammatory and cardiometabolic benefits. Preliminary data indicates that TPA, similar to EPA, can suppress inflammation and favorably modulate factors associated with cardiovascular disease, likely through the activation of PPARs.
For researchers and drug development professionals, TPA represents a novel area of investigation within the field of omega-3 fatty acids. Further studies are warranted to directly compare the potency and mechanisms of action of TPA and EPA, and to explore the therapeutic potential of TPA in inflammatory and cardiovascular diseases. A significant research gap exists in understanding the full spectrum of TPA's bioactivity and its potential synergistic or independent effects when co-administered with EPA or other omega-3 PUFAs.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Omega−3 fatty acid - Wikipedia [en.wikipedia.org]
- 3. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega-3 fatty acids and inflammatory processes: from molecules to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating EPA from EPA/DHA in cardiovascular risk reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omega-3 fatty acids regulate gene expression levels differently in subjects carrying the PPARα L162V polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tetracosapentaenoic Acid vs. DHA in Neuronal Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The omega-3 polyunsaturated fatty acids (PUFAs), docosahexaenoic acid (DHA) and its metabolic precursor, tetracosapentaenoic acid (TPA), are crucial components of neuronal membranes. While DHA's neuroprotective and anti-inflammatory roles are extensively documented, the direct effects of TPA in neuronal cell models remain less explored. This guide provides a comparative analysis of TPA and DHA, summarizing the current understanding of their roles in neuronal health, with a focus on experimental data from in vitro studies. Given the limited research directly comparing the two, this guide synthesizes the well-established functions of DHA and discusses the potential implications for TPA as its immediate precursor in the omega-3 biosynthesis pathway.
Comparative Overview of TPA and DHA
Docosahexaenoic acid (DHA, 22:6n-3) is the most abundant omega-3 PUFA in the brain and is integral to the structure and function of neuronal membranes.[1][2] It plays a critical role in neurogenesis, synaptic plasticity, and the resolution of inflammation.[3][4] this compound (TPA, 24:5n-3) is an intermediate in the endogenous synthesis of DHA from eicosapentaenoic acid (EPA).[5] While direct experimental data on the specific neuronal effects of TPA is scarce, its position as a precursor suggests that a portion of the beneficial effects observed with omega-3 PUFA supplementation could be, in part, mediated by TPA or its conversion to DHA.
Quantitative Data Summary
The following tables summarize the known quantitative effects of DHA in various neuronal and glial cell models. Due to a lack of direct experimental data for TPA, a direct quantitative comparison is not currently possible.
Table 1: Effects of DHA on Neuroinflammation in Microglial Cell Models
| Parameter | Cell Model | Treatment/Concentration | Observed Effect | Reference |
| Pro-inflammatory Cytokine (TNF-α, IL-6) Release | BV-2 microglia, MG6 microglia | LPS stimulation + DHA (100 µM) | Significant reduction in TNF-α and IL-6 release. | [6] |
| NF-κB Activation | BV-2 microglia | LPS stimulation + DHA | Inhibition of NF-κB nuclear translocation. | [7] |
| Microglial Polarization (M1/M2 markers) | CHME3 cells | DHA treatment | Upregulation of M2 markers (CD206, CD163), downregulation of M1 markers (CD40, CD86). | [5] |
| Phagocytosis | Microglia | DHA treatment | Enhanced phagocytosis of amyloid-β. | [5] |
Table 2: Effects of DHA on Neuronal Survival and Oxidative Stress
| Parameter | Cell Model | Insult | Treatment/Concentration | Observed Effect | Reference |
| Cell Viability | Primary hippocampal neurons | H₂O₂/t-BHP-induced oxidative stress | DHA-enriched phosphatidylserine | Improved cell morphology and restoration of neural network structure.[8][9] | [8][9] |
| Apoptosis (Caspase-3 activity) | PC12 cells | H₂O₂-induced oxidative stress | DHA-enriched phosphatidylserine | Significant inhibition of apoptosis. | [10] |
| Oxidative Stress (ROS levels) | Immortalized Fischer rat Schwann cells (IFRS1) | tBHP-induced oxidative stress | DHA (10 µM) | Protection against oxidative stress-induced cytotoxicity.[2] | [2] |
| Antioxidant Enzyme Levels (SOD, T-AOC) | PC12 cells | H₂O₂-induced oxidative stress | DHA-enriched phosphatidylserine | Increased levels of superoxide (B77818) dismutase (SOD) and total antioxidant capacity (T-AOC). | [10] |
Signaling Pathways
DHA exerts its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways. The conversion of TPA to DHA is a critical step in providing the substrate for these pathways.
DHA Biosynthesis Pathway
The synthesis of DHA from its precursor α-linolenic acid (ALA) involves a series of elongation and desaturation steps, with TPA being a key intermediate.
References
- 1. Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Omega-3 Polyunsaturated Fatty Acids and Oxylipins in Neuroinflammation and Management of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Effects of eicosapentaenoic acid on synaptic plasticity, fatty acid profile and phosphoinositide 3-kinase signaling in rat hippocampus and differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effects of n-3 Polyunsaturated Fatty Acid-Enriched Phosphatidylserine Against Oxidative Damage in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-inflammatory Potential of Tetracosapentaenoic Acid: A Comparative Analysis with EPA and DHA
For Researchers, Scientists, and Drug Development Professionals
The landscape of omega-3 polyunsaturated fatty acids (PUFAs) and their therapeutic applications in inflammatory diseases is dominated by eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). However, emerging interest in lesser-known long-chain omega-3s, such as tetracosapentaenoic acid (24:5n-3, TPA), necessitates a thorough evaluation of their comparative anti-inflammatory efficacy. This guide provides a comprehensive comparison of the anti-inflammatory effects of TPA with the well-established actions of EPA and DHA, supported by experimental data and detailed methodologies.
Comparative Anti-inflammatory Effects
While direct comparative studies on the anti-inflammatory effects of TPA versus EPA and DHA are limited, we can infer its potential by examining the established mechanisms of its more studied counterparts. Omega-3 PUFAs are known to exert their anti-inflammatory effects through several key mechanisms.[1][2] These include the competitive inhibition of arachidonic acid (AA) metabolism, leading to a decrease in pro-inflammatory eicosanoids, and the production of specialized pro-resolving mediators (SPMs) that actively resolve inflammation.[1][3] Furthermore, n-3 PUFAs can modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and activate anti-inflammatory transcription factors like peroxisome proliferator-activated receptors (PPARs).[1][4]
Studies on EPA and DHA have demonstrated their ability to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[3][5][6] They also decrease the expression of adhesion molecules, which are crucial for the recruitment of immune cells to sites of inflammation.[1]
Interestingly, some studies suggest differential effects between EPA and DHA. For instance, DHA has been reported to have a stronger effect in reducing the genetic expression and secretion of certain pro-inflammatory proteins compared to EPA.[7][8] Conversely, EPA may be more effective at improving the overall balance between pro- and anti-inflammatory proteins.[7][8]
The following table summarizes the known anti-inflammatory effects of EPA and DHA, which can serve as a benchmark for future investigations into TPA.
| Inflammatory Marker/Pathway | Effect of EPA | Effect of DHA | Supporting Evidence |
| Pro-inflammatory Cytokines | |||
| TNF-α | ↓ | ↓ | [3][5][6] |
| IL-6 | ↓ | ↓ | [3][5][6] |
| IL-1β | ↓ | ↓ | [3] |
| Eicosanoids | |||
| Prostaglandins (from AA) | ↓ | ↓ | [1][4] |
| Leukotrienes (from AA) | ↓ | ↓ | [1][4] |
| Specialized Pro-resolving Mediators | |||
| Resolvins (E-series) | ↑ | - | [1] |
| Resolvins (D-series), Protectins, Maresins | - | ↑ | [1][3] |
| Signaling Pathways | |||
| NF-κB Activation | ↓ | ↓ | [1][4] |
| PPARα/γ Activation | ↑ | ↑ | [4] |
| Adhesion Molecules | ↓ | ↓ | [1] |
Note: ↓ indicates a decrease/inhibition, ↑ indicates an increase/activation. The table is based on available research for EPA and DHA; equivalent data for TPA is largely unavailable and warrants further investigation.
Experimental Protocols
To facilitate further research into the anti-inflammatory properties of TPA, this section outlines common experimental methodologies used to assess the effects of omega-3 fatty acids on inflammation.
In Vitro Assays
1. Cell Culture and Stimulation:
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1) are commonly used as they play a central role in inflammation.[9]
-
Treatment: Cells are pre-incubated with the fatty acid of interest (TPA, EPA, or DHA) at various concentrations.
-
Stimulation: Inflammation is induced using a pro-inflammatory stimulus such as lipopolysaccharide (LPS).[9]
2. Measurement of Inflammatory Mediators:
-
Cytokine Quantification: Levels of secreted cytokines (TNF-α, IL-6, etc.) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9][10]
-
Gene Expression Analysis: The expression levels of genes encoding inflammatory proteins are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
3. Western Blotting for Signaling Pathway Analysis:
-
This technique is used to measure the protein levels of key components of signaling pathways like NF-κB (e.g., p65, IκBα) to determine their activation status.
In Vivo Models
1. Animal Models of Inflammation:
-
Common models include LPS-induced systemic inflammation, collagen-induced arthritis, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
-
Animals are fed diets supplemented with the test fatty acids for a specified period before the inflammatory challenge.
2. Assessment of Inflammatory Markers:
-
Blood and tissue samples are collected to measure cytokine levels (ELISA), eicosanoid profiles (mass spectrometry), and gene expression (qRT-PCR).
-
Histological analysis of tissues can be performed to assess the extent of inflammation and tissue damage.
Visualizing the Mechanisms
To better understand the complex interplay of these fatty acids in the inflammatory cascade, the following diagrams illustrate key pathways and experimental workflows.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Competitive metabolism of omega-3 and omega-6 fatty acids.
Conclusion and Future Directions
While EPA and DHA are well-established anti-inflammatory agents, the therapeutic potential of this compound remains largely unexplored. Based on the known mechanisms of other long-chain omega-3 fatty acids, it is plausible that TPA possesses significant anti-inflammatory properties. Future research should focus on direct, head-to-head comparisons of TPA with EPA and DHA using the standardized experimental protocols outlined in this guide. Such studies are crucial for elucidating the unique therapeutic value of TPA and expanding the arsenal (B13267) of omega-3 fatty acids for the management of inflammatory diseases. The data and methodologies presented here provide a foundational framework for researchers and drug development professionals to validate and potentially harness the anti-inflammatory effects of this compound.
References
- 1. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17 Science-Based Benefits of Omega-3 Fatty Acids [healthline.com]
- 3. mdpi.com [mdpi.com]
- 4. The Anti-Inflammatory and Antioxidant Properties of n-3 PUFAs: Their Role in Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Supplementation with n-3 Fatty Acids Extracted from Microalgae on Inflammation Biomarkers from Two Different Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential effects of high dose omega-3 fatty acids on metabolism and inflammation in patients with obesity: eicosapentaenoic and docosahexaenoic acid supplementation [frontiersin.org]
- 7. New Study Finds Fish Oil Omega-3s EPA and DHA Work Differently on Chronic Inflammation | Tufts Now [now.tufts.edu]
- 8. Omega-3 DHA has stronger anti-inflammatory effect than Omega-3 EPA: Study [medicaldialogues.in]
- 9. Docosahexaenoic acid antagonizes the boosting effect of palmitic acid on LPS inflammatory signaling by inhibiting gene transcription and ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Omega 3 fatty acid docosahexaenoic acid (DHA) mitigates inflammatory responses in experimental sepsis [frontiersin.org]
A Comparative Analysis of Tetracosapentaenoic Acid and Other Omega-3 Fatty Acids: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of tetracosapentaenoic acid (TPA) against other prominent omega-3 fatty acids, namely eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Drawing upon available experimental data, this document summarizes the current understanding of their comparative anti-inflammatory, cardiovascular, and neurological effects. Due to the limited direct research on TPA, this guide also incorporates data on docosapentaenoic acid (DPA), a structurally and metabolically related omega-3, to infer the potential therapeutic profile of TPA.
Introduction to Very-Long-Chain Omega-3 Fatty Acids
Omega-3 polyunsaturated fatty acids (PUFAs) are essential nutrients with well-documented health benefits. While EPA (20:5n-3) and DHA (22:6n-3) are the most extensively studied, emerging research is shedding light on the biological significance of very-long-chain omega-3 fatty acids, including this compound (TPA, 24:5n-3). TPA is a key intermediate in the endogenous conversion of EPA to DHA. This metabolic position suggests that TPA may possess unique physiological functions or contribute to the overall effects of omega-3 supplementation.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from clinical and preclinical studies, comparing the effects of different omega-3 fatty acids on key biomarkers.
Anti-Inflammatory Effects
Omega-3 fatty acids are renowned for their anti-inflammatory properties, which are attributed to their ability to modulate the production of eicosanoids and other inflammatory mediators.
| Fatty Acid | Key Findings | References |
| EPA | Generally considered to have potent anti-inflammatory effects. It competes with arachidonic acid (AA) for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of less inflammatory eicosanoids.[1] | [1] |
| DHA | Also exhibits strong anti-inflammatory properties, potentially more potent than EPA in some contexts. It is a precursor to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.[1] | [1] |
| DPA (n-3) | Preclinical studies suggest DPA possesses unique anti-inflammatory actions. It can be more effective than EPA in reducing the expression of certain pro-inflammatory genes. Limited human studies suggest a role in reducing systemic inflammation.[2] | [2] |
| TPA | Direct comparative data on the anti-inflammatory efficacy of TPA is currently lacking. However, as a metabolic intermediate between EPA and DHA, it is hypothesized to contribute to the overall anti-inflammatory milieu. | - |
Cardiovascular Effects
The cardiovascular benefits of omega-3 fatty acids are well-established, with differential effects observed for EPA and DHA.
| Fatty Acid | Effect on Triglycerides | Effect on LDL-C | Effect on HDL-C | Effect on Blood Pressure | References |
| EPA | Lowers triglycerides. | Generally neutral or slight increase. | Minimal effect. | Modest reduction. | [3][[“]] |
| DHA | More potent than EPA in lowering triglycerides. | May increase LDL-C, but also increases LDL particle size, which may be less atherogenic. | Tends to increase HDL-C more than EPA. | More effective than EPA in reducing blood pressure. | [3][[“]][5] |
| DPA (n-3) | Some studies suggest DPA may be more effective than EPA at reducing triglycerides. | Data is limited. | Data is limited. | Data is limited. | [6] |
| TPA | No direct clinical data available. | No direct clinical data available. | No direct clinical data available. | No direct clinical data available. | - |
Neurological Effects
DHA is the most abundant omega-3 fatty acid in the brain and is crucial for neurological function. EPA and other omega-3s also play important roles.
| Fatty Acid | Key Findings | References |
| EPA | May have benefits in mood disorders and shows some neuroprotective effects. | [7] |
| DHA | Critical for brain development and cognitive function. It is a major structural component of neuronal membranes and a precursor to neuroprotective mediators. | [7][8] |
| DPA (n-3) | Can be retro-converted to EPA or elongated to DHA in the brain, suggesting it can contribute to the brain's omega-3 pool. Shows neuroprotective effects in preclinical models. | [9] |
| TPA | As a precursor to DHA, TPA is likely important for maintaining adequate brain DHA levels. Direct studies on its neurological effects are needed. | - |
Signaling Pathways and Mechanisms of Action
The diverse physiological effects of omega-3 fatty acids are mediated through multiple signaling pathways. The following diagrams illustrate some of the key mechanisms.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited, providing a framework for the experimental assessment of omega-3 fatty acid efficacy.
Quantification of Eicosanoids by LC-MS/MS
A common method for analyzing the profile of inflammatory mediators derived from omega-3 and omega-6 fatty acids.[10][11][12][13]
-
Sample Preparation: Biological samples (e.g., plasma, serum, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction containing eicosanoids.
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), typically reversed-phase, to resolve individual eicosanoid species.
-
Mass Spectrometric Detection: The separated compounds are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer (MS/MS). Quantification is achieved by comparing the signal of each analyte to that of a known amount of an internal standard.
Assessment of Lipid Profile
Standard clinical chemistry methods are used to determine the effects of omega-3 fatty acids on plasma lipid levels.[14][15][16][17]
-
Sample Collection: Fasting blood samples are collected from subjects.
-
Analysis: Automated clinical chemistry analyzers are used to measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides.
-
Calculations: LDL cholesterol is often calculated using the Friedewald equation if triglycerides are below 400 mg/dL.
Evaluation of Cognitive Function in Rodent Models
Behavioral tests are employed to assess the impact of omega-3 fatty acid supplementation on learning and memory.[18][19][20][21][22]
-
Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water.
-
Novel Object Recognition: This test evaluates recognition memory. Mice are habituated to two identical objects and then presented with one familiar and one novel object.
-
Y-Maze: This test can be used to assess spatial working memory based on the natural tendency of rodents to explore novel environments.
Discussion and Future Directions
The existing body of evidence strongly supports the distinct and complementary roles of EPA and DHA in maintaining health and preventing disease. While EPA appears to have more pronounced effects on certain aspects of inflammation and cardiovascular risk, DHA is paramount for neurological health and triglyceride reduction.[[“]][23]
The role of TPA in human health is an area of active investigation. Its position as a metabolic intermediate between EPA and DHA suggests it is not merely a transient molecule but may possess its own biological activities. The findings that EPA supplementation raises plasma TPA levels, while DHA does not, point to a potential mechanism whereby some of the benefits attributed to EPA could be mediated, at least in part, by its conversion to TPA and its derivatives.
The limited but promising data on n-3 DPA, a close structural relative of TPA, further supports the notion that very-long-chain omega-3 fatty acids may have unique and potent bioactivities. The observation that DPA may be more effective than EPA in reducing triglycerides warrants further investigation.[6]
Future research should focus on elucidating the specific functions of TPA through head-to-head comparative studies with EPA and DHA. The development of high-purity TPA formulations for preclinical and clinical trials will be crucial in this endeavor. Such studies will help to determine if TPA offers therapeutic advantages over existing omega-3 formulations for specific health conditions.
Conclusion
References
- 1. Omega-3 oils EPA & DHA differ in actions that tackle inflammation [nutraingredients.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 4. consensus.app [consensus.app]
- 5. mdpi.com [mdpi.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-3 (OMEGA-3) FATTY ACIDS: EFFECTS ON BRAIN DOPAMINE SYSTEMS AND POTENTIAL ROLE IN THE ETIOLOGY AND TREATMENT OF NEUROPSYCHIATRIC DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 11. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. lipidmaps.org [lipidmaps.org]
- 14. primescholars.com [primescholars.com]
- 15. Lipid profile analysis: Significance and symbolism [wisdomlib.org]
- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 17. jcp.bmj.com [jcp.bmj.com]
- 18. Fish oil promotes survival and protects against cognitive decline in severely undernourished mice by normalizing satiety signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Omega-3 Fatty Acid Supplementation on Cognitive Functions and Neural Substrates: A Voxel-Based Morphometry Study in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The effect of omega-3 fish oil supplementation on cognition and neuroinflammation in a mouse model of Western diet induced obesity. [holocron.lib.auburn.edu]
- 22. Omega-3 fatty acid supplementation and cognitive function: are smaller dosages more beneficial? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. swolverine.com [swolverine.com]
Biomarker Validation of Tetracosapentaenoic Acid: A Comparative Guide for Disease Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of disease biomarker discovery is continually evolving, with a growing interest in the role of bioactive lipids. Among these, omega-3 polyunsaturated fatty acids (PUFAs) have garnered significant attention for their anti-inflammatory properties and potential as therapeutic and diagnostic agents. While eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-studied, emerging research is shedding light on the significance of their metabolic intermediates. This guide provides a comparative analysis of tetracosapentaenoic acid (TPA; 24:5n-3) as a potential biomarker in various disease models, presenting available experimental data and detailed methodologies for its assessment.
The Rationale for this compound as a Biomarker
This compound is a key intermediate in the conversion of EPA to DHA.[1][2] Its position in this critical metabolic pathway suggests that its levels may reflect alterations in enzymatic activity and substrate availability, which are often dysregulated in pathological states. The potential of TPA as a biomarker stems from its role in the inflammatory cascade and its responsiveness to dietary interventions.
Comparative Data on this compound and Other Omega-3 Fatty Acids
While comprehensive biomarker validation studies for TPA are still emerging, preliminary data from various studies provide insights into its potential. The following tables summarize available quantitative data comparing TPA with its more extensively studied counterparts, EPA and DHA.
| Analyte | Disease Model/Condition | Matrix | Key Findings | Reference |
| TPA | Neuroinflammation (LPS-induced mice) | Brain | Low-dose TPA inhibited the overexpression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [3] |
| TPA | Healthy Humans (EPA Supplementation) | Plasma | EPA supplementation significantly increased plasma TPA levels, suggesting a direct metabolic link. | [4] |
| EPA | Inflammatory Bowel Disease | Plasma | Altered levels of EPA are observed in patients with active inflammatory bowel disease. | [5] |
| DHA | Alzheimer's Disease (Animal Model) | Brain | Dietary DHA supplementation has been shown to reduce amyloid-beta and tau pathologies. | [6] |
| EPA & DHA | Cardiovascular Disease | Blood | Higher blood levels are associated with a lower risk of cardiovascular events. | [7] |
This table presents a selection of findings to illustrate the comparative context of TPA. It is not an exhaustive list of all available literature.
Experimental Protocols
Accurate and reproducible quantification of TPA is crucial for its validation as a biomarker. The following is a detailed protocol for the analysis of fatty acids, including TPA, in biological samples using gas chromatography-mass spectrometry (GC-MS).
Protocol: Quantification of this compound in Plasma by GC-MS
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.
-
Tightly cap the tube and heat at 100°C for 45 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane (B92381) and 1 mL of distilled water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: SP-2560, 100 m x 0.25 mm x 0.20 µm or similar polar capillary column.
-
Oven Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: 4°C/minute to 240°C.
-
Hold at 240°C for 20 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Analysis: Identify and quantify TPA-methyl ester based on its retention time and mass spectrum compared to a certified reference standard.
Visualizing Pathways and Processes
To further elucidate the role of TPA and the workflow for its validation, the following diagrams are provided.
Conclusion and Future Directions
This compound presents an intriguing candidate as a biomarker for diseases with an inflammatory component. Its position in the omega-3 metabolic pathway and preliminary evidence of its modulation in response to inflammation and dietary intervention warrant further investigation. While robust clinical validation is still needed, the analytical methods for its quantification are well-established. Future research should focus on large-scale cohort studies to determine the sensitivity and specificity of TPA as a biomarker for specific diseases, and to explore its potential in monitoring therapeutic responses. This will ultimately determine its clinical utility in precision medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma polyunsaturated fatty acid pattern in active inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differentiating EPA from EPA/DHA in cardiovascular risk reduction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tetracosapentaenoic Acid and its Precursors on Gene Expression: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the effects of n-3 polyunsaturated fatty acids (PUFAs), specifically focusing on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), on gene expression. While tetracosapentaenoic acid (TPA; 24:5n-3) is a key intermediate in the metabolic conversion of EPA to DHA, direct comparative studies on its specific effects on gene expression are currently limited in publicly available research. This document summarizes the existing experimental data on its precursors, EPA and DHA, to offer valuable insights for researchers, scientists, and drug development professionals in the field of lipidomics and gene regulation.
The primary focus of this guide is to present the differential effects of EPA and DHA on the expression of genes involved in critical cellular processes, including inflammation and lipid metabolism. The information is compiled from various in vitro studies, primarily utilizing macrophage and liver cell lines.
Data Presentation: Quantitative Effects on Gene Expression
The following tables summarize the comparative effects of EPA and DHA on the expression of key genes involved in inflammation and lipid metabolism. The data is collated from studies on THP-1 macrophages and other relevant cell lines. It is important to note that the effects can be dose-dependent and may vary based on the specific experimental conditions.
Table 1: Comparative Effects of EPA and DHA on Inflammatory Gene Expression in THP-1 Macrophages
| Gene | Function | Effect of EPA (10-75 µM) | Effect of DHA (10-75 µM) | Citation(s) |
| NF-κB Pathway | ||||
| AKT1 | Pro-inflammatory signaling | ↓ | ↓ | [1] |
| MAPK | Pro-inflammatory signaling | ↓ | ↓ | [1] |
| NFKB | Master regulator of inflammation | ↓ | ↓ | [1] |
| Cytokines | ||||
| TNFA | Pro-inflammatory cytokine | ↓ | ↓ | [1] |
| IL1B | Pro-inflammatory cytokine | ↓ | ↓ | [1] |
| MCP1 | Chemokine (attracts immune cells) | ↓ | ↓ | [1] |
| Fatty Acid Metabolism & Inflammation | ||||
| PTGS2 (COX-2) | Prostaglandin synthesis | ↓ | ↓ | [1] |
| ALOX5 | Leukotriene synthesis | ↓ | ↓ | [1] |
| Oxidative Stress | ||||
| MGST1 | Detoxification | ↑ | ↑ | [1] |
| NOS2 | Nitric oxide synthesis | ↓ | ↓ | [1] |
Note: ↓ indicates downregulation of gene expression; ↑ indicates upregulation of gene expression.
Table 2: Comparative Effects of EPA and DHA on Lipid Metabolism Gene Expression
| Gene | Function | Effect of EPA | Effect of DHA | Citation(s) |
| Transcription Factors | ||||
| SREBP-1c | Master regulator of lipogenesis | ↓ | ↓ | [2][3] |
| PPARα | Promotes fatty acid oxidation | ↑ | ↑ (weak activator) | [4][5] |
| PPARγ | Adipogenesis, lipid storage | ↑ | ↑ | [6][7] |
| Lipogenic Enzymes | ||||
| FASN | Fatty acid synthesis | ↓ | ↓ | [2] |
| ACACA | Fatty acid synthesis | ↓ | ↓ | [2] |
Note: ↓ indicates downregulation of gene expression; ↑ indicates upregulation of gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature concerning the effects of fatty acids on gene expression.
1. Cell Culture and Fatty Acid Treatment
-
Cell Line: THP-1 human monocytic cells are a common model. They are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Fatty Acid Preparation: EPA and DHA are typically dissolved in ethanol (B145695) and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate their delivery in cell culture media.
-
Treatment: Differentiated macrophages are incubated with various concentrations of fatty acid-BSA complexes (e.g., 10 µM, 50 µM, 75 µM) for a specified period (e.g., 24 hours) before analysis. A vehicle control (BSA in media) is always included. In some studies, cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to study the anti-inflammatory effects of the fatty acids.[8][9]
2. RNA Isolation
-
Procedure: Total RNA is extracted from the treated cells using a TRIzol-based method or commercial kits designed for RNA isolation from cells or lipid-rich tissues.
-
Quality Control: The quality and quantity of the isolated RNA are assessed using spectrophotometry (A260/280 ratio) and agarose (B213101) gel electrophoresis to ensure integrity.
3. Gene Expression Analysis (RT-qPCR)
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR: The relative expression of target genes is quantified using real-time PCR (qPCR) with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalization: The expression levels of target genes are normalized to a stable housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input and reverse transcription efficiency.
-
Data Analysis: The relative fold change in gene expression is calculated using the 2-ΔΔCt method.
Mandatory Visualizations
Biosynthetic Pathway of n-3 Polyunsaturated Fatty Acids
Caption: The Sprecher pathway for the biosynthesis of DHA from ALA.
Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for studying fatty acid effects on gene expression.
Signaling Pathways Modulated by EPA and DHA
Caption: Key signaling pathways influenced by EPA and DHA.
References
- 1. Polyunsaturated Fatty Acids Selectively Suppress Sterol Regulatory Element-binding Protein-1 through Proteolytic Processing and Autoloop Regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated fatty acids decrease the expression of sterol regulatory element-binding protein-1 in CaCo-2 cells: effect on fatty acid synthesis and triacylglycerol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-3 PUFA Supplementation Triggers PPAR-α Activation and PPAR-α/NF-κB Interaction: Anti-Inflammatory Implications in Liver Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-3 polyunsaturated fatty acid regulation of hepatic gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eicosapentaenoic acid (EPA) activates PPARγ signaling leading to cell cycle exit, lipid accumulation, and autophagy in human meibomian gland epithelial cells (hMGEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Galectin-3 in acute myocardial infarction: from molecular mechanisms to clinical translation [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Role of Tetracosapentaenoic Acid in the Sprecher Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Sprecher pathway for docosahexaenoic acid (DHA) biosynthesis, with a central focus on validating the role of its key intermediate, tetracosapentaenoic acid (24:5n-3). We will explore experimental data comparing its efficacy against alternative biosynthetic routes and provide detailed protocols for the key experiments cited.
Introduction
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for cognitive function, visual development, and possessing anti-inflammatory properties. While direct dietary intake is the primary source for humans, endogenous biosynthesis from shorter-chain omega-3 fatty acids like α-linolenic acid (ALA) is possible. The predominant route for this conversion in vertebrates is the Sprecher pathway. This pathway is characterized by a series of elongation and desaturation steps, culminating in a final peroxisomal β-oxidation. A crucial and defining intermediate in this pathway is this compound (TPA, 24:5n-3). Understanding the efficiency and regulation of the Sprecher pathway, and particularly the metabolic fate of TPA, is paramount for developing strategies to enhance endogenous DHA synthesis.
This guide will delve into the experimental evidence that validates the role of TPA and compare the Sprecher pathway to alternative DHA biosynthesis pathways, such as the more direct Δ4 desaturase pathway found in some teleost fish and the anaerobic polyketide synthase (PKS) pathway present in some microorganisms.
Data Presentation: Quantitative Comparison of DHA Biosynthesis Pathways
The following tables summarize quantitative data from various studies, comparing the substrate specificity and efficiency of key enzymes in the Sprecher pathway and the alternative Δ4 desaturase pathway.
Table 1: Substrate Specificity of Fish Fatty Acyl Desaturase 2 (Fads2) Enzymes
| Fish Species | Fads2 Type | Substrate | Product | Conversion Efficiency (%) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Δ6 | 18:3n-3 (ALA) | 18:4n-3 | 25.3 ± 2.1 | Oboh et al., 2017 |
| 24:5n-3 (TPA) | 24:6n-3 (THA) | 15.8 ± 1.5 | Oboh et al., 2017 | ||
| Zebrafish (Danio rerio) | Δ6 | 18:3n-3 (ALA) | 18:4n-3 | 22.1 ± 1.8 | Oboh et al., 2017 |
| 24:5n-3 (TPA) | 24:6n-3 (THA) | 12.4 ± 1.1 | Oboh et al., 2017 | ||
| Rabbitfish (Siganus canaliculatus) | Δ4 | 22:5n-3 (DPA) | 22:6n-3 (DHA) | 35.7 ± 3.5 | Oboh et al., 2017 |
| 24:5n-3 (TPA) | 24:6n-3 (THA) | < 1.0 | Oboh et al., 2017 | ||
| Medaka (Oryzias latipes) | Δ4 | 22:5n-3 (DPA) | 22:6n-3 (DHA) | 28.4 ± 2.9 | Oboh et al., 2017 |
| 24:5n-3 (TPA) | 24:6n-3 (THA) | < 1.0 | Oboh et al., 2017 |
Conversion efficiency is calculated as ([product]/[product + substrate]) x 100. Data are presented as mean ± SD.
Table 2: Kinetic Parameters of Key Enzymes in the Sprecher Pathway
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Organism | Reference |
| Δ6 Desaturase (Fads2) | 18:3n-3 (ALA) | 15.2 | 1.2 | Rat Liver Microsomes | Ivanetich et al., 1996 |
| Δ6 Desaturase (Fads2) | 24:5n-3 (TPA) | ~20-30 (estimated) | Lower than for ALA | Rat Liver Microsomes | Gregory et al., 2011[1] |
| Elongase (Elovl5) | 20:5n-3 (EPA) | 18.5 | 0.8 | Rat | Gregory et al., 2011[1] |
| Elongase (Elovl2) | 22:5n-3 (DPA) | 12.3 | 1.5 | Rat | Gregory et al., 2011[1] |
| Elongase (Elovl2) | 24:5n-3 (TPA) | Not a preferred substrate | - | Rat | Gregory et al., 2011[1] |
Note: Direct kinetic data for the Δ6 desaturation of 24:5n-3 is limited. The provided estimate is based on competitive inhibition studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the Sprecher pathway.
Protocol 1: Heterologous Expression of Desaturases and Elongases in Saccharomyces cerevisiae
This protocol is fundamental for characterizing the function and substrate specificity of individual enzymes involved in fatty acid metabolism.
1. Vector Construction:
- Amplify the open reading frame (ORF) of the desaturase or elongase gene from cDNA using PCR with primers containing appropriate restriction sites.
- Digest the PCR product and the yeast expression vector (e.g., pYES2) with the corresponding restriction enzymes.
- Ligate the digested gene insert into the expression vector.
- Transform the ligation product into E. coli for plasmid amplification and sequence verification.
2. Yeast Transformation:
- Prepare competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.
- Transform the yeast cells with the expression vector containing the gene of interest or an empty vector as a control.
- Select for transformed yeast on appropriate selective media (e.g., synthetic complete medium lacking uracil).
3. Enzyme Activity Assay:
- Grow the transformed yeast cultures in selective medium containing raffinose (B1225341) as the carbon source.
- Induce gene expression by adding galactose to the medium.
- Supplement the culture medium with the fatty acid substrate of interest (e.g., 24:5n-3) complexed with bovine serum albumin (BSA).
- Incubate the cultures for 48-72 hours at 30°C.
- Harvest the yeast cells by centrifugation.
4. Fatty Acid Analysis:
- Extract total lipids from the yeast cells using a modified Folch method (chloroform:methanol, 2:1 v/v).
- Prepare fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.
- Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the substrate and product fatty acids.
Protocol 2: In Vitro Peroxisomal β-Oxidation Assay
This assay is used to confirm the final step of the Sprecher pathway, the chain shortening of tetracosahexaenoic acid (THA, 24:6n-3) to DHA.
1. Isolation of Peroxisomes:
- Homogenize fresh liver tissue in a buffered sucrose (B13894) solution.
- Perform differential centrifugation to obtain a crude peroxisomal fraction.
- Further purify the peroxisomes using a density gradient centrifugation (e.g., with Nycodenz or Percoll).
2. β-Oxidation Reaction:
- Prepare a reaction mixture containing the isolated peroxisomes, [1-¹⁴C]-labeled 24:6n-3 as the substrate, and necessary cofactors (ATP, CoA, NAD+, FAD).
- Incubate the reaction mixture at 37°C for a defined period.
- Stop the reaction by adding a strong acid (e.g., perchloric acid).
3. Analysis of Products:
- Separate the chain-shortened fatty acyl-CoAs from the substrate using reverse-phase high-performance liquid chromatography (HPLC).
- Quantify the amount of radiolabeled acetyl-CoA and the chain-shortened products using a scintillation counter.
- Calculate the rate of β-oxidation as nmol of substrate converted per minute per milligram of peroxisomal protein.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
References
A Comparative Analysis of Tetracosapentaenoic Acid and DHA Supplementation In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of tetracosapentaenoic acid (TPA) and docosahexaenoic acid (DHA) supplementation, drawing upon available experimental data. While direct comparative studies on TPA are limited, this document synthesizes findings on its metabolic pathway and contrasts them with the well-documented effects of DHA.
Metabolic Fate and Bioavailability: A Comparative Overview
This compound (24:5n-3, TPA) and its more unsaturated counterpart, tetracosahexaenoic acid (24:6n-3, THA), are recognized as immediate precursors in the endogenous synthesis of docosahexaenoic acid (DHA, 22:6n-3).[1][2][3] The metabolic journey from dietary precursors to the biologically active DHA is a critical area of investigation in omega-3 fatty acid research.
A key distinction emerges when examining the impact of supplementing with different omega-3 fatty acids. Studies in humans have shown that supplementation with eicosapentaenoic acid (EPA), a precursor to TPA, leads to a significant increase in plasma levels of both TPA and THA.[1][2] Conversely, direct supplementation with DHA does not elicit the same effect, suggesting a unidirectional flow in this part of the metabolic pathway where THA accumulates before its conversion to DHA.[1][2]
Interestingly, sex-based differences have been observed, with women generally exhibiting higher plasma concentrations of TPA and THA compared to men.[1][2] This suggests a greater capacity in women to accumulate these 24-carbon omega-3 polyunsaturated fatty acids.
While the bioavailability of DHA from various sources such as fish oil and microalgal oil has been a subject of research,[4] direct comparative data on the bioavailability of TPA is not yet available. The chemical form of the omega-3 supplement, for instance, triglycerides versus ethyl esters, can also influence bioavailability.[5]
Comparative Effects on Lipid Metabolism
In animal models, the administration of THA, a direct downstream metabolite of TPA, has demonstrated potent effects on lipid metabolism. One study in mice found that THA was more effective than both EPA and DHA in suppressing the accumulation of triglycerides in the liver.[6] This finding points to the potential for TPA, via its conversion to THA, to have distinct and potent effects on hepatic lipid handling.
Clinical trials have extensively compared the effects of EPA and DHA on cardiovascular risk factors.[7][8][9][10][11] Both EPA and DHA are known to reduce triglyceride levels.[9][10] However, their effects on other lipid parameters, such as LDL and HDL cholesterol, can differ.[9] Given the limited research on TPA, its precise impact on the broader lipid profile in humans remains to be elucidated.
Data Summary
Table 1: Effects of EPA and DHA Supplementation on Plasma TPA and THA in Humans
| Supplement | Change in Plasma TPA | Change in Plasma THA |
| EPA (3 g/day for 12 weeks) | 215% increase | 112% increase |
| DHA (3 g/day for 12 weeks) | No significant effect | No significant effect |
| Olive Oil (Control) | No significant effect | No significant effect |
Data from a secondary analysis of a double-blind randomized control trial.[1][2]
Experimental Protocols
Key Human Study on EPA and DHA Supplementation
-
Study Design: A double-blind, randomized controlled trial with a 12-week intervention period.[1][2]
-
Intervention Groups:
-
Methodology: Plasma concentrations of TPA and THA were measured at baseline and after 12 weeks of supplementation using gas chromatography-mass spectrometry.[2] The analysis focused on changes in these fatty acid levels and sex-specific differences.[1][2]
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the metabolic relationship between TPA and DHA, and the workflow of the key human experimental study.
Caption: Metabolic conversion pathway of omega-3 fatty acids from ALA to DHA.
Caption: Workflow of the human clinical trial comparing EPA and DHA supplementation.
References
- 1. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Docosahexaenoic acid is both a product of and a precursor to tetracosahexaenoic acid in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Omega-3 Eicosapentaenoic Acid Versus Docosahexaenoic Acid-Rich Fish Oil Supplementation on Plasma Lipids and Lipoproteins in Normolipidemic Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Omega-3 Fatty Acid Supplementation and Coronary Heart Disease Risks: A Meta-Analysis of Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Tetracosapentaenoic Acid Metabolism: Unraveling the Pathways to Docosahexaenoic Acid
A comprehensive analysis of tetracosapentaenoic acid (TPA) metabolism across various species reveals a conserved yet varied pathway crucial for the synthesis of the vital omega-3 fatty acid, docosahexaenoic acid (DHA). While the fundamental metabolic route, known as the Sprecher pathway, is present in mammals and fish, notable differences in enzyme efficiencies and metabolic fates exist, providing valuable insights for researchers in nutrition, aquaculture, and drug development.
This compound (24:5n-3), a very-long-chain polyunsaturated fatty acid (VLCPUFA), serves as a key intermediate in the endogenous production of DHA. This conversion is a critical process for species that have limited direct access to dietary DHA. The primary metabolic cascade involves a series of elongation and desaturation reactions followed by a final step of peroxisomal β-oxidation.
The Sprecher Pathway: A Conserved Route
The metabolism of TPA is predominantly governed by the Sprecher pathway. This pathway elucidates the conversion of shorter-chain omega-3 fatty acids, like eicosapentaenoic acid (EPA), to the physiologically essential DHA. In this pathway, EPA (20:5n-3) is elongated to docosapentaenoic acid (DPA; 22:5n-3), which is further elongated to TPA (24:5n-3). TPA is then desaturated by a Δ6-desaturase to form tetracosahexaenoic acid (THA; 24:6n-3). The final and critical step involves the translocation of THA to peroxisomes, where it undergoes one cycle of β-oxidation to yield DHA (22:6n-3).
dot
Figure 1. The Sprecher pathway for the biosynthesis of DHA from EPA.
Comparative Metabolism of this compound Across Species
While the Sprecher pathway provides a universal framework, the efficiency and specifics of TPA metabolism exhibit significant variation across different animal groups.
| Species/Tissue | Key Findings on TPA Metabolism | Reference |
| Rat (Liver) | Liver preferentially metabolizes n-3 24-carbon fatty acids, including TPA, to produce esterified DHA. | |
| Rat (Brain Astrocytes) | Differentiated rat astrocytes can convert TPA ([3-(14)C]24:5n-3) into DHA (22:6n-3). | |
| Bovine (Retina) | Bovine retina actively transforms docosapentaenoic acid (22:5n-3) into TPA (24:5n-3). When retinal microsomes were incubated with [1-14C]22:5 n-3, TPA was the only fatty acid formed. | |
| Human | Supplementation with EPA, but not DHA, increases plasma levels of TPA, suggesting that TPA accumulates before its conversion to DHA. Women have been observed to have higher plasma concentrations of TPA compared to men. The conversion of the precursor alpha-linolenic acid (ALA) to longer-chain fatty acids is limited, with estimates of approximately 6% for EPA and 3.8% for DHA. | |
| Teleost Fish | Most teleost fish possess a fatty acyl desaturase 2 (Fads2) enzyme that exhibits Δ6 desaturase activity towards C24 polyunsaturated fatty acids, enabling them to synthesize DHA via the Sprecher pathway. Some teleost species have an alternative "Δ4 pathway" for DHA synthesis. | |
| Marine Invertebrates | The jellyfish Aurelia sp. contains the unusual very-long-chain PUFA 6,9,12,15,18-tetracosapentaenoic acid (24:5n-6) at 0.8% of total fatty acids. While detailed metabolic studies on TPA in many marine invertebrates are limited, their lipid profiles suggest the presence of pathways for long-chain PUFA synthesis. |
Experimental Protocols for Studying TPA Metabolism
Understanding the metabolic fate of TPA requires precise experimental techniques. The following are key methodologies employed in the cited research.
Lipid Extraction
The foundational step in analyzing fatty acid metabolism is the efficient extraction of lipids from biological samples. The two most widely recognized methods are the Folch and Bligh & Dyer techniques.
Folch Method:
-
Homogenization: Homogenize the tissue sample in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727). The final volume should be 20 times the volume of the sample.
-
Phase Separation: Introduce water or a 0.9% NaCl solution to the homogenate to induce the separation of a biphasic system. The recommended final ratio of chloroform:methanol:water is approximately 8:4:3.
-
Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases.
-
Lipid Recovery: The lower chloroform layer, which contains the lipids, is carefully collected.
-
Washing: The collected chloroform layer is washed with a 1:1 mixture of methanol and water to remove non-lipid contaminants.
-
Drying: The solvent is evaporated from the purified lipid extract, typically under a stream of nitrogen.
Bligh & Dyer Method:
-
Homogenization: Homogenize the sample in a chloroform and methanol mixture to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water), taking into account the water content of the sample.
-
Phase Separation: Adjust the solvent ratio to 2:2:1.8 (chloroform:methanol:water) by adding more chloroform and water to induce phase separation.
-
Centrifugation: Centrifuge the mixture to separate the layers.
-
Lipid Recovery: Collect the lower chloroform layer containing the lipids.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation and quantification of fatty acids.
Sample Preparation (Derivatization to FAMEs):
-
To the extracted lipid sample, add methanolic NaOH and heat to saponify the lipids.
-
Add a boron trifluoride (BF3)-methanol solution and heat again to methylate the fatty acids, forming fatty acid methyl esters (FAMEs).
-
Add a saturated NaCl solution and an organic solvent like hexane (B92381) or petroleum ether to extract the FAMEs.
-
The organic layer containing the FAMEs is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated. The FAMEs are then redissolved in a small volume of an appropriate solvent for GC-MS analysis.
GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., a highly polar column like TR-FAME). The oven temperature is programmed to separate the FAMEs based on their chain length and degree of unsaturation. The separated compounds then enter the mass spectrometer, which provides mass spectra for identification and quantification.
dot
Figure 2. General workflow for fatty acid analysis using GC-MS.
Stable Isotope Tracing
To dynamically track the metabolic fate of TPA, stable isotope-labeled precursors are utilized.
Experimental Workflow:
-
Labeling: Introduce a stable isotope-labeled fatty acid (e.g., ¹³C- or ²H-labeled TPA or its precursor) to the biological system (cell culture or in vivo).
-
Incubation: Allow the system to metabolize the labeled compound over a specific time course.
-
Sample Collection: Collect samples at various time points.
-
Lipid Extraction and Analysis: Perform lipid extraction and GC-MS analysis as described above. The mass spectrometer can differentiate between the labeled and unlabeled fatty acids and their metabolites, allowing for the quantification of conversion rates and pathway fluxes.
dot
Figure 3. Workflow for stable isotope tracing of fatty acid metabolism.
Conclusion
The cross-species comparison of this compound metabolism highlights the universal importance of the Sprecher pathway in the synthesis of DHA. However, the efficiency of this pathway and the presence of alternative routes vary among species. For researchers, these differences underscore the importance of selecting appropriate model organisms for studying omega-3 fatty acid metabolism. For drug development professionals, understanding the enzymatic control points in this pathway could offer novel targets for modulating lipid profiles. Future research should focus on obtaining more quantitative data, particularly on enzyme kinetics and metabolic fluxes in a wider range of species, to build a more complete and comparative picture of TPA metabolism.
Safety Operating Guide
Proper Disposal of Tetracosapentaenoic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Tetracosapentaenoic Acid (TPA) in a laboratory setting. This document provides procedural steps to ensure the safety of personnel and compliance with standard laboratory practices, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
This compound (24:5n-3 or 24:5n-6) is a very long-chain polyunsaturated fatty acid (PUFA). While TPA itself is not classified as a hazardous substance, its high degree of unsaturation makes it susceptible to oxidation. The resulting oxidation byproducts, such as aldehydes and lipid hydroperoxides, can be toxic and require careful management.[1][2][3][4] This guide outlines the proper procedures for the disposal of TPA, minimizing the risk of oxidation and ensuring safe laboratory operations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle TPA in a manner that minimizes degradation.
-
Storage: Store TPA in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] Glass containers with Teflon-lined caps (B75204) are recommended to avoid leaching of impurities from plastic.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling TPA and its waste.
-
Ventilation: Handle TPA in a well-ventilated area or a fume hood to avoid inhalation of any potential oxidation byproducts.
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound depends on the quantity and its state (pure, in solution, or potentially oxidized).
For Small Quantities (typically < 1 gram) of Unoxidized TPA:
-
Neutralization: As a carboxylic acid, TPA can be neutralized. Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) in water.
-
Dilution and Neutralization: Slowly add the TPA to the sodium bicarbonate solution while stirring. This will convert the fatty acid into its more water-soluble sodium salt.[6]
-
Sewer Disposal: If local regulations permit, the neutralized solution can be flushed down the sanitary sewer with copious amounts of water (at least a 20-fold excess of water).[7][8] It is imperative to consult and adhere to your institution's specific guidelines for sewer disposal.[9][10]
For Larger Quantities or Potentially Oxidized TPA:
-
Segregation and Containment: Do not mix TPA waste with other chemical waste streams, especially strong oxidizing agents. Collect the waste in a dedicated, properly labeled, leak-proof glass container with a secure cap.
-
Labeling: Label the waste container clearly as "Non-hazardous fatty acid waste (this compound)" and indicate the date of accumulation.
-
Hazardous Waste Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[11] This is the most prudent approach for larger quantities or if oxidation is suspected, as the degradation products may be classified as hazardous.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Quantitative Data on PUFA Oxidation Hazards
The primary hazard associated with the improper disposal of TPA arises from its oxidation. The following table summarizes the hazards associated with the degradation products of polyunsaturated fatty acids.
| Hazard Category | Description | Potential Byproducts | Toxicological Significance |
| Toxicity of Primary Oxidation Products | Lipid hydroperoxides are the initial products of oxidation and can be toxic.[12][13][14] | Lipid Hydroperoxides (LOOH) | Can damage cellular macromolecules and are implicated in various pathological conditions.[14] |
| Toxicity of Secondary Oxidation Products | Further degradation of hydroperoxides yields reactive aldehydes and other compounds. | Malondialdehyde (MDA), 4-hydroxy-2-nonenal (4-HNE), 4-hydroxy-2-hexenal (4-HHE) | These aldehydes are cytotoxic and genotoxic, capable of forming adducts with DNA and proteins, which can lead to cellular damage.[2][3][4] |
| Relative Oxidation Susceptibility | The rate of oxidation increases with the number of double bonds in the fatty acid. | N/A | PUFAs are significantly more susceptible to oxidation than monounsaturated or saturated fatty acids.[1] |
Key Experimental Protocol: Assessment of Lipid Peroxidation
To assess the extent of oxidation of TPA, the Thiobarbituric Acid Reactive Substances (TBARS) assay is a commonly used method.[15] This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.[16]
TBARS Assay Methodology
-
Sample Preparation: A known amount of the TPA sample is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Reaction Mixture: An aliquot of the homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: The mixture is heated in a water bath (e.g., 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Cooling and Centrifugation: The samples are cooled on ice and then centrifuged to pellet any precipitate.
-
Spectrophotometric Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA or a standard such as 1,1,3,3-tetramethoxypropane.
This protocol provides a reliable method to determine the degree of oxidation in a sample of TPA, informing the appropriate disposal route.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 5. Toxic aldehyde generation in and food uptake from culinary oils during frying practices: peroxidative resistance of a monounsaturate-rich algae oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Lab methods [zoology.ubc.ca]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. Lipid hydroperoxides in nutrition, health, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.aap.org [publications.aap.org]
- 14. Lipid hydroperoxides as a source of singlet molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 16. Lipid peroxidation assessment [protocols.io]
- 17. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tetracosapentaenoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling Tetracosapentaenoic acid. Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Immediate Safety Information
This compound is a flammable liquid and can cause serious eye irritation. All personnel must be familiar with the following safety data before handling.
Hazard Identification and Classification
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids (Category 2) | H225 | Danger | Highly flammable liquid and vapor |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation |
Operational Plan: Handling Procedures
Strict adherence to the following operational steps is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects against splashes and vapors, preventing serious eye irritation. |
| Face Shield | Worn in addition to goggles | Recommended when handling larger quantities or when there is a significant splash risk. | |
| Hand Protection | Nitrile Gloves | Minimum 4 mil thickness | Nitrile offers good resistance to fatty acids and is suitable for incidental splash protection. For prolonged contact, heavier-duty gloves should be considered.[1][2][3] |
| Body Protection | Lab Coat | Flame-resistant | Protects against splashes and in the event of a fire. |
| Closed-toe shoes | --- | Standard laboratory practice to protect feet from spills. | |
| Respiratory Protection | Fume Hood | --- | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. |
Step-by-Step Handling Protocol
-
Preparation : Ensure the work area, a certified chemical fume hood, is clean and uncluttered. Locate the nearest eyewash station and safety shower before commencing work.
-
PPE Donning : Put on all required PPE as detailed in the table above.
-
Chemical Handling :
-
Ground/bond container and receiving equipment to prevent static discharge, a potential ignition source.
-
Keep the container tightly closed when not in use.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
-
Post-Handling :
-
Wash hands thoroughly after handling.
-
Clean the work area, properly disposing of any contaminated materials as outlined in the disposal plan.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Storage
-
Waste Container : Collect all waste this compound and contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling : The container must be clearly labeled as "Hazardous Waste," "Flammable," and list "this compound."
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials, heat, and ignition sources. The storage area should be well-ventilated.
Disposal Procedure
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Do NOT :
-
Dispose of this compound down the drain.
-
Mix with other incompatible waste streams.
-
Visualized Experimental Workflows
Biosynthesis Pathway of Long-Chain Omega-3 Fatty Acids
The following diagram illustrates the biosynthetic pathway where this compound serves as an intermediate in the conversion of Eicosapentaenoic acid (EPA) to Docosahexaenoic acid (DHA).[4][5]
Caption: Biosynthesis pathway of long-chain omega-3 fatty acids.
Experimental Workflow: Fatty Acid Analysis by GC-MS
This diagram outlines the typical procedural steps for the analysis of fatty acids, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Caption: Experimental workflow for fatty acid analysis by GC-MS.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Increases in plasma n-3 this compound and tetracosahexaenoic acid following 12 weeks of EPA, but not DHA, supplementation in women and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.5. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 7. shimadzu.com [shimadzu.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
